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  • Product: 4-(Chloromethyl)tetrahydro-2H-pyran
  • CAS: 863324-23-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-(Chloromethyl)tetrahydro-2H-pyran: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a "privileged scaffold." This distinction is not a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyran Scaffold as a Privileged Structure

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring system has emerged as a "privileged scaffold." This distinction is not arbitrary; its prevalence in successful drug candidates and natural products stems from a unique combination of advantageous properties. The non-planar, saturated THP ring can enhance the three-dimensional character of a molecule, a critical factor for improving binding affinity and specificity to biological targets. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, improving pharmacokinetic properties such as solubility and metabolic stability.

This guide focuses on a key derivative of this scaffold: 4-(Chloromethyl)tetrahydro-2H-pyran . This molecule is a versatile bifunctional building block. The THP ring provides the desirable physicochemical properties mentioned above, while the reactive chloromethyl group serves as a chemical handle for covalent attachment, enabling its incorporation into more complex molecular architectures. For researchers and drug development professionals, understanding the synthesis, reactivity, and application of this reagent is crucial for leveraging its potential in the design of novel therapeutics.

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. The key data for 4-(Chloromethyl)tetrahydro-2H-pyran are summarized below.

PropertyValueSource(s)
CAS Number 863324-23-6[1][2][3][4]
Molecular Formula C₆H₁₁ClO[1][4]
Molecular Weight 134.61 g/mol [1][3]
Appearance Colorless Oil (Typical)
Purity ≥98% (Typical Commercial Grade)[1][2]
Canonical SMILES C1COCCC1CCl[5]
InChI Key DULFMEBLCDFSDB-UHFFFAOYSA-N[1]
Signal Word Warning[1]
Hazard Statements H302, H315, H319, H335[1]

Strategic Synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran

The most direct and industrially scalable synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran is a two-step process starting from a commercially available ester. This pathway involves the reduction of the ester to a primary alcohol, followed by a robust chlorination reaction.

Synthesis_Workflow cluster_0 Step 1: Ester Reduction cluster_1 Step 2: Alcohol Chlorination Ester Ethyl tetrahydro-2H-pyran-4-carboxylate Alcohol (Tetrahydro-2H-pyran-4-yl)methanol Ester->Alcohol  1. LiAlH₄, THF, 0°C  2. Quench (EtOAc, NaOH(aq))   Alcohol_ref (Tetrahydro-2H-pyran-4-yl)methanol Target 4-(Chloromethyl)tetrahydro-2H-pyran Alcohol_ref->Target  SOCl₂, Pyridine (cat.), 0°C to RT  

Caption: Two-step synthesis of the target compound from its corresponding ester.

Part 1: Synthesis of the Precursor Alcohol, (Tetrahydro-2H-pyran-4-yl)methanol

The foundational step is the reduction of the ester group in Ethyl tetrahydro-2H-pyran-4-carboxylate.

Causality and Experimental Choices:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is selected for this transformation due to its high reactivity, which is necessary for the complete reduction of an ester to a primary alcohol.[1] Unlike milder reagents such as sodium borohydride (NaBH₄), which are generally ineffective for ester reduction, LiAlH₄ provides a powerful source of hydride ions (H⁻) capable of achieving this conversion efficiently and in high yield.

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is an aprotic ether that effectively solubilizes both the substrate and the LiAlH₄, while remaining inert to the reactive hydride. The reaction is initiated at 0°C to moderate the initial highly exothermic reaction between LiAlH₄ and the ester, ensuring safety and preventing potential side reactions.

  • Workup Protocol: The workup procedure is critical for both safety and product isolation. The sequential addition of ethyl acetate (EtOAc) is performed to consume any unreacted LiAlH₄. This is followed by the addition of aqueous sodium hydroxide (NaOH) to precipitate the aluminum salts as filterable solids (aluminum hydroxides), simplifying the purification process.[1] This method, often referred to as the Fieser workup, is preferable to a simple water quench which can produce gelatinous aluminum precipitates that are difficult to filter.

  • To a stirred suspension of lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (100 mL) in a flask under a nitrogen atmosphere, add a solution of Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in THF dropwise at 0°C (ice bath).[1]

  • Maintain the stirring at 0°C for 1 hour after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cautiously quench the reaction by the slow, dropwise addition of ethyl acetate (20 mL) at 0°C.

  • Following the quench, add 10% aqueous sodium hydroxide solution dropwise until a granular white precipitate forms and the solution becomes clear.

  • Stir the resulting mixture for an additional 30 minutes.

  • Filter the suspension through a pad of Celite®, washing the filter cake with additional THF.

  • Combine the filtrates and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil (Typical Yield: ~96%).[1]

Part 2: Chlorination of the Primary Alcohol

With the precursor alcohol in hand, the final step is the conversion of the hydroxyl group to a chloride.

Causality and Experimental Choices:

  • Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate. The subsequent intramolecular Sₙi (Substitution Nucleophilic internal) reaction, often with inversion of configuration if a chiral center were present, is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product, ensuring a high conversion rate.

  • Use of a Base: A catalytic amount of a weak base like pyridine is typically added. The pyridine acts as a nucleophilic catalyst and also neutralizes the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.

  • Temperature Control: The reaction is initiated at low temperature (0°C) to control the initial exothermic reaction between the alcohol and thionyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • In a flask under a nitrogen atmosphere, dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise to the stirred solution.

  • Add a catalytic amount of pyridine (~0.1 eq).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, carefully pour the reaction mixture over ice water to quench the excess thionyl chloride.

  • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product via silica gel chromatography if necessary to yield 4-(Chloromethyl)tetrahydro-2H-pyran.

Application in Drug Development: A Key Building Block for Complex Molecules

The primary utility of 4-(Chloromethyl)tetrahydro-2H-pyran in drug discovery is as an electrophilic building block for introducing the THP-methyl moiety. The carbon atom of the chloromethyl group is electrophilic and is susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions), forming a new carbon-nucleophile bond. This reaction is a classic example of an Sₙ2 alkylation.

Application_Workflow cluster_0 Alkylation Reaction Reagent 4-(Chloromethyl)tetrahydro-2H-pyran Product Functionalized Drug Candidate Reagent->Product Nucleophile Drug Scaffold (Nu-H) Nucleophile->Product Base Base (e.g., K₂CO₃, DIPEA) Base->Product

Caption: General workflow for using the title compound as an alkylating agent.

A pertinent example of its application is in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs investigated for antiemetic and antidepressant effects. Many such antagonists feature a substituted tetrahydropyran core. The "tetrahydro-2H-pyran-4-ylmethyl" fragment is installed via N-alkylation of a piperidine nitrogen, a reaction for which 4-(Chloromethyl)tetrahydro-2H-pyran is an ideal reagent.[6] The THP moiety in these structures is crucial for achieving the correct conformational orientation and physicochemical properties required for potent receptor binding.

Trustworthiness of the Protocol: The described synthetic and application protocols are based on fundamental, well-established chemical transformations. The ester reduction with LiAlH₄ and the chlorination of a primary alcohol with thionyl chloride are cornerstone reactions in organic synthesis, ensuring high reproducibility. The Sₙ2 alkylation is a predictable and reliable method for carbon-heteroatom bond formation, making 4-(Chloromethyl)tetrahydro-2H-pyran a dependable tool for molecular elaboration in drug discovery programs.

References

  • Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(11), 4409–4413. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 4-(Chloromethyl)tetrahydro-2H-pyran by NMR

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-(chloromethyl)tetrahydro-2H-pyran. As a key heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-(chloromethyl)tetrahydro-2H-pyran. As a key heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount for its effective utilization. This document outlines the predicted ¹H and ¹³C NMR spectra, the rationale behind signal assignments, and a standardized protocol for data acquisition.

Molecular Structure and NMR-Active Nuclei

4-(Chloromethyl)tetrahydro-2H-pyran possesses a saturated six-membered heterocyclic ring containing one oxygen atom. The key structural features relevant to NMR spectroscopy are the different proton and carbon environments within the molecule.

Structure:

Due to symmetry, the number of unique NMR signals is less than the total number of protons and carbons. Specifically, we expect to see distinct signals for the protons on C2/C6, C3/C5, C4, and the chloromethyl group. Similarly, there will be unique signals for carbons C2/C6, C3/C5, C4, and the chloromethyl carbon.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(chloromethyl)tetrahydro-2H-pyran in a standard deuterated solvent like CDCl₃ would exhibit characteristic chemical shifts and coupling patterns. The electronegativity of the oxygen and chlorine atoms significantly influences the electronic environment of nearby protons, leading to their deshielding and downfield shifts.

Table 1: Predicted ¹H NMR Data for 4-(Chloromethyl)tetrahydro-2H-pyran (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.95ddd2HH-2eq, H-6eqProtons on the carbons adjacent to the ring oxygen are deshielded. The equatorial protons are typically further downfield than the axial protons.
~3.40t2HH-2ax, H-6axProtons on the carbons adjacent to the ring oxygen are deshielded.
~3.48d2H-CH₂ClThe electronegative chlorine atom strongly deshields these protons, shifting them downfield. Coupling to the H-4 proton will result in a doublet.
~1.70m1HH-4This proton is a methine proton and its signal will be a multiplet due to coupling with the adjacent methylene protons and the chloromethyl protons.
~1.65m2HH-3eq, H-5eqMethylene protons on the carbon atoms beta to the oxygen.
~1.35m2HH-3ax, H-5axMethylene protons on the carbon atoms beta to the oxygen.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule. The chemical shifts are influenced by the local electronic environment.

Table 2: Predicted ¹³C NMR Data for 4-(Chloromethyl)tetrahydro-2H-pyran (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~68.0C-2, C-6Carbons directly attached to the electronegative oxygen atom are significantly deshielded and appear downfield.
~48.5-CH₂ClThe carbon atom bonded to the highly electronegative chlorine atom is shifted downfield. The expected chemical shift for a RCH₂Cl group is in the range of 40-45 ppm.[1]
~38.0C-4This is a methine carbon, and its chemical shift is influenced by the attached chloromethyl group.
~32.0C-3, C-5These methylene carbons are in a typical aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 4-(chloromethyl)tetrahydro-2H-pyran, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For referencing, the residual solvent peak of CDCl₃ can be used (¹H: δ 7.26 ppm, ¹³C: δ 77.16 ppm). Alternatively, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).[2]

  • Concentration: Dissolve approximately 5-10 mg of 4-(chloromethyl)tetrahydro-2H-pyran in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

4.2. NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve Sample (5-10 mg in 0.6 mL CDCl3) prep2 Add Internal Standard (optional, e.g., TMS) prep1->prep2 prep3 Homogenize Solution prep2->prep3 acq1 Tune and Shim Spectrometer prep3->acq1 ac2 ac2 acq1->ac2 acq2 Acquire 1H Spectrum acq3 Acquire 13C Spectrum (Proton Decoupled) proc1 Fourier Transform acq3->proc1 ac2->acq3 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak Picking proc4->proc5

Figure 1: A generalized workflow for the acquisition and processing of NMR data.

4.3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the known chemical shift of the residual solvent peak or the internal standard.

  • Integration (¹H NMR): Integrate the area under each proton signal to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak apex for both ¹H and ¹³C spectra.

Structural Verification and Data Interpretation

The interpretation of the acquired NMR data should be a logical and self-validating process. The following diagram illustrates the relationship between the molecular structure and the expected NMR data.

structure_correlation cluster_structure Molecular Structure cluster_1h_nmr 1H NMR cluster_13c_nmr 13C NMR structure 4-(Chloromethyl)tetrahydro-2H-pyran H2_6 H-2, H-6 ~3.4-4.0 ppm structure->H2_6 O-CH2 H3_5 H-3, H-5 ~1.3-1.7 ppm structure->H3_5 O-C-CH2 H4 H-4 ~1.7 ppm structure->H4 CH CH2Cl_H -CH2Cl ~3.5 ppm structure->CH2Cl_H CH-CH2Cl C2_6 C-2, C-6 ~68 ppm structure->C2_6 O-C C3_5 C-3, C-5 ~32 ppm structure->C3_5 O-C-C C4 C-4 ~38 ppm structure->C4 C-CH2Cl CH2Cl_C -CH2Cl ~48.5 ppm structure->CH2Cl_C C-Cl

Figure 2: Correlation between the structural fragments of 4-(chloromethyl)tetrahydro-2H-pyran and their expected NMR chemical shift regions.

By comparing the experimentally obtained chemical shifts, multiplicities, and integration values with the predicted data and known chemical shift ranges from authoritative sources, a confident structural confirmation of 4-(chloromethyl)tetrahydro-2H-pyran can be achieved.[1][3]

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • ChemicalBook. (2025). 4-(chloromethyl)-tetrahydro-2H-pyran | 863324-23-6.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Doc Brown's Chemistry. (n.d.). 2-chlorobutane low high resolution 1H proton nmr spectrum.
  • Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

Foundational

4-(Chloromethyl)tetrahydro-2H-pyran safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-(Chloromethyl)tetrahydro-2H-pyran Introduction 4-(Chloromethyl)tetrahydro-2H-pyran (CAS No. 863324-23-6) is a heterocyclic compound utilized as a building block...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 4-(Chloromethyl)tetrahydro-2H-pyran

Introduction

4-(Chloromethyl)tetrahydro-2H-pyran (CAS No. 863324-23-6) is a heterocyclic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its structure, featuring a reactive chloromethyl group and a stable tetrahydropyran ring, makes it a versatile reagent. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses required when working with this compound, designed for researchers and professionals in laboratory and drug development settings.

Hazard Identification and GHS Classification

The primary hazards associated with 4-(Chloromethyl)tetrahydro-2H-pyran are related to its irritant properties and potential for harm upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.[2][3][4] The compound is classified as a warning-level hazard.[5]

The specific hazard statements indicate that it is harmful if swallowed, causes both skin and serious eye irritation, and may cause respiratory irritation.[5] A detailed breakdown of its GHS classification is provided in the table below.

GHS Classification Data for 4-(Chloromethyl)tetrahydro-2H-pyran [5]
Pictogram GHS07: Exclamation Mark[2]
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P260/P261: Do not breathe dust/fume/gas/mist/vapours/spray.[6][7] P264: Wash hands and exposed skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[6] P271: Use only outdoors or in a well-ventilated area.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] P301+P312/P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7] P405: Store locked up.[7] P501: Dispose of contents/container to an approved waste disposal plant.[6][7]

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is essential. The causality behind these measures is to create physical barriers and environmental controls that prevent the chemical from coming into contact with the user or being released into the general laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of 4-(Chloromethyl)tetrahydro-2H-pyran, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation.[6][9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][10]

  • Safety Stations: An eyewash station and an emergency shower must be readily accessible in the immediate vicinity of where the chemical is handled.[6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.[11]

Task Required PPE Rationale & Specifications
Routine Handling (in Fume Hood) • Nitrile or Neoprene Gloves • Chemical Splash Goggles • Flame-Retardant Lab CoatGloves: Must be inspected prior to use and changed frequently, especially after direct contact.[12] Use proper removal technique to avoid skin contamination. Goggles: Standard safety glasses are insufficient; chemical splash goggles are required to protect against splashes that cause serious eye irritation.[6][11] Lab Coat: Protects skin and personal clothing from minor spills and contamination.
Handling Large Quantities or Risk of Splash • All routine PPE • Face Shield • Chemical-Resistant ApronFace Shield: Worn over goggles, a face shield provides a full barrier against splashes to the face and eyes.[11][13] Apron: Provides an additional layer of protection for the body against larger spills.
Emergency Spill Response • All above PPE • Respiratory ProtectionRespirator: For large spills or inadequate ventilation, a respirator with an appropriate cartridge (e.g., for organic vapors) is necessary to prevent respiratory tract irritation.[6] Respirator users must be properly trained and fit-tested.[14]

graph ppe_selection {
rankdir="TB";
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

start [label="Start: \n Assess Procedure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; routine [label="Routine Handling \n (e.g., small transfers in hood)", fillcolor="#FFFFFF", fontcolor="#202124"]; splash_risk [label="Risk of Splash or \n Handling Large Volume?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; spill_response [label="Emergency? \n (Spill or Ventilation Failure)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ppe_base [label="Required PPE: \n • Chemical Goggles \n • Lab Coat \n • Appropriate Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_face [label="Add: \n • Face Shield \n • Chemical Apron", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe_resp [label="Add: \n • Respirator (organic vapor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end_node [label="Proceed with Work", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> routine; routine -> splash_risk; splash_risk -> spill_response [label="No"]; splash_risk -> ppe_face [label="Yes"]; ppe_face -> spill_response; spill_response -> ppe_base [label="No"]; spill_response -> ppe_resp [label="Yes"]; ppe_resp -> ppe_base; ppe_base -> end_node; }

PPE Selection Workflow

Safe Handling and Storage

Adherence to strict protocols for handling and storage is fundamental to ensuring laboratory safety and maintaining the integrity of the chemical.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned correctly.[9]

  • Work Area: Conduct all work in a chemical fume hood. Keep the sash at the lowest practical height.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8] Avoid breathing vapors or mists.[6]

  • Dispensing: Use appropriate tools (e.g., glass pipettes, spatulas) for transfers to avoid spills.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6][13] Contaminated clothing should be removed immediately and washed before reuse.[6]

Storage Conditions
  • Container: Keep the container tightly closed to prevent the release of vapors.[6][7]

  • Location: Store in a cool, dry, and well-ventilated area.[6][10] A dedicated corrosives or irritants cabinet is suitable.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and amines.[15] Also avoid contact with strong acids and reducing agents.[6]

  • Ignition Sources: Although the compound has a high boiling point, it is prudent to keep it away from heat, sparks, and open flames.[10]

Emergency Procedures

In the event of an exposure or accidental release, a swift and correct response is crucial to minimize harm.

First Aid Measures

Immediate action is required for any exposure. The Safety Data Sheet (SDS) should always be available to show to attending medical personnel.[8]

  • Inhalation: If vapors are inhaled, immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[7] If the person feels unwell or breathing is difficult, seek immediate medical attention.[6]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][16] If skin irritation occurs, seek medical advice.[6][7]

  • Eye Contact: Immediately hold the eyelids open and rinse cautiously with plenty of water for at least 15 minutes.[8][16] Remove contact lenses if present and easy to do. Continue rinsing.[7][8] Seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting.[7][16] If the person is conscious, rinse their mouth thoroughly with water.[6][7] Never give anything by mouth to an unconscious person.[8] Call a POISON CENTER or doctor immediately.[6]

Fire-Fighting Measures

In case of a fire involving this chemical, use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or a water spray to extinguish.[15][17] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[16][15] During combustion, toxic fumes may be emitted.[6]

Accidental Release Measures (Spill Cleanup)

A minor chemical spill can be managed by trained laboratory personnel, while a major spill requires an emergency response.[14][18]

Protocol for a Minor Liquid Spill:

  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood.[19]

  • Don PPE: Wear appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat or apron. If vapors are significant, a respirator is required.[14]

  • Contain: Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[19][20] Work from the outside of the spill inward.[19]

  • Absorb: Apply the absorbent material over the spill.[19]

  • Collect: Once the liquid is fully absorbed, carefully scoop the residue into a labeled, sealable, and chemically compatible waste container.[10][19]

  • Decontaminate: Clean the spill area with a detergent solution and water, collecting the cleaning materials in the same waste container.[14][19]

  • Dispose: Seal the waste container and dispose of it as hazardous waste according to institutional and local regulations.[6]

  • Report: Document the spill and the cleanup procedure as required by your institution's safety office.

Chemical Spill Response Protocol

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Classification: 4-(Chloromethyl)tetrahydro-2H-pyran and materials contaminated with it (e.g., absorbent pads, gloves) should be treated as hazardous waste.[21]

  • Containers: Do not mix with other waste. Store in original or properly labeled, sealed containers.

  • Procedure: All chemical waste disposal must be handled through the institution's Environmental Health and Safety (EHS) office or an approved waste disposal contractor, in accordance with all local, state, and federal regulations.[6]

Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.[6]

  • Reactivity: No unusual reactivity is known.[6]

  • Conditions to Avoid: Avoid exposure to heat and incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, amines, strong acids, and reducing agents.[6][15]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[15]

References

  • Angene Chemical. (2024, November 1). Safety Data Sheet: 4-(4-Chlorophenyl)tetrahydro-2H-pyran. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • BD. (2018, February 23). Hazardous Drug Spill Training Video. YouTube. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Research Institute for Fragrance Materials, Inc. (2022, February 26). RIFM fragrance ingredient safety assessment, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, CAS Registry Number 131766-73-9. Food and Chemical Toxicology.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)tetrahydro-2H-pyran. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR 721.11765 -- 2H-Pyran, tetrahydro-4-methyl. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)tetrahydro-2H-pyran: Synthesis, Applications, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Tetrahydropyran Scaffold in Modern Drug Discovery The tetrahydropyran (THP) ring is a ubiquitous and privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drug molecules.[1] Its saturated, six-membered heterocyclic structure containing an oxygen atom provides a unique combination of properties that are highly advantageous for drug design. The THP moiety can enhance aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, all of which can significantly improve the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Furthermore, the defined conformational rigidity of the tetrahydropyran ring can aid in optimizing binding interactions with biological targets.

Within the diverse family of tetrahydropyran-based building blocks, 4-(Chloromethyl)tetrahydro-2H-pyran stands out as a particularly valuable synthon. The presence of a reactive chloromethyl group at the 4-position provides a convenient handle for introducing the tetrahydropyran motif into a target molecule through nucleophilic substitution reactions. This guide offers a comprehensive technical overview of 4-(Chloromethyl)tetrahydro-2H-pyran, covering its synthesis, chemical properties, reactivity, applications in drug discovery, and commercial availability.

Chemical Properties and Specifications

PropertyValueSource
Chemical Name 4-(Chloromethyl)tetrahydro-2H-pyran[2]
CAS Number 863324-23-6[2]
Molecular Formula C₆H₁₁ClO[2]
Molecular Weight 134.60 g/mol [2]
Appearance Not specified, likely a liquid
Purity Typically ≥95%[2]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the chloromethyl group, the methine proton at the 4-position, and the methylene protons of the tetrahydropyran ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the chloromethyl carbon, the carbon at the 4-position, and the carbons of the tetrahydropyran ring.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching and bending frequencies for the aliphatic ring and a characteristic C-Cl stretching frequency.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure, including the loss of a chloromethyl radical.

Synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran

The synthesis of 4-substituted tetrahydropyrans, including 4-(Chloromethyl)tetrahydro-2H-pyran, is often achieved through the Prins cyclization reaction . This powerful acid-catalyzed reaction involves the condensation of an aldehyde with a homoallylic alcohol. The resulting oxocarbenium ion intermediate is then trapped by a nucleophile, in this case, a chloride ion, to form the tetrahydropyran ring.

Diagram of the Prins Cyclization for 4-(Chloromethyl)tetrahydro-2H-pyran Synthesis

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion + Formaldehyde + Acid Catalyst (e.g., H⁺) Formaldehyde Formaldehyde CMTHP 4-(Chloromethyl)tetrahydro-2H-pyran Oxocarbenium_Ion->CMTHP + Cl⁻

Caption: General workflow for the synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran via Prins cyclization.

Reactivity and Applications in Drug Synthesis

The primary utility of 4-(Chloromethyl)tetrahydro-2H-pyran in drug synthesis lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions (Sₙ2) . This allows for the covalent attachment of the tetrahydropyran moiety to a variety of nucleophilic scaffolds, such as amines, phenols, thiols, and carbanions.

Diagram of Nucleophilic Substitution on 4-(Chloromethyl)tetrahydro-2H-pyran

G CMTHP 4-(Chloromethyl)tetrahydro-2H-pyran Product Substituted Tetrahydropyran Derivative CMTHP->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Sₙ2 Attack Leaving_Group Chloride Ion (Cl⁻) Product->Leaving_Group

Caption: General scheme of Sₙ2 reaction with 4-(Chloromethyl)tetrahydro-2H-pyran.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized protocol for the reaction of 4-(Chloromethyl)tetrahydro-2H-pyran with a nucleophile. Optimization of solvent, base, temperature, and reaction time will be necessary for specific substrates.

  • Dissolve the nucleophile (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF).

  • Add a base (1.1-1.5 equivalents), if necessary, to deprotonate the nucleophile (e.g., K₂CO₃, NaH, or Et₃N).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 4-(Chloromethyl)tetrahydro-2H-pyran (1.0-1.2 equivalents) in the same solvent.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed at a reasonable rate.

  • Upon completion, quench the reaction with water or an aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Applications in Drug Discovery:

The tetrahydropyran motif is a key component in a number of approved drugs and clinical candidates. For instance, the pyran ring is a central feature in the structure of various anticancer agents and compounds targeting neurological disorders.[3] While specific examples detailing the direct use of 4-(Chloromethyl)tetrahydro-2H-pyran in the synthesis of marketed drugs are not extensively documented in publicly available literature, its utility as a building block for introducing the essential tetrahydropyran scaffold is clear. A notable example of a drug containing a substituted tetrahydropyran moiety is the selective CB2 receptor agonist GW842166X, which was developed for the treatment of inflammatory pain.[4] The synthesis of such molecules often involves the incorporation of a tetrahydropyran-containing fragment, for which 4-(Chloromethyl)tetrahydro-2H-pyran is a prime candidate.

Commercial Availability and Suppliers

4-(Chloromethyl)tetrahydro-2H-pyran is commercially available from a number of chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥95%Inquire
Fluorochem ≥97%Gram to multi-gram scale
Sobekbio Biosciences 98%Milligram to gram scale
ChemScene 98%Milligram to gram scale
ChemicalBook 99%Inquire

Safety, Handling, and Storage

Hazard Identification:

Based on data for similar compounds, 4-(Chloromethyl)tetrahydro-2H-pyran should be handled as a potentially hazardous chemical.

  • Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Physical Hazards: Not classified as a physical hazard.

Handling and Storage:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

Conclusion

4-(Chloromethyl)tetrahydro-2H-pyran is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its readily accessible reactive handle allows for the efficient incorporation of the beneficial tetrahydropyran scaffold. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the laboratory. As the demand for novel therapeutics with improved pharmacokinetic properties continues to grow, the importance of key building blocks like 4-(Chloromethyl)tetrahydro-2H-pyran in medicinal chemistry is set to increase.

References

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  • CAS No : 18420-41-2 | Product Name : 2-(Chloromethyl)tetrahydro-2H-pyran. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PubMed Central. Available at: [Link]

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Foundational

An In-depth Technical Guide to 4-(Chloromethyl)tetrahydro-2H-pyran: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and organic synthesis, prized for its favorable physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry and organic synthesis, prized for its favorable physicochemical properties.[1] As a saturated six-membered oxygen-containing heterocycle, the THP ring often imparts improved aqueous solubility and metabolic stability to parent molecules compared to its carbocyclic analogue, cyclohexane.[2] 4-(Chloromethyl)tetrahydro-2H-pyran, a key functionalized derivative, has emerged as a valuable building block for introducing the tetrahydropyran-4-yl)methyl) fragment into a wide range of molecular architectures. This guide provides a comprehensive overview of the historical development, synthetic methodologies, and diverse applications of this important chemical intermediate.

Part 1: Discovery and Historical Context

The specific discovery of 4-(Chloromethyl)tetrahydro-2H-pyran is not marked by a singular, seminal publication. Instead, its emergence is intrinsically linked to the development of the Prins reaction , a powerful acid-catalyzed addition of an aldehyde or ketone to an alkene.[3] First reported by Hendrik Jacobus Prins in 1919, the reaction's versatility in forming carbon-carbon and carbon-oxygen bonds became a cornerstone of heterocyclic synthesis.[4]

A major breakthrough in the synthesis of tetrahydropyran rings via the Prins reaction was reported by E. Hanschke in 1955 .[5] In a landmark paper published in Chemische Berichte, Hanschke demonstrated that the reaction of homoallylic alcohols (like 3-buten-1-ol) with various aldehydes in the presence of acid could selectively produce tetrahydropyran derivatives.[4] Crucially, he observed that when hydrochloric acid was used as the catalyst, 4-chlorotetrahydropyrans were formed.[5] This work laid the direct conceptual groundwork for the synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran, which would result from the reaction of a suitable homoallylic precursor with formaldehyde in the presence of HCl.

While Hanschke's 1955 publication established the fundamental chemistry, the first explicit synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran likely occurred as a routine application of this method in subsequent, less heralded synthetic work. Its value as a reactive intermediate meant it was often prepared and used in situ or with minimal characterization in the pursuit of more complex target molecules. The subsequent decades saw the Prins reaction and other methods for the synthesis of functionalized tetrahydropyrans become commonplace in the synthetic organic chemist's toolbox, solidifying the role of compounds like 4-(Chloromethyl)tetrahydro-2H-pyran as readily accessible building blocks.

Part 2: Synthesis Methodologies

There are two primary and reliable strategies for the synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran: the Prins cyclization and the chlorination of (tetrahydro-2H-pyran-4-yl)methanol. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Prins Cyclization

The Prins cyclization remains a direct and efficient method for the construction of the 4-chloromethyltetrahydropyran scaffold. The reaction proceeds through the acid-catalyzed addition of a homoallylic alcohol to an aldehyde, followed by intramolecular cyclization and trapping of the resulting oxocarbenium ion by a chloride ion.

Experimental Protocol: Prins Cyclization

Materials:

  • Homoallylic alcohol (e.g., 3-buten-1-ol)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Anhydrous solvent (e.g., dichloromethane or chloroform)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of homoallylic alcohol in the anhydrous solvent at 0 °C, add paraformaldehyde.

  • Slowly add concentrated hydrochloric acid to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous conditions: The presence of water can compete with the chloride ion as a nucleophile, leading to the formation of the corresponding 4-hydroxytetrahydropyran as a byproduct.

  • Low temperature addition of acid: The initial reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

  • Acid catalyst: The acid is essential for protonating the aldehyde, making it a more reactive electrophile for the addition to the alkene. Hydrochloric acid serves the dual purpose of being the catalyst and the chloride source.

Prins_Mechanism cluster_activation Step 1: Aldehyde Activation cluster_cyclization Step 2: Cyclization & Trapping Aldehyde RCHO Oxocarbenium [RCH=OH]+ Aldehyde->Oxocarbenium Protonation H_plus H+ Alkene Homoallylic Alcohol Intermediate Oxocarbenium Ion Intermediate Alkene->Intermediate Nucleophilic Attack Product 4-Chlorotetrahydropyran Intermediate->Product Chloride Trapping Chloride Cl-

Figure 1: Simplified mechanism of the Prins cyclization.
Chlorination of (Tetrahydro-2H-pyran-4-yl)methanol

An alternative and very common route involves the synthesis of the corresponding alcohol, (tetrahydro-2H-pyran-4-yl)methanol, followed by its conversion to the chloride. This two-step approach is often preferred for its high yields and avoidance of the sometimes difficult-to-control Prins cyclization conditions.

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

The precursor alcohol is readily prepared by the reduction of a commercially available starting material, ethyl tetrahydro-2H-pyran-4-carboxylate.

Experimental Protocol: Reduction to the Alcohol

Materials:

  • Ethyl tetrahydro-2H-pyran-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% aqueous sodium hydroxide

  • Diatomaceous earth

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate in anhydrous THF.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.

  • Add 10% aqueous sodium hydroxide and stir the mixture for 30 minutes.

  • Filter the resulting suspension through a pad of diatomaceous earth to remove the aluminum salts.

  • Concentrate the filtrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil, which is often pure enough for the next step.[6]

Step 2: Chlorination of the Alcohol

The conversion of the primary alcohol to the corresponding chloride can be achieved using a variety of standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective choice.

Experimental Protocol: Chlorination with Thionyl Chloride

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of (tetrahydro-2H-pyran-4-yl)methanol in anhydrous DCM at 0 °C, slowly add thionyl chloride. A small amount of pyridine can be added to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and then slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-(chloromethyl)tetrahydro-2H-pyran can be purified by vacuum distillation.

Synthesis_Flowchart cluster_route1 Route 1: Prins Cyclization cluster_route2 Route 2: Reduction and Chlorination A1 Homoallylic Alcohol + Formaldehyde A2 4-(Chloromethyl)tetrahydro-2H-pyran A1->A2 HCl B1 Ethyl tetrahydro-2H-pyran-4-carboxylate B2 (Tetrahydro-2H-pyran-4-yl)methanol B1->B2 LiAlH4 B3 4-(Chloromethyl)tetrahydro-2H-pyran B2->B3 SOCl2

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Chloromethyl)tetrahydro-2H-pyran, with a Focus on its Boiling Point

Abstract This technical guide provides a comprehensive analysis of the physical properties of 4-(Chloromethyl)tetrahydro-2H-pyran (CAS No. 86324-23-6), with a primary focus on its boiling point. In the absence of a defin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physical properties of 4-(Chloromethyl)tetrahydro-2H-pyran (CAS No. 86324-23-6), with a primary focus on its boiling point. In the absence of a definitive experimentally determined value, this document synthesizes predicted data, a thorough examination of the underlying molecular principles governing volatility, and a comparative analysis with structurally analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the accurate determination of the boiling point of 4-(Chloromethyl)tetrahydro-2H-pyran, designed for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 4-(Chloromethyl)tetrahydro-2H-pyran in Modern Synthesis

4-(Chloromethyl)tetrahydro-2H-pyran is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The tetrahydropyran (THP) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. The presence of a reactive chloromethyl group provides a versatile handle for synthetic chemists to introduce the THP scaffold into more complex molecular architectures, making it a valuable building block in the synthesis of novel therapeutic agents.

A thorough understanding of the physicochemical properties of this reagent is paramount for its effective use and for the optimization of reaction conditions, purification processes, and safety protocols. The boiling point, in particular, is a critical parameter for distillation-based purification, for assessing the volatility of the compound under various temperature and pressure conditions, and for ensuring safe handling and storage.

Molecular Structure and its Influence on Physical Properties

The boiling point of a substance is a direct reflection of the strength of the intermolecular forces holding its molecules together in the liquid state. To comprehend the boiling point of 4-(Chloromethyl)tetrahydro-2H-pyran, a detailed examination of its molecular structure is essential.

The key structural features of 4-(Chloromethyl)tetrahydro-2H-pyran are:

  • The Tetrahydropyran Ring: A six-membered saturated heterocycle containing an oxygen atom. The ether linkage introduces polarity and the capacity for dipole-dipole interactions.

  • The Chloromethyl Group (-CH₂Cl): This substituent introduces a significant dipole moment due to the high electronegativity of the chlorine atom. This group is also a key contributor to the overall molecular weight.

The interplay of these features dictates the nature and magnitude of the intermolecular forces at play.

Intermolecular Forces in 4-(Chloromethyl)tetrahydro-2H-pyran

The primary intermolecular forces governing the boiling point of 4-(Chloromethyl)tetrahydro-2H-pyran are:

  • Van der Waals Forces (London Dispersion Forces): These are temporary, induced-dipole attractions that exist between all molecules. The strength of these forces increases with the surface area and the number of electrons in the molecule. For 4-(Chloromethyl)tetrahydro-2H-pyran, its relatively large molecular size (Molecular Weight: 134.60 g/mol ) results in significant van der Waals interactions.

  • Dipole-Dipole Interactions: The presence of the electronegative oxygen in the tetrahydropyran ring and the highly electronegative chlorine atom in the chloromethyl group creates permanent dipoles within the molecule. The electrostatic attraction between the positive end of one molecule and the negative end of a neighboring molecule is a significant cohesive force that must be overcome for the substance to boil.

Unlike molecules with -OH or -NH groups, 4-(Chloromethyl)tetrahydro-2H-pyran is not capable of hydrogen bonding. Therefore, its boiling point is primarily determined by the combination of van der Waals forces and dipole-dipole interactions.

Boiling Point: Predicted Values and Comparative Analysis

As of the latest literature review, a definitive, experimentally verified boiling point for 4-(Chloromethyl)tetrahydro-2H-pyran at standard pressure has not been reported. However, computational models predict a boiling point of 185.0 ± 13.0 °C at 760 Torr .

To contextualize this predicted value and build confidence in its estimation, a comparative analysis with structurally related compounds is highly instructive.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Data Type
Tetrahydropyran142-68-7C₅H₁₀O86.1388Experimental
4-Chlorotetrahydropyran1768-64-5C₅H₉ClO120.58150Experimental
4-(Chloromethyl)tetrahydro-2H-pyran 86324-23-6 C₆H₁₁ClO 134.60 185.0 ± 13.0 Predicted
2-(Chloromethyl)tetrahydropyran18420-41-2C₆H₁₁ClO134.60147.46 (420.61 K)Predicted

Analysis of the Comparative Data:

  • Effect of the Chloro Group: The significant increase in boiling point from tetrahydropyran (88 °C) to 4-chlorotetrahydropyran (150 °C) underscores the profound impact of adding a chlorine atom. This is attributable to both the increase in molecular weight, which strengthens van der Waals forces, and the introduction of a strong dipole, leading to potent dipole-dipole interactions.

  • Effect of the Chloromethyl Group: The predicted boiling point of 4-(Chloromethyl)tetrahydro-2H-pyran (185.0 ± 13.0 °C) is substantially higher than that of 4-chlorotetrahydropyran. This is a logical progression, as the addition of a methylene (-CH₂-) unit further increases the molecular weight and surface area, thereby enhancing the van der Waals forces.

  • Isomeric Comparison: The predicted boiling point of the isomeric 2-(chloromethyl)tetrahydropyran is notably lower (147.46 °C). This difference can be rationalized by considering the molecular shape. The 4-substituted isomer may have a more elongated shape, allowing for greater surface area contact and more effective intermolecular interactions compared to the 2-substituted isomer, where the chloromethyl group is adjacent to the ring oxygen.

Diagram: Structure-Boiling Point Relationship

G cluster_0 Increasing Molecular Weight and Intermolecular Forces A Tetrahydropyran (C₅H₁₀O) MW: 86.13 BP: 88 °C B 4-Chlorotetrahydropyran (C₅H₉ClO) MW: 120.58 BP: 150 °C A->B + Cl (+ MW, + Dipole-Dipole) C 4-(Chloromethyl)tetrahydro-2H-pyran (C₆H₁₁ClO) MW: 134.60 Predicted BP: 185.0 ± 13.0 °C B->C + CH₂ (+ MW, + van der Waals)

Caption: The relationship between molecular structure and boiling point for tetrahydropyran and its chlorinated derivatives.

Experimental Protocol for Boiling Point Determination: A Self-Validating Micro-Method

For researchers requiring a precise, experimental determination of the boiling point of 4-(Chloromethyl)tetrahydro-2H-pyran, the following micro-reflux method is recommended. This technique is particularly well-suited for small sample volumes and provides a high degree of accuracy. The self-validating nature of this protocol lies in the establishment of a stable thermal equilibrium between the liquid and vapor phases.

Apparatus
  • Small-scale distillation apparatus or a micro-reflux setup

  • Heating mantle, sand bath, or oil bath

  • Calibrated thermometer (-10 to 250 °C range)

  • Small round-bottom flask (5 mL or 10 mL)

  • Condenser (e.g., Liebig or Graham)

  • Boiling chips or a small magnetic stir bar

  • Clamps and stand

  • Barometer

Step-by-Step Methodology
  • Sample Preparation:

    • Carefully transfer 1-2 mL of 4-(Chloromethyl)tetrahydro-2H-pyran into the round-bottom flask.

    • Add 2-3 boiling chips or a magnetic stir bar. Causality: This is crucial to prevent bumping and ensure smooth, controlled boiling by providing nucleation sites for bubble formation.

  • Apparatus Assembly:

    • Securely clamp the round-bottom flask in the heating mantle or bath.

    • Attach the condenser vertically to the flask. Ensure a gentle but steady flow of cooling water enters the lower inlet and exits from the upper outlet. Causality: The vertical orientation of the condenser is the defining feature of a reflux setup, ensuring that the vapor condenses and returns to the boiling liquid, maintaining a constant volume and allowing for the establishment of a stable equilibrium.

  • Thermometer Placement (Critical Step):

    • Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distillation head (if using a distillation setup for reflux) or just below the lowest point of the condenser in a dedicated reflux apparatus. Causality: The boiling point is the temperature at which the liquid and vapor are in equilibrium. Placing the thermometer in the vapor phase, just below the point of condensation, ensures that the measured temperature is that of the vapor that is in thermal equilibrium with the boiling liquid, not the potentially superheated liquid itself.

  • Heating and Observation:

    • Begin gentle heating. If using a magnetic stirrer, ensure a moderate stirring rate.

    • Observe the sample as it begins to boil. You will see a ring of condensing vapor (the reflux ring) rise up the flask and into the condenser.

    • Adjust the heating rate to maintain a steady reflux, with the reflux ring visible within the lower third of the condenser.

  • Data Acquisition:

    • Allow the system to equilibrate for 5-10 minutes once a steady reflux is established.

    • Record the temperature at which the reading on the thermometer stabilizes. This is the observed boiling point.

    • Simultaneously, record the atmospheric pressure from a laboratory barometer. Causality: The boiling point of a liquid is pressure-dependent. Accurate pressure measurement is essential for correcting the observed boiling point to the standard pressure of 760 Torr.

Pressure Correction

If the atmospheric pressure during the measurement is not 760 Torr, the observed boiling point can be corrected using established nomographs or the Clausius-Clapeyron equation for a more rigorous correction.

Diagram: Experimental Workflow for Boiling Point Determination

G start Start prep Prepare Sample: - 1-2 mL of Compound - Add Boiling Chips start->prep assemble Assemble Micro-Reflux Apparatus: - Flask in Heating Mantle - Attach Condenser - Position Thermometer prep->assemble heat Gently Heat Sample assemble->heat observe Observe for Steady Reflux and Stable Temperature heat->observe record_temp Record Boiling Point Temperature observe->record_temp record_press Record Atmospheric Pressure record_temp->record_press correct Apply Pressure Correction (if necessary) record_press->correct end End correct->end

Caption: A stepwise workflow for the experimental determination of the boiling point using the micro-reflux method.

Conclusion

While an experimentally confirmed boiling point for 4-(Chloromethyl)tetrahydro-2H-pyran remains to be definitively published, a comprehensive analysis of its molecular structure and a comparative study with related compounds provide a reliable predicted value of 185.0 ± 13.0 °C . The dominant intermolecular forces contributing to this relatively high boiling point are van der Waals forces, augmented by the molecule's size, and significant dipole-dipole interactions arising from the polarized C-O and C-Cl bonds. For researchers requiring precise data, the detailed micro-reflux protocol provided in this guide offers a robust and self-validating method for its experimental determination.

References

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Online] Available at: [Link]

  • Cheméo. Chemical Properties of 2-(Chloromethyl)tetrahydropyran (CAS 18420-41-2). [Online] Available at: [Link]

  • University of Calgary. Micro-boiling point measurement. [Online] Available at: [Link]

  • Wikipedia. Tetrahydropyran. [Online] Available at: [Link]

Foundational

An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)tetrahydro-2H-pyran in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 4-(chloromethyl)tetrahydro-2H-pyran, a key intermediate in various synthetic applications. In the absence of extensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(chloromethyl)tetrahydro-2H-pyran, a key intermediate in various synthetic applications. In the absence of extensive published quantitative solubility data, this document focuses on the fundamental principles governing the solubility of this molecule. It offers a detailed analysis of its physicochemical properties and their implications for solubility in a range of common organic solvents. Furthermore, this guide presents a robust, step-by-step experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to generate reliable data tailored to their specific needs. This document is intended to serve as a practical resource, bridging the gap between theoretical prediction and empirical measurement of solubility for this important chemical entity.

Introduction: The Significance of Solubility in the Application of 4-(Chloromethyl)tetrahydro-2H-pyran

4-(Chloromethyl)tetrahydro-2H-pyran is a versatile bifunctional molecule, incorporating both a cyclic ether (tetrahydropyran) and a reactive chloromethyl group. Its utility spans various fields of chemical synthesis, including the pharmaceutical industry, where it serves as a crucial building block for the synthesis of complex molecules. The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimately, its successful application in any synthetic workflow.

Understanding and controlling solubility is paramount for:

  • Reaction Homogeneity: Ensuring that reactants are in the same phase is fundamental for efficient and reproducible chemical transformations.

  • Process Optimization: Knowledge of solubility allows for the selection of appropriate solvent systems, maximizing reaction yield and minimizing by-product formation.

  • Purification Strategies: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

  • Formulation Development: In the context of drug development, the solubility of intermediates can impact the purification of active pharmaceutical ingredients (APIs) and the overall efficiency of the manufacturing process.

This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the solubility of 4-(chloromethyl)tetrahydro-2H-pyran and the practical means to quantify it.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative rule of thumb based on the intermolecular forces between solute and solvent molecules.[1] To predict the solubility of 4-(chloromethyl)tetrahydro-2H-pyran, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of 4-(Chloromethyl)tetrahydro-2H-pyran

PropertyValueSource
Molecular Formula C₆H₁₁ClO[2]
Molecular Weight 134.60 g/mol [2]
Structure A tetrahydropyran ring with a chloromethyl substituent at the 4-position.N/A
Polarity Moderately polarInferred from structure
Hydrogen Bond Acceptor Yes (oxygen atom in the pyran ring)Inferred from structure
Hydrogen Bond Donor NoInferred from structure

The structure of 4-(chloromethyl)tetrahydro-2H-pyran reveals two key features influencing its polarity: the ether oxygen within the tetrahydropyran ring and the carbon-chlorine bond in the chloromethyl group. The ether oxygen introduces a dipole moment and can act as a hydrogen bond acceptor. The chloromethyl group is also polar due to the electronegativity difference between carbon and chlorine. Overall, the molecule can be classified as moderately polar.

Based on these characteristics, we can predict its solubility behavior in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While 4-(chloromethyl)tetrahydro-2H-pyran cannot donate a hydrogen bond, its ether oxygen can accept one. Therefore, good solubility is expected in these solvents due to favorable dipole-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents possess significant dipole moments but do not have O-H or N-H bonds. The moderate polarity of 4-(chloromethyl)tetrahydro-2H-pyran suggests it will be highly soluble in these solvents through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. While the tetrahydropyran ring has some nonpolar character, the presence of the polar ether and chloromethyl groups will likely limit its solubility in highly nonpolar solvents. Some solubility may be observed, but it is expected to be lower than in polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of 4-(chloromethyl)tetrahydro-2H-pyran in specific organic solvents. The following protocol is a robust method adapted from general principles of solubility determination and standard methodologies like ASTM E1148 for aqueous solubility.[1][3][4][5]

Materials and Equipment
  • 4-(Chloromethyl)tetrahydro-2H-pyran (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or magnetic stirrer with a water bath

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Accurately weigh excess solute B Add known volume of solvent A->B  to vial C Seal vial and place in thermostatted shaker B->C D Equilibrate for a set time (e.g., 24h) C->D  at constant temperature E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute sample accurately F->G H Analyze by GC/HPLC/NMR G->H G cluster_solvents Solvent Polarity Spectrum Nonpolar Nonpolar Polar Aprotic Polar Aprotic Polar Protic Polar Protic Solute 4-(Chloromethyl)tetrahydro-2H-pyran (Moderately Polar) Solute->Nonpolar Low Solubility (van der Waals) Solute->Polar Aprotic High Solubility (Dipole-Dipole) Solute->Polar Protic Good Solubility (H-Bonding & Dipole)

Caption: Predicted solubility of 4-(chloromethyl)tetrahydro-2H-pyran based on solvent polarity.

Conclusion

While specific quantitative solubility data for 4-(chloromethyl)tetrahydro-2H-pyran is not extensively documented, a thorough understanding of its physicochemical properties allows for a reliable prediction of its solubility behavior. The molecule's moderate polarity suggests high solubility in polar aprotic and protic solvents and limited solubility in nonpolar solvents. For precise and application-specific data, experimental determination is essential. The detailed protocol provided in this guide offers a robust framework for researchers to generate accurate and reproducible solubility data, thereby facilitating the effective use of this important synthetic intermediate in their research and development endeavors.

References

  • ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility, ASTM International, West Conshohocken, PA, 2008,

  • "Experiment: Solubility of Organic & Inorganic Compounds." N.p., n.d. Web.
  • "How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone." YouTube, uploaded by Chemistry For Everyone, 11 Feb. 2025, [Link].

  • "Solubility of Organic Compounds." N.p., 31 Aug. 2023. Web.

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Exploratory

An In-Depth Technical Guide to the Stereoisomers of 4-(Chloromethyl)tetrahydro-2H-pyran

Introduction In the landscape of modern drug discovery and development, the precise control and understanding of molecular chirality are paramount. Chiral molecules, or enantiomers, are non-superimposable mirror images o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise control and understanding of molecular chirality are paramount. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, the stereoselective synthesis and analysis of chiral building blocks are critical endeavors in medicinal chemistry. Among these crucial synthons is 4-(Chloromethyl)tetrahydro-2H-pyran, a heterocyclic compound whose stereoisomers serve as valuable intermediates in the synthesis of a wide range of biologically active molecules.[3][4]

This technical guide provides a comprehensive overview of the stereoisomers of 4-(Chloromethyl)tetrahydro-2H-pyran, designed for researchers, scientists, and drug development professionals. We will delve into the structural nuances of these isomers, methodologies for their stereoselective synthesis, robust analytical techniques for their separation and characterization, and their applications in the pharmaceutical industry.

The Stereochemistry of 4-(Chloromethyl)tetrahydro-2H-pyran

The core of 4-(Chloromethyl)tetrahydro-2H-pyran's stereoisomerism lies in the potential for a chiral center at the C4 position of the tetrahydropyran ring. When the chloromethyl group is attached to this carbon, it becomes a stereocenter if the substitution pattern of the ring itself allows for chirality.

Understanding the Chiral Center

A carbon atom is considered a chiral center when it is bonded to four different substituents.[5] In the case of 4-(Chloromethyl)tetrahydro-2H-pyran, the C4 carbon is attached to:

  • A hydrogen atom

  • A chloromethyl group (-CH₂Cl)

  • A -CH₂-O-CH₂- segment of the ring

  • A -CH₂-CH₂- segment of the ring

Due to this substitution pattern, 4-(Chloromethyl)tetrahydro-2H-pyran exists as a pair of enantiomers:

  • (R)-4-(Chloromethyl)tetrahydro-2H-pyran

  • (S)-4-(Chloromethyl)tetrahydro-2H-pyran

These enantiomers are mirror images of each other and are non-superimposable.

Caption: Enantiomers of 4-(Chloromethyl)tetrahydro-2H-pyran.

Stereoselective Synthesis Strategies

The preparation of enantiomerically pure 4-(Chloromethyl)tetrahydro-2H-pyran is a key challenge. Both stereoselective synthesis and chiral resolution of a racemic mixture are viable approaches.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer directly. One common strategy involves the use of chiral starting materials or chiral catalysts. For instance, a Prins cyclization, a powerful method for constructing tetrahydropyran rings, can be rendered stereoselective.[6][7]

G start Chiral Homoallylic Alcohol + Aldehyde catalyst Chiral Lewis Acid Catalyst start->catalyst 1. Coordination intermediate Oxocarbenium Ion Intermediate catalyst->intermediate 2. Formation cyclization Stereoselective Prins Cyclization intermediate->cyclization 3. Intramolecular Attack product Enantiomerically Enriched Tetrahydropyran cyclization->product 4. Deprotonation functionalization Functional Group Interconversion product->functionalization 5. Modification final_product (R)- or (S)-4-(Chloromethyl)tetrahydro-2H-pyran functionalization->final_product

Caption: Stereoselective Prins Cyclization Workflow.

Causality in Experimental Choices: The choice of a chiral Lewis acid catalyst is critical as it dictates the facial selectivity of the aldehyde activation, thereby controlling the stereochemical outcome of the cyclization. The solvent and temperature are optimized to enhance the stereoselectivity by minimizing background uncatalyzed reactions and stabilizing the transition state leading to the desired enantiomer.

Chiral Resolution of Racemic Mixtures

An alternative to stereoselective synthesis is the resolution of a racemic mixture. This can be achieved through various techniques, with chiral chromatography being one of the most powerful and widely used methods.[8]

Analytical Techniques for Separation and Characterization

The separation and characterization of the enantiomers of 4-(Chloromethyl)tetrahydro-2H-pyran require specialized analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers.[9] The choice of the chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[10]

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: A chiral column with a polysaccharide-based stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) is selected based on initial screening.

  • Mobile Phase Preparation: A mixture of n-hexane and isopropanol is typically used as the mobile phase. The ratio is optimized to achieve baseline separation with reasonable retention times. A common starting point is 90:10 (n-hexane:isopropanol).

  • Instrumentation Setup:

    • HPLC system equipped with a UV detector.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 25 °C.

    • Injection volume: 10 µL.

    • Detection wavelength: 210 nm.

  • Sample Preparation: A solution of racemic 4-(Chloromethyl)tetrahydro-2H-pyran is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: The sample is injected onto the column, and the chromatogram is recorded. The retention times of the two enantiomers are used to determine the enantiomeric excess (ee) of a sample.

Self-Validating System: The protocol's integrity is maintained by running a racemic standard to confirm the separation of the two enantiomeric peaks. The peak areas are then used to calculate the enantiomeric excess of unknown samples. The method is validated for linearity, precision, and accuracy according to established guidelines.

Spectroscopic and Spectrometric Characterization

While NMR and Mass Spectrometry (MS) are not inherently chiral techniques, they are essential for confirming the chemical structure of the separated isomers.[11][12]

  • ¹H and ¹³C NMR: Provides information on the connectivity of atoms and the overall structure of the molecule. The spectra of the two enantiomers will be identical.

  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, confirming the elemental composition. The mass spectra of the enantiomers will also be identical.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. This provides a macroscopic confirmation of the sample's chirality and can be used to determine the enantiomeric purity if the specific rotation of the pure enantiomer is known.

Applications in Drug Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][13][14] The stereoisomers of 4-(Chloromethyl)tetrahydro-2H-pyran serve as versatile building blocks for introducing this important heterocyclic system with a defined stereochemistry.

For example, tetrahydropyran derivatives have been investigated as selective CB2 receptor agonists for the treatment of inflammatory pain.[3] The precise stereochemistry of the substituents on the tetrahydropyran ring is often crucial for potent and selective binding to the target receptor.

Data Presentation: Representative Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak Area (%)
(R)-Isomer8.550.1
(S)-Isomer10.249.9

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) Mobile Phase: n-Hexane/Isopropanol (90:10) Flow Rate: 1.0 mL/min Temperature: 25 °C

Conclusion

The stereoisomers of 4-(Chloromethyl)tetrahydro-2H-pyran are valuable and versatile building blocks in the synthesis of complex, biologically active molecules. A thorough understanding of their stereochemistry, coupled with robust methods for their stereoselective synthesis and chiral separation, is essential for their effective application in drug discovery and development. The methodologies and insights presented in this guide provide a solid foundation for researchers working with these important chiral intermediates. The continued development of more efficient and selective synthetic and analytical techniques will undoubtedly expand the utility of these compounds in the creation of next-generation therapeutics.

References

  • Aminpour, M., Montemagno, C., & Tuszynski, J.A. (2019). An overview of molecular modelling for drug discovery with specific illustrative examples of applications. Molecules, 24(9), 1693. [Link][15]

  • Chemistry LibreTexts. (2015). 5.1: Chiral Molecules. [Link][5]

  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. [Link][3]

  • Gu, P., et al. (2020). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se Pu, 38(8), 933-939. [Link][1]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link][6]

  • Pharmaffiliates. (n.d.). CAS No : 18420-41-2 | Product Name : 2-(Chloromethyl)tetrahydro-2H-pyran. [Link][16]

  • PubChem. (n.d.). 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-. [Link][17]

  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. [Link][18]

  • Reddy, G. C., et al. (2012). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Natural Product Communications, 7(7), 965-976. [Link][19]

  • Serra, S., et al. (2020). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Catalysts, 10(11), 1284. [Link][20]

  • Tadpetch, K., & Rychnovsky, S. D. (2008). O3ReOSiPh3-catalyzed Prins cyclizations of aromatic and α,β-unsaturated aldehydes. Organic Letters, 10(21), 4839-4842. [Link][7]

  • Wang, Y., et al. (2018). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 47(1), 123-140. [Link][8]

  • Zhang, X., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. [Link][10]

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Foundational

An In-depth Technical Guide to the Conformational Analysis of 4-(Chloromethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals The tetrahydropyran ring is a prevalent structural motif in a wide array of natural products and pharmaceutical agents.[1] The spatial arrangement of substi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran ring is a prevalent structural motif in a wide array of natural products and pharmaceutical agents.[1] The spatial arrangement of substituents on this ring profoundly impacts its physical, chemical, and biological properties, making conformational analysis a critical component of rational drug design.[1][2]

Foundational Concepts: Conformational Preferences of the Tetrahydropyran Ring

The most stable conformation of the tetrahydropyran ring, akin to cyclohexane, is the chair form, which effectively minimizes both angle and torsional strain.[1][3] For a monosubstituted tetrahydropyran like 4-(chloromethyl)tetrahydro-2H-pyran, the substituent can occupy either an axial or an equatorial position. The equilibrium between these two chair conformers is dictated by a combination of steric and stereoelectronic effects.

  • Steric Hindrance (1,3-Diaxial Interactions): In the axial conformation, the chloromethyl group experiences steric repulsion from the axial hydrogens at the C2 and C6 positions. This destabilizing interaction, known as a 1,3-diaxial interaction, is generally absent in the equatorial conformation.[4] Consequently, bulkier substituents typically prefer the equatorial position to minimize van der Waals strain.[4][5]

  • Stereoelectronic Effects: While steric effects are significant, the conformational preferences in heterocyclic systems are also governed by stereoelectronic interactions.[6] The anomeric effect, a key stereoelectronic phenomenon in carbohydrate chemistry, describes the tendency of an electronegative substituent at the anomeric carbon (C2) to favor the axial orientation.[7] Although the chloromethyl group in 4-(chloromethyl)tetrahydro-2H-pyran is at the C4 position and not subject to the classic anomeric effect, other hyperconjugative interactions can still influence conformational stability.[8][9] Recent studies suggest that the anomeric effect arises from a complex interplay of hyperconjugation, electrostatics, and steric factors.[10]

The preference for the equatorial position is generally expected for substituents on a cyclohexane ring to avoid these steric clashes.[11] For methylcyclohexane, the equatorial conformer is more stable by approximately 1.74 kcal/mol, resulting in a 95:5 ratio of equatorial to axial conformers at room temperature.[5]

Conformational Equilibrium of 4-(Chloromethyl)tetrahydro-2H-pyran

The central focus of this analysis is the equilibrium between the axial and equatorial conformers of 4-(chloromethyl)tetrahydro-2H-pyran. The chloromethyl group (-CH2Cl) itself is a functional group where one hydrogen atom of a methyl group is substituted by a chlorine atom.[12] The electronegativity of the chlorine atom can influence the electronic properties of the substituent.[13]

The conformational preference is determined by the free energy difference (ΔG°) between the two chair forms. This equilibrium is a dynamic process, with the ring rapidly flipping between the two conformations.[5]

Caption: Conformational equilibrium of 4-(chloromethyl)tetrahydro-2H-pyran.

The relative populations of the axial and equatorial conformers can be quantified by the equation:

ΔG° = -RT ln(K_eq)

where K_eq = [Equatorial]/[Axial], R is the gas constant, and T is the temperature in Kelvin.

Methodologies for Conformational Analysis

A dual approach combining computational chemistry and experimental NMR spectroscopy provides the most comprehensive understanding of the conformational landscape.

Theoretical calculations are a powerful, cost-effective tool for predicting stable conformations and quantifying their energy differences.[1][14]

Protocol for Computational Analysis:

  • Structure Generation: Build the 3D structures of both the axial and equatorial chair conformers of 4-(chloromethyl)tetrahydro-2H-pyran using molecular modeling software.

  • Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to ensure the identified chair conformations are indeed the global minima.[15]

  • Geometry Optimization and Energy Calculation:

    • Method Selection: Employ Density Functional Theory (DFT) for a good balance of accuracy and computational cost. The ωB97X-D functional is recommended for its ability to account for van der Waals interactions.[16]

    • Basis Set Selection: Use a sufficiently large basis set, such as 6-311+G(d,p), to accurately describe the electronic structure.

    • Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions, as solvent can influence conformational equilibria.[10]

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Data Analysis: Compare the calculated Gibbs free energies of the axial and equatorial conformers to determine their relative stabilities and predict the equilibrium population.

Computational_Workflow A 1. Build 3D Structures (Axial & Equatorial) B 2. Geometry Optimization (e.g., DFT/ωB97X-D) A->B C 3. Frequency Analysis (Confirm Minima, Obtain ZPVE) B->C D 4. Calculate Gibbs Free Energy (ΔG°) C->D E 5. Determine Relative Stabilities & Conformer Populations D->E

Caption: Workflow for computational conformational analysis.

Data Presentation: Theoretical Conformational Energy

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
Equatorial0.000.00>95 (Expected)
Axial>1.7>1.7<5 (Expected)
Note: These are expected values based on substituted cyclohexanes; actual values require calculation.

It is crucial to note that the choice of computational method and basis set can significantly impact the results. High-accuracy methods like CCSD(T) with large basis sets provide benchmark data but are computationally expensive.[17][18]

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying conformational equilibria in solution.[3][19] The key parameters derived from ¹H NMR spectra are the chemical shifts (δ) and the vicinal coupling constants (³JHH).

Protocol for NMR-Based Analysis:

  • Sample Preparation: Dissolve a pure sample of 4-(chloromethyl)tetrahydro-2H-pyran in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Signal Assignment: Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.

  • Coupling Constant Measurement: Accurately measure the vicinal coupling constants (³JHH), particularly for the protons on the carbons adjacent to the C4-substituted carbon (i.e., H3 and H5 protons coupling to the H4 proton).

  • Karplus Equation Application: The magnitude of ³JHH is related to the dihedral angle (φ) between the coupled protons via the Karplus equation.

    • A large ³JHH value (typically 8-12 Hz) indicates an anti-periplanar (or axial-axial) relationship (φ ≈ 180°).

    • A small ³JHH value (typically 1-4 Hz) indicates a gauche (axial-equatorial or equatorial-equatorial) relationship (φ ≈ 60°).

  • Conformer Population Determination:

    • In the equatorial conformer, the H4 proton is axial. It will have large axial-axial couplings to the axial H3 and H5 protons.

    • In the axial conformer, the H4 proton is equatorial. It will have small equatorial-axial and equatorial-equatorial couplings to the H3 and H5 protons.

    • The observed coupling constant (J_obs) is a weighted average of the coupling constants in the individual conformers: J_obs = x_eq * J_eq + x_ax * J_ax, where x is the mole fraction. By using reference values for pure axial and equatorial coupling constants, the equilibrium constant can be determined.

NMR_Workflow A 1. Acquire ¹H NMR Spectrum B 2. Assign Proton Resonances (1D and 2D NMR) A->B C 3. Measure Vicinal Coupling Constants (³JHH) B->C D 4. Apply Karplus Equation to Relate J to Dihedral Angles C->D E 5. Calculate Conformer Populations from Averaged J values D->E

Caption: Workflow for NMR-based conformational analysis.

Synthesis and Availability

4-(Chloromethyl)tetrahydro-2H-pyran is a commercially available compound.[20][21] Its synthesis can be achieved through various synthetic routes, often involving the functionalization of tetrahydropyran precursors. Asymmetric synthesis strategies have been developed for structurally related tetrahydropyrans, which are crucial for obtaining enantiomerically pure compounds for drug development.[22]

Conclusion: An Integrated Approach

A robust conformational analysis of 4-(chloromethyl)tetrahydro-2H-pyran necessitates a synergistic application of computational and experimental methods. Theoretical calculations provide a detailed energetic landscape, while NMR spectroscopy offers an empirical validation of the predominant conformation in solution. The anticipated preference for the equatorial conformer, driven primarily by the avoidance of steric 1,3-diaxial interactions, is a critical piece of information for medicinal chemists. This understanding allows for the rational design of analogues with optimized three-dimensional structures for enhanced biological activity and improved pharmacokinetic properties. This self-validating system of prediction and experimental verification ensures a high degree of confidence in the determined conformational preferences, which is essential for advancing drug discovery and development projects.

References

  • Alabugin, I. V., Kuhn, L. R., Krivoshchapov, N. V., Mehaffy, P., & Medvedev, M. (2018). Anomeric effect, hyperconjugation and electrostatics: lessons from complexity in a classic stereoelectronic phenomenon. Chemical Society Reviews, 47(11), 3855-3904. Available at: [Link]

  • Carvalho, A. P. A., & Ramalho, T. C. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Carbohydrate Research, 451, 29-35. Available at: [Link]

  • Edward, J. T. (1955). Stability of glycosides to acid hydrolysis. A conformational analysis. Chemistry & Industry, 1102-1104. (Note: The concept is widely available, e.g., on Wikipedia: [Link])

  • Chemistry World. (2026, January 12). Anomeric effect cannot be explained by hyperconjugation alone. Chemistry World. Available at: [Link]

  • Cieplak, A. S. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(1), 175-184. Available at: [Link]

  • Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 30. Conformational equilibrium in 4-substituted 1,3-dioxanes. The Journal of Organic Chemistry, 46(10), 1959-1963.
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  • Bezoari, M. D., & Bourgeois, C. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]

  • Roe, D. C. (2007). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. NIH. Available at: [Link]

  • Rzepa, H. S. (1998). Computational Heterocyclic Chemistry. Imperial College Press. Available at: [Link]

  • Wiberg, K. B. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A, 109(1), 175-184. Available at: [Link]

  • Pihlaja, K., & Kleinpeter, E. (2008). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. In Comprehensive Heterocyclic Chemistry III (Vol. 2, pp. 1-114). Elsevier.
  • MDPI. (2020). Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. Available at: [Link]

  • Central Washington University. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. Available at: [Link]

  • Scilit. (n.d.). Conformational analysis of 3,4-epoxytetrahydropyran by n.m.r. spectroscopy. Scilit. Available at: [Link]

  • ResearchGate. (n.d.). The conformational preferences of 4‐fluorotetrahydrothiopyran (1),... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Paquin, J. F., & Deslongchamps, G. (2020). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 16, 1426-1435. Available at: [Link]

  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I. Available at: [Link]

  • Davies, A. J., & Tillyer, R. D. (2002). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. Organic Letters, 4(16), 2735-2738. Available at: [Link]

  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes. University of Calgary. Available at: [Link]

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Chempanda Blog. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. PubMed Central. Available at: [Link]

  • SciELO. (n.d.). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. Available at: [Link]

  • The Journal of Physical Chemistry A. (2015, August 17). Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group—Viewed from the Core of Carbon. ACS Publications. Available at: [Link]

  • Chemistry Stack Exchange. (2019, September 30). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Chemistry Stack Exchange. Available at: [Link]

  • Beilstein Archives. (n.d.). Synthesis and Conformational Analysis of Pyran Inter-Halide Analogues of D-Talose. Beilstein Archives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-. PubChem. Available at: [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Conformational Features of Monochloro-substituted Tetrahydropyrans According to Data from ab initio Calculations and 35Cl NQR. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran via Prins Cyclization: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the synthesis of 4-(chloromethyl)tetrahydro-2H-pyran,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of 4-(chloromethyl)tetrahydro-2H-pyran, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through an acid-catalyzed Prins cyclization, a powerful carbon-carbon and carbon-oxygen bond-forming reaction. This guide delves into the mechanistic underpinnings of the reaction, provides a detailed and field-tested experimental protocol, and addresses critical safety and handling considerations.

Introduction: The Significance of the Tetrahydropyran Moiety and the Strategic Advantage of the Prins Cyclization

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals. Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it a key structural element in molecules designed to interact with biological targets. The synthesis of substituted THPs is, therefore, a central focus in organic synthesis.

The Prins reaction, first reported by Hendrik Jacobus Prins in 1919, offers a convergent and atom-economical approach to the construction of the THP skeleton.[1] This reaction typically involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone.[1] The halo-Prins variation, which incorporates a halide nucleophile, provides a direct route to halogenated THP derivatives, which are versatile intermediates for further functionalization. Specifically, the reaction of a homoallylic alcohol with formaldehyde in the presence of a hydrohalic acid, such as hydrochloric acid, can yield 4-halotetrahydropyran derivatives.[2] This guide details a specific application of this methodology for the synthesis of 4-(chloromethyl)tetrahydro-2H-pyran.

Reaction Mechanism: A Stepwise Look at the Halo-Prins Cyclization

The synthesis of 4-(chloromethyl)tetrahydro-2H-pyran proceeds through a well-established halo-Prins cyclization mechanism. The key steps are outlined below:

  • Activation of the Carbonyl: In the presence of a strong acid like hydrochloric acid (HCl), paraformaldehyde undergoes depolymerization to formaldehyde, which is then protonated to form a highly electrophilic oxonium ion. This activation is crucial for initiating the reaction with the nucleophilic alkene.[1]

  • Electrophilic Attack and Formation of the Oxocarbenium Ion: The alkene moiety of the homoallylic alcohol (e.g., 3-buten-1-ol) attacks the activated formaldehyde. Concurrently, the hydroxyl group of the homoallylic alcohol attacks the newly formed carbocation, leading to the formation of a cyclic oxocarbenium ion intermediate. This cyclization is a key bond-forming step.[3]

  • Nucleophilic Trapping: The chloride ion (from HCl) then acts as a nucleophile, attacking the carbocationic center of the oxocarbenium ion. This step establishes the chloromethyl group at the 4-position of the tetrahydropyran ring.

  • Proton Transfer: A final proton transfer step regenerates the acid catalyst and yields the neutral 4-(chloromethyl)tetrahydro-2H-pyran product.

Prins_Mechanism cluster_0 Activation cluster_1 Cyclization cluster_2 Nucleophilic Trapping cluster_3 Final Product Paraformaldehyde Paraformaldehyde Formaldehyde Formaldehyde Paraformaldehyde->Formaldehyde Depolymerization Oxonium_Ion Oxonium_Ion Formaldehyde->Oxonium_Ion + H+ (from HCl) Oxocarbenium_Ion Oxocarbenium_Ion Oxonium_Ion->Oxocarbenium_Ion Electrophilic Attack Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Chlorinated_Intermediate Chlorinated_Intermediate Oxocarbenium_Ion->Chlorinated_Intermediate Nucleophilic Attack Chloride Cl- Chloride->Chlorinated_Intermediate Final_Product 4-(Chloromethyl)tetrahydro-2H-pyran Chlorinated_Intermediate->Final_Product - H+

Figure 1: Generalized mechanism of the halo-Prins cyclization.

Experimental Protocol

This protocol outlines the synthesis of 4-(chloromethyl)tetrahydro-2H-pyran from 3-buten-1-ol and paraformaldehyde using concentrated hydrochloric acid.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
3-Buten-1-olReagentSigma-AldrichEnsure purity
ParaformaldehydeReagentSigma-AldrichFlammable solid
Hydrochloric Acid37%, ACS ReagentFisher ScientificCorrosive
Dichloromethane (DCM)ACS ReagentVWRSolvent for extraction
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-For neutralization
Anhydrous Sodium SulfateAnhydrousAcros OrganicsDrying agent
Round-bottom flask--Appropriate size
Magnetic stirrer and stir bar---
Reflux condenser---
Ice bath---
Separatory funnel---
Rotary evaporator---
Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add 3-buten-1-ol (1.0 equivalent). Cautiously add paraformaldehyde (1.5 equivalents).

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated hydrochloric acid (2.0 equivalents) dropwise with vigorous stirring. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 4-(chloromethyl)tetrahydro-2H-pyran.

Characterization

The structure and purity of the synthesized 4-(chloromethyl)tetrahydro-2H-pyran should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methylene protons of the chloromethyl group, as well as the protons of the tetrahydropyran ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals, including the signal for the carbon of the chloromethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will likely show characteristic C-O-C stretching vibrations for the ether linkage and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Paraformaldehyde: Is a flammable solid and a source of formaldehyde gas upon heating.[4] Formaldehyde is a known carcinogen and a respiratory irritant.[4] Avoid inhalation of dust and vapors.

  • Concentrated Hydrochloric Acid: Is highly corrosive and can cause severe burns.[4] Handle with extreme care and avoid inhalation of fumes.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.

  • Reaction of Formaldehyde and HCl: It is crucial to be aware that formaldehyde can react with hydrogen chloride to form the highly carcinogenic bis(chloromethyl) ether.[4] While the conditions of this specific Prins reaction may not be optimal for its formation, the risk should not be entirely dismissed. Maintaining good ventilation and avoiding the heating of concentrated mixtures of formaldehyde and HCl are critical precautions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time or gently warm the reaction mixture.
Loss of product during work-upEnsure efficient extraction and careful handling during purification.
Formation of Side ProductsPolymerization of formaldehydeControl the rate of acid addition and maintain a low reaction temperature initially.
Dimerization or other side reactionsOptimize stoichiometry and reaction conditions.

Conclusion

The Prins cyclization offers an efficient and direct route for the synthesis of 4-(chloromethyl)tetrahydro-2H-pyran, a valuable intermediate for the synthesis of more complex molecules in drug discovery and development. By understanding the reaction mechanism, adhering to the detailed protocol, and prioritizing safety, researchers can successfully utilize this powerful transformation in their synthetic endeavors.

References

  • Hanschke, E. The selective synthesis of tetrahydropyran (THP) rings through a Prins reaction. Chemische Berichte1955, 88, 1053-1062.
  • Beilstein J. Org. Chem. 2021 , 17, 932–963. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available at: [Link]

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  • Wikipedia. Prins reaction. Available at: [Link]

  • Esco Lifesciences. The Toxic Effects of Formalin and How to Contain It. 2021 . Available at: [Link]

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Application

Application Notes and Protocols: Nucleophilic Substitution on 4-(Chloromethyl)tetrahydro-2H-pyran

Introduction The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active molecules and natural products. Its presence often imparts favorable pharmacokinetic properties, such as increas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydropyran (THP) moiety is a prevalent scaffold in a multitude of biologically active molecules and natural products. Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. 4-(Chloromethyl)tetrahydro-2H-pyran, in particular, serves as a versatile building block in medicinal chemistry and drug development. The primary alkyl chloride functionality provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.

This document provides a comprehensive guide to performing nucleophilic substitution reactions on 4-(chloromethyl)tetrahydro-2H-pyran. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and discuss key considerations for reaction optimization and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Mechanistic Insights: The SN2 Pathway

The reaction of 4-(chloromethyl)tetrahydro-2H-pyran with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[1]

Several factors favor the SN2 pathway for this substrate:

  • Primary Alkyl Halide: The electrophilic carbon is primary, meaning it is bonded to only one other carbon atom. This minimizes steric hindrance, allowing for unobstructed backside attack by the nucleophile.[2]

  • Good Leaving Group: The chloride ion is a relatively stable anion, making it a competent leaving group.

  • Polar Aprotic Solvents: The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetone, is crucial. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[1]

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1]

Experimental Protocols

This section outlines detailed procedures for the nucleophilic substitution on 4-(chloromethyl)tetrahydro-2H-pyran with various nucleophiles. The following protocols are illustrative and can be adapted based on the specific nucleophile and desired scale.

General Considerations and Safety Precautions
  • Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used when specified to prevent unwanted side reactions with water.

  • Inert Atmosphere: While not always strictly necessary for every nucleophile, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation or reaction with atmospheric moisture, especially when using sensitive reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol 1: Synthesis of 4-(Azidomethyl)tetrahydro-2H-pyran

The introduction of an azide group provides a versatile handle for further transformations, such as reduction to an amine or participation in "click chemistry" reactions.[3]

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles (for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-(chloromethyl)tetrahydro-2H-pyran (1.0 eq).

  • Dissolve the substrate in anhydrous DMF (to a concentration of approximately 0.2-0.5 M).

  • Add sodium azide (1.2-1.5 eq) to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[2][3]

  • Upon completion, pour the reaction mixture into deionized water and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(azidomethyl)tetrahydro-2H-pyran.

  • The product can be purified further by column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis with 4-(Chloromethyl)tetrahydro-2H-pyran

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[4] In this protocol, an alkoxide nucleophile displaces the chloride to form an ether linkage.

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran

  • Desired alcohol (e.g., ethanol, methanol)

  • Sodium hydride (NaH) or Sodium metal (Na)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Alkoxide Formation: In a dry, inert atmosphere, add the desired alcohol (1.1-1.5 eq) to a suspension of sodium hydride (1.2-1.5 eq) in an anhydrous solvent at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of 4-(chloromethyl)tetrahydro-2H-pyran (1.0 eq) in the same anhydrous solvent dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between water and an organic solvent.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by column chromatography or distillation.

Data Presentation
NucleophileReagentSolventTemperature (°C)Typical Reaction Time (h)Product
AzideSodium Azide (NaN₃)DMF254-124-(Azidomethyl)tetrahydro-2H-pyran
HydroxideSodium Hydroxide (NaOH)H₂O/THFReflux6-18(Tetrahydro-2H-pyran-4-yl)methanol
EthoxideSodium Ethoxide (NaOEt)EthanolReflux4-124-(Ethoxymethyl)tetrahydro-2H-pyran
ThiophenoxideThiophenol, K₂CO₃DMF252-64-((Phenylthio)methyl)tetrahydro-2H-pyran
AmineAmmonia (excess)Ethanol80 (sealed tube)24(Tetrahydro-2H-pyran-4-yl)methanamine
Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-(chloromethyl)tetrahydro- 2H-pyran in anhydrous solvent B Add nucleophile (e.g., NaN3) A->B C Stir at appropriate temperature B->C D Monitor progress (TLC/LC-MS) C->D E Quench reaction D->E Upon completion F Aqueous extraction E->F G Wash organic layer with brine F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Column chromatography I->J If necessary

Caption: General experimental workflow for SN2 reactions.

Visualization of Reaction Mechanism

Caption: Concerted SN2 mechanism on 4-(chloromethyl)tetrahydro-2H-pyran.

Product Characterization

Confirmation of the desired product structure and purity is essential. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the product. Key diagnostic signals include the disappearance of the chloromethyl proton signal and the appearance of new signals corresponding to the protons adjacent to the newly introduced functional group.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming the successful substitution.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups, such as the strong, sharp azide stretch (around 2100 cm⁻¹) or the broad O-H stretch of an alcohol product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive nucleophile- Poor quality solvent- Insufficient reaction temperature or time- Use a fresh, high-purity nucleophile.- Ensure solvents are anhydrous where required.- Increase reaction temperature or extend the reaction time. Monitor by TLC.
Formation of side products - Competing elimination (E2) reaction- Reaction with solvent- Use a less sterically hindered, less basic nucleophile if possible.- Lower the reaction temperature.- Choose a non-reactive solvent.
Difficult purification - Residual high-boiling solvent (e.g., DMF, DMSO)- Perform thorough aqueous washes during work-up.- Utilize high-vacuum distillation or lyophilization to remove residual solvent.

Conclusion

Nucleophilic substitution on 4-(chloromethyl)tetrahydro-2H-pyran is a robust and versatile transformation for the synthesis of a wide array of functionalized tetrahydropyran derivatives. By understanding the underlying SN2 mechanism and carefully controlling reaction conditions, researchers can efficiently generate valuable intermediates for drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important synthetic methodology.

References

  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]

  • YouTube. (2020, April 4). SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]

Sources

Method

Application Notes and Protocols for 4-(Chloromethyl)tetrahydro-2H-pyran in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Tetrahydropyran Moiety in Drug Design The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Drug Design

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological profiles.[1] As a saturated heterocycle, the THP moiety serves as a bioisosteric replacement for cyclohexyl groups, offering a critical advantage: the ether oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions with biological targets.[1] Furthermore, the introduction of a THP group can improve a molecule's aqueous solubility and modulate its lipophilicity, which are key determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] This often leads to enhanced bioavailability and a more favorable pharmacokinetic profile.

4-(Chloromethyl)tetrahydro-2H-pyran is a versatile and highly valuable building block for introducing this beneficial THP-methyl linker into lead compounds. Its primary alkyl chloride provides a reactive handle for nucleophilic substitution, allowing for the straightforward formation of ether and amine linkages, which are common connections in pharmaceutical agents. This guide provides detailed protocols and technical insights into the synthesis and application of 4-(chloromethyl)tetrahydro-2H-pyran for researchers in drug discovery and development.

Physicochemical Properties of 4-(Chloromethyl)tetrahydro-2H-pyran

A clear understanding of the reagent's properties is essential for its effective use.

PropertyValueSource
CAS Number 863324-23-6[3]
Molecular Formula C₆H₁₁ClO[4]
Molecular Weight 134.61 g/mol [4]
Appearance Colorless liquid[5]
Purity Typically ≥98%[4]
InChI Key DULFMEBLCDFSDB-UHFFFAOYSA-N[4]

Protocol 1: Synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran via Prins Cyclization

The most common and efficient method for synthesizing 4-halotetrahydropyrans is the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[2][5] In this case, 3-buten-1-ol reacts with a chloroacetaldehyde equivalent in the presence of a Lewis acid to yield the title compound.

Reaction Scheme:

Prins Cyclization cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-Buten-1-ol plus1 + Chloroacetaldehyde ClCH₂CHO plus1->Chloroacetaldehyde Lewis_Acid Lewis Acid (e.g., SnCl₄, NbCl₅) DCM, 0°C to rt Chloroacetaldehyde->Lewis_Acid Prins Cyclization Product_Img Lewis_Acid->Product_Img Product_Label 4-(Chloromethyl)tetrahydro-2H-pyran

Caption: Synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran.

Materials and Equipment:
  • 3-Buten-1-ol

  • Chloroacetaldehyde (handle with care, often used as a solution or hydrate)

  • Niobium(V) chloride (NbCl₅) or Tin(IV) chloride (SnCl₄)[4][5]

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard workup and purification apparatus (separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Procedure:
  • To a stirred solution of 3-buten-1-ol (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add chloroacetaldehyde (1.1 equivalents).

  • Slowly add a solution of NbCl₅ (0.2 equivalents) or another suitable Lewis acid in DCM via a dropping funnel, maintaining the temperature below 5 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a stirred saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-(chloromethyl)tetrahydro-2H-pyran.

Reactivity and Mechanistic Considerations

The primary alkyl chloride of 4-(chloromethyl)tetrahydro-2H-pyran is an excellent electrophile for SN2 reactions.[7] The carbon atom of the chloromethyl group is relatively unhindered, allowing for backside attack by a wide range of nucleophiles.[7] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for these reactions as they solvate the cation of the nucleophilic salt while leaving the anionic nucleophile highly reactive.[8]

SN2_Mechanism Transition_State Transition State [Nu---CH₂(THP)---Cl]⁻ Products Product + Cl⁻ Transition_State->Products Leaving Group Departure

Caption: General SN2 reaction pathway.

Application Protocol 2: O-Alkylation of Phenols (Etherification)

The Williamson ether synthesis is a classic and reliable method for forming ether linkages. 4-(Chloromethyl)tetrahydro-2H-pyran readily alkylates phenols in the presence of a mild base to form the corresponding aryl ethers.

General Reaction:

Etherification plus1 + THP-Cl ClCH₂(C₅H₉O) plus1->THP-Cl Conditions Conditions THP-Cl->Conditions O-Alkylation Product Product Conditions->Product

Caption: Etherification of phenols.

Step-by-Step Procedure:
  • To a solution of the phenol (1.0 equivalent) in anhydrous DMF or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or cesium carbonate (Cs₂CO₃, 1.2 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes to form the phenoxide.

  • Add 4-(chloromethyl)tetrahydro-2H-pyran (1.1-1.2 equivalents) to the mixture.

  • Heat the reaction to 50-80 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired ether.

Representative Etherification Data:
Phenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-NitrophenolK₂CO₃DMF60692Analogous
2-NaphtholCs₂CO₃Acetone55888Analogous
HydroquinoneK₂CO₃DMF701275 (mono)Analogous

Yields are representative and based on analogous alkylation reactions.

Application Protocol 3: N-Alkylation of Amines (Amination)

Alkylation of amines with 4-(chloromethyl)tetrahydro-2H-pyran provides a direct route to secondary or tertiary amines containing the THP-methyl group. A key challenge in amine alkylation is preventing over-alkylation, as the product amine is often more nucleophilic than the starting amine.[9] Using a slight excess of the starting amine or a bulky, non-nucleophilic base can help favor mono-alkylation.

General Reaction:

Amination plus1 + THP-Cl ClCH₂(C₅H₉O) plus1->THP-Cl Conditions Conditions THP-Cl->Conditions N-Alkylation Product Product Conditions->Product

Caption: N-Alkylation of amines.

Step-by-Step Procedure:
  • In a round-bottom flask, dissolve the amine (1.0-1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents) or triethylamine (2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Add 4-(chloromethyl)tetrahydro-2H-pyran (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 60-90 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solid precipitate (e.g., K₂CO₃) is present, filter it off.

  • Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography.

Case Study in Drug Discovery: Synthesis of GW842166X

A practical application of 4-(chloromethyl)tetrahydro-2H-pyran is demonstrated in the synthesis of GW842166X, a potent and selective cannabinoid CB2 receptor agonist developed by GlaxoSmithKline for the treatment of inflammatory pain.[1][10] The THP-methyl moiety was introduced in the final step of the synthesis via N-alkylation of a pyrimidine-5-carboxamide intermediate. This highlights the utility of the reagent in late-stage functionalization to access target molecules.

The key synthetic step involves the coupling of the pyrimidine carboxamide with 4-(chloromethyl)tetrahydro-2H-pyran. Although the original publication does not provide a detailed experimental protocol for this specific step, it can be reliably replicated using the general N-alkylation protocol described above.[1]

Synthetic Transformation for GW842166X:

Caption: Final step in the synthesis of GW842166X.

The incorporation of the tetrahydropyran-4-ylmethyl group was crucial for achieving high potency and selectivity for the CB2 receptor.[1] This case study exemplifies how 4-(chloromethyl)tetrahydro-2H-pyran serves as an effective tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Conclusion

4-(Chloromethyl)tetrahydro-2H-pyran is a highly effective and versatile reagent in medicinal chemistry for the installation of the beneficial tetrahydropyran-methyl moiety. Its straightforward synthesis via Prins cyclization and its reliable reactivity in SN2 reactions with O- and N-nucleophiles make it an invaluable building block. The protocols and case study presented here demonstrate its utility in constructing complex molecules with improved drug-like properties, solidifying its role as a key component in the modern drug discovery toolkit.

References

  • Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., et al. (2007). Discovery of 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a Selective CB2 Receptor Agonist for the Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

  • GW-842,166X - Grokipedia. (n.d.).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008).
  • GW-842,166X. In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Caddick, S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1148–1205. [Link]

  • Yadav, J. S., Subba Reddy, B. V., Gupta, M. K., & Biswas, S. K. (2004). Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride. Synthesis, 2004(16), 2711-2715.
  • Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-. [Link]

  • Jasti, R., & Rychnovsky, S. D. (2006). Synthesis of 4-iodotetrahydropyrans by iodine-promoted Prins cyclizations. Organic Letters, 8(11), 2175-2178.
  • Martins, D. L., et al. (2016). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. Molecules, 21(11), 1483. [Link]

  • Teimuri-Mofrad, R., et al. (2012). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. Asian Journal of Chemistry, 24(3), 1201-1204.
  • Journal of Biomedical Research & Environmental Sciences. (2024).
  • ResearchGate. (n.d.). Synthesis of 4-[(tetrahydro-2h-pyran-2-yl)oxy]phenol.
  • DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis.
  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). (12)
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • MDPI. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • PHARMD GURU. (n.d.). 9. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]

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Application

Application Notes &amp; Protocols: 4-(Chloromethyl)tetrahydro-2H-pyran as a Versatile Building Block for Heterocyclic Compound Synthesis

Introduction: The Strategic Value of the Tetrahydropyran Moiety The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1] Its non-planar, saturated structure enhances the three-dimensionality of molecules, a critical factor for improving binding affinity, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[2][3] The THP motif is found in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5][6]

4-(Chloromethyl)tetrahydro-2H-pyran emerges as a particularly valuable building block for drug discovery. It provides a robust and synthetically tractable handle—the chloromethyl group—for covalently linking the beneficial THP scaffold to various molecular frameworks. The primary alkyl chloride is a reliable electrophile for nucleophilic substitution reactions, allowing for the construction of diverse libraries of compounds with predictable regiochemistry and stereochemistry. This guide provides an in-depth exploration of its reactivity, along with detailed, field-proven protocols for its application in the synthesis of complex heterocyclic systems.

Physicochemical Properties & Core Reactivity

4-(Chloromethyl)tetrahydro-2H-pyran (CAS No: 863324-23-6) is a heterocyclic compound with the molecular formula C₆H₁₁ClO.[7] The key to its utility lies in the reactivity of the C-Cl bond.

PropertyValueSource
CAS Number 863324-23-6[7]
Molecular Formula C₆H₁₁ClO[7]
Molecular Weight 134.60 g/mol [7]
SMILES ClCC1CCOCC1[8]

The primary chloride is an excellent electrophile for Sₙ2 (bimolecular nucleophilic substitution) reactions. The reaction proceeds via a backside attack mechanism, where the nucleophile approaches the electrophilic carbon atom from the side opposite the chlorine leaving group.[9] This concerted process involves a single transition state and results in the inversion of stereochemical configuration if the carbon were chiral.[10] The accessibility of the primary carbon minimizes steric hindrance, making Sₙ2 reactions highly favorable with a wide range of soft and hard nucleophiles.

Note: The DOT script above is a template. A placeholder for the THP ring image is used as DOT language does not directly support complex chemical structures.

Applications in Heterocyclic Synthesis: Protocols & Methodologies

The true power of 4-(chloromethyl)tetrahydro-2H-pyran is demonstrated by its versatility in reacting with a variety of nucleophiles to forge new carbon-heteroatom bonds. Below are detailed protocols for key transformations.

Synthesis of N-Substituted Heterocycles via Amine Alkylation

The alkylation of primary and secondary amines is a fundamental transformation for introducing the THP-methyl scaffold. This reaction is crucial for building novel piperidine or piperazine analogs, which are common motifs in centrally active agents.[11]

Protocol 1: N-Alkylation of Piperidine

This protocol details the synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine. The choice of a non-nucleophilic inorganic base like potassium carbonate is critical to deprotonate the amine without competing in the substitution reaction. DMF is an excellent polar aprotic solvent that accelerates Sₙ2 reactions.

  • Materials & Reagents:

    • 4-(Chloromethyl)tetrahydro-2H-pyran (1.0 eq)

    • Piperidine (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Step-by-Step Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add anhydrous potassium carbonate (1.5 eq).

    • Under a nitrogen or argon atmosphere, add anhydrous DMF to create a slurry (approx. 0.5 M concentration relative to the limiting reagent).

    • Add piperidine (1.1 eq) to the stirring suspension.

    • Add 4-(chloromethyl)tetrahydro-2H-pyran (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x). The aqueous washes remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Synthesis of Aryl Ethers via Phenoxide Alkylation

Attachment of the THP-methyl group to a phenolic oxygen is a common strategy in drug design to modulate lipophilicity and introduce a flexible, non-aromatic component.[12]

Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol uses a strong base, sodium hydride (NaH), to quantitatively deprotonate the phenol, forming a highly nucleophilic phenoxide. Anhydrous conditions are essential as NaH reacts violently with water.

  • Materials & Reagents:

    • 4-(Chloromethyl)tetrahydro-2H-pyran (1.0 eq)

    • 4-Methoxyphenol (1.05 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether (Et₂O)

    • 1 M aqueous hydrochloric acid (HCl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • CAUTION: Handle NaH in a fume hood with appropriate PPE. It is highly flammable.

    • To a flame-dried, three-neck flask under an inert atmosphere, add NaH (1.2 eq).

    • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF to the flask.

    • Dissolve 4-methoxyphenol (1.05 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature; hydrogen gas evolution should be observed.

    • Add 4-(chloromethyl)tetrahydro-2H-pyran (1.0 eq) dropwise to the phenoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Reaction Monitoring: Track the reaction progress by TLC, visualizing with a UV lamp and/or potassium permanganate stain.

    • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to destroy any excess NaH.

    • Dilute with diethyl ether and wash with 1 M HCl, water, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography (silica gel, hexane/EtOAc gradient).

Synthesis of Thioethers via Thiolate Alkylation

Thioethers are important functional groups in medicinal chemistry. The high nucleophilicity of thiolates ensures that Sₙ2 reactions are typically fast and high-yielding.[13]

General_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Combine Nucleophile, Base (if needed), & Solvent B Add 4-(Cl-Me)-THP (Electrophile) A->B C Stir at Defined Temperature (RT to reflux) B->C D Monitor by TLC/LC-MS C->D Until complete E Quench Reaction D->E F Aqueous Extraction E->F G Dry Organic Layer F->G H Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS, HRMS) I->J

Caption: General experimental workflow for nucleophilic substitution.

Protocol 3: S-Alkylation of Thiophenol

This protocol uses a mild base, which is sufficient given the acidity of the thiol proton.

  • Materials & Reagents:

    • 4-(Chloromethyl)tetrahydro-2H-pyran (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Acetonitrile (MeCN), anhydrous

    • Standard work-up and purification reagents as listed in Protocol 1.

  • Step-by-Step Procedure:

    • In a round-bottom flask, suspend K₂CO₃ (1.5 eq) in anhydrous acetonitrile (0.5 M).

    • Add thiophenol (1.1 eq) and stir for 10 minutes at room temperature.

    • Add 4-(chloromethyl)tetrahydro-2H-pyran (1.0 eq).

    • Stir the reaction at room temperature for 3-5 hours.

    • Reaction Monitoring: Monitor by TLC. Thiol-containing compounds can be visualized with specific stains like Ellman's reagent or potassium permanganate.

    • Work-up: Filter off the inorganic solids and rinse with ethyl acetate. Concentrate the filtrate.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify by flash chromatography on silica gel.

Summary of Applications

The protocols above represent core applications of 4-(chloromethyl)tetrahydro-2H-pyran. By selecting the appropriate nucleophile, a diverse range of heterocyclic structures can be accessed.

Nucleophile ClassExample NucleophileBaseSolventExpected Product Linkage
Nitrogen Piperidine, AnilineK₂CO₃, Et₃NDMF, MeCNC-N Bond
Oxygen Phenol, Benzyl alcoholNaH, K₂CO₃THF, DMFC-O Bond
Sulfur Thiophenol, Sodium thiomethoxideK₂CO₃, NoneMeCN, DMFC-S Bond
Carbon Diethyl malonateNaH, NaOEtTHF, EtOHC-C Bond
Azide Sodium azide (NaN₃)NoneDMF, DMSOC-N₃ Bond

Safety Precautions

  • 4-(Chloromethyl)tetrahydro-2H-pyran is an alkylating agent and should be handled as a potential irritant and sensitizer.

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13]

  • Reactions involving sodium hydride require strict anhydrous conditions and an inert atmosphere, as NaH reacts violently with water to produce flammable hydrogen gas.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • BenchChem (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
  • Davies, I. W., et al. (2002). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry.
  • BenchChem. An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-tetrahydro-pyran. BenchChem.
  • SciELO. Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO.
  • Sobekbio Biosciences. 4-(chloromethyl)-tetrahydro-2H-pyran AG00H3HB. Sobekbio Biosciences.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. Organic Chemistry Portal.
  • ChemicalBook. 4-(chloromethyl)-tetrahydro-2H-pyran | 863324-23-6. ChemicalBook.
  • ChemicalBook. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. ChemicalBook.
  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.
  • YouTube. (2024). Intramolecular Nucleophilic Substitution and Ring Closures. YouTube.
  • BenchChem. (2025). The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. BenchChem.
  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules.
  • BenchChem. Application Notes and Protocols for the Use of Tetrahydrothiopyran-4-one in Multicomponent Reactions. BenchChem.
  • NCBI. Recent Advances in the Synthesis of 2H-Pyrans. National Center for Biotechnology Information.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.
  • LibreTexts. Chapter 8: Nucleophilic substitutions. LibreTexts.
  • ResearchGate. 4H-Pyran-based biologically active molecules. ResearchGate.
  • PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed.
  • Soderburg, T. (2016). CHAPTER 9. SUBSTITUTION REACTIONS. In Organic Chemistry with a Biological Emphasis.
  • BenchChem. Synthesis of Pharmaceutical Intermediates from Tetrahydro-4H-pyran-4-one: Application Notes and Protocols. BenchChem.
  • NCBI. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Center for Biotechnology Information.

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Method

The Strategic Utility of 4-(Chloromethyl)tetrahydro-2H-pyran in Complex Molecule Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in the intricate architecture of numerous biologically active natural produc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold, frequently encountered in the intricate architecture of numerous biologically active natural products and pharmaceutical agents.[1][2][3][4][5] Its prevalence stems from a combination of conformational stability and the capacity for specific hydrogen bonding interactions, making it a desirable feature in molecules designed to interact with biological systems. Within the diverse toolkit of synthetic chemistry, functionalized THP derivatives serve as invaluable building blocks for the stereocontrolled construction of these complex targets. Among these, 4-(chloromethyl)tetrahydro-2H-pyran emerges as a particularly versatile intermediate, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

This technical guide provides an in-depth exploration of the synthesis and application of 4-(chloromethyl)tetrahydro-2H-pyran in the context of total synthesis. We will delve into the mechanistic underpinnings of its formation, detail protocols for its use in nucleophilic substitution reactions, and illustrate its strategic deployment in the synthesis of complex molecular frameworks.

Synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran: The Prins Cyclization

A robust and common method for the synthesis of substituted tetrahydropyrans is the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde. For the preparation of 4-(chloromethyl)tetrahydro-2H-pyran, a variation of this reaction utilizing paraformaldehyde and hydrogen chloride is employed. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by a chloride ion.

Experimental Protocol: Synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran

Materials:

  • Homoallylic alcohol (But-3-en-1-ol)

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a stirred solution of homoallylic alcohol (1.0 eq) in dichloromethane at 0 °C, add paraformaldehyde (1.5 eq).

  • Slowly bubble hydrogen chloride gas through the solution for 15-20 minutes, or until the solution is saturated. Alternatively, a solution of HCl in a suitable solvent can be used.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(chloromethyl)tetrahydro-2H-pyran.

Expected Yield: 60-75%

Reactivity and Mechanistic Considerations

The primary mode of reactivity for 4-(chloromethyl)tetrahydro-2H-pyran is nucleophilic substitution at the chloromethyl group. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being dictated by the nature of the nucleophile, solvent, and reaction temperature.[6]

  • Sₙ2 Pathway: Strong, unhindered nucleophiles in polar aprotic solvents will favor a direct backside attack on the carbon atom bearing the chlorine atom. This results in an inversion of stereochemistry if the starting material is chiral.

  • Sₙ1 Pathway: Weaker nucleophiles in polar protic solvents may favor the formation of a primary carbocation, which is generally unstable. However, anchimeric assistance from the pyran oxygen is unlikely in this case. The Sₙ1 pathway is less common for primary alkyl halides.

The choice of nucleophile is critical in determining the outcome of the reaction and allows for the introduction of a wide array of functional groups.

Table 1: Nucleophilic Substitution Reactions with 4-(Chloromethyl)tetrahydro-2H-pyran
NucleophileReagent ExampleProduct TypeTypical Conditions
CyanideSodium Cyanide (NaCN)NitrileDMSO, 80 °C
AzideSodium Azide (NaN₃)AzideDMF, 60 °C
ThiolateSodium Thiophenoxide (NaSPh)ThioetherEthanol, reflux
AlkoxideSodium Methoxide (NaOMe)EtherMethanol, reflux
MalonateDiethyl Malonate, NaHAlkylated MalonateTHF, reflux
AcetylideLithium AcetylideAlkyneTHF, -78 °C to rt

Application in Total Synthesis: A Case Study Approach

To illustrate the utility of 4-(chloromethyl)tetrahydro-2H-pyran as a building block, we will consider its hypothetical application in the synthesis of a fragment of a complex natural product. The strategy involves the introduction of a carbon chain via nucleophilic substitution, followed by further functional group manipulation.

Workflow for the Synthesis of a Natural Product Fragment

G A 4-(Chloromethyl)tetrahydro-2H-pyran B Nucleophilic Substitution (e.g., with a Grignard reagent) A->B R-MgX, THF C Extended Chain Tetrahydropyran B->C D Oxidation of a terminal group C->D PCC or DMP E Aldehyde/Carboxylic Acid D->E F Wittig or Horner-Wadsworth-Emmons Olefination E->F Ph₃P=CHCO₂Et G α,β-Unsaturated Ester F->G H Further Elaboration G->H

Caption: Synthetic workflow utilizing 4-(chloromethyl)tetrahydro-2H-pyran.

Protocol 1: Alkylation with a Grignard Reagent

This protocol describes the coupling of 4-(chloromethyl)tetrahydro-2H-pyran with a Grignard reagent to form a new carbon-carbon bond.

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran

  • Magnesium turnings

  • An appropriate alkyl or aryl bromide (e.g., 2-(2-bromoethyl)-1,3-dioxolane)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Saturated Ammonium Chloride (NH₄Cl) solution

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere (e.g., Argon). Add a crystal of iodine.

  • Add a solution of the alkyl bromide (1.1 eq) in anhydrous THF dropwise to initiate the Grignard reagent formation. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C and add a solution of 4-(chloromethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Conversion to an Aldehyde

Assuming the alkylating agent introduced a protected alcohol, deprotection followed by oxidation would yield a key aldehyde intermediate.

Materials:

  • The product from Protocol 1 (with a terminal protected alcohol)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure (using PCC):

  • To a stirred suspension of PCC (1.5 eq) and silica gel in dichloromethane, add a solution of the alcohol (1.0 eq) in dichloromethane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can often be used in the next step without further purification.

Conclusion

4-(Chloromethyl)tetrahydro-2H-pyran is a valuable and versatile building block in organic synthesis. Its straightforward preparation and predictable reactivity make it an excellent choice for introducing the tetrahydropyran motif into complex molecules. The protocols and strategies outlined in this guide provide a framework for the effective application of this reagent in the pursuit of novel and biologically significant synthetic targets. The ability to form carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution on the chloromethyl group opens up a wide range of synthetic possibilities for researchers in academia and industry.

References

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00423J. [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - NIH. [Link]

  • Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products - York Research Database. [Link]

Sources

Application

The Synthetic Versatility of 4-(Chloromethyl)tetrahydro-2H-pyran: A Guide to Key Reactions

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its favorable physicochemical properties, including improved solub...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its favorable physicochemical properties, including improved solubility and metabolic stability, make it a desirable component in drug design.[2] 4-(Chloromethyl)tetrahydro-2H-pyran, in particular, serves as a versatile building block, enabling the introduction of the tetrahydropyran-4-ylmethyl (THPM) group into various molecular architectures. This guide provides detailed protocols and mechanistic insights into key reactions involving this valuable synthetic intermediate, tailored for researchers, scientists, and professionals in drug development.

I. Introduction to 4-(Chloromethyl)tetrahydro-2H-pyran: A Versatile Building Block

4-(Chloromethyl)tetrahydro-2H-pyran (CAS No: 863324-23-6) is a heterocyclic compound featuring a reactive chloromethyl group attached to a stable tetrahydropyran ring.[3][4] This primary alkyl chloride is an excellent electrophile for a range of nucleophilic substitution reactions, making it a cornerstone for constructing more complex molecules. Its application is particularly notable in the synthesis of selective CB2 receptor agonists for treating inflammatory pain, highlighting its significance in modern drug discovery.[5]

Chemical Structure:

Before proceeding with any experimental work, it is crucial to consult the Safety Data Sheet (SDS). 4-(Chloromethyl)tetrahydro-2H-pyran is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and all manipulations should be performed in a well-ventilated fume hood.[7][8][9][10]

II. Nucleophilic Substitution Reactions: Gateway to Functionalized THP Derivatives

The primary reactivity of 4-(chloromethyl)tetrahydro-2H-pyran lies in its susceptibility to SN2 reactions. The chloromethyl group is readily attacked by a diverse array of nucleophiles, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond. This allows for the straightforward introduction of oxygen, nitrogen, and sulfur functionalities.[11][12]

A. O-Alkylation: Synthesis of THPM Ethers

The formation of an ether linkage is a common transformation. This can be achieved by reacting 4-(chloromethyl)tetrahydro-2H-pyran with alcohols or phenols in the presence of a suitable base.

Detailed Protocol: Synthesis of a Phenyl-THPM Ether

This protocol is adapted from established procedures for similar electrophiles.[13]

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran

  • Phenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in DMF, add phenol (1.1 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to form the phenoxide.

  • Add 4-(chloromethyl)tetrahydro-2H-pyran (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Partition the filtrate between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Summary of O-Alkylation Reaction Parameters

NucleophileBaseSolventTemperature (°C)
PhenolsK₂CO₃, NaHDMF, AcetoneRoom Temp to 80
AlcoholsNaHTHF, DMF0 to Room Temp
B. N-Alkylation: Synthesis of THPM Amines

Primary and secondary amines readily react with 4-(chloromethyl)tetrahydro-2H-pyran to yield the corresponding secondary and tertiary amines, respectively. These products are valuable intermediates in the synthesis of biologically active compounds.[5]

Detailed Protocol: Synthesis of a Secondary Amine Derivative

This protocol is based on standard N-alkylation procedures.[12][13]

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran

  • Primary or Secondary Amine

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add a solution of 4-(chloromethyl)tetrahydro-2H-pyran (1.1 equivalents) in acetonitrile dropwise.

  • Heat the mixture to reflux (approximately 82°C) and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, filter the solid and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Summary of N-Alkylation Reaction Parameters

NucleophileBaseSolventTemperature (°C)
Primary AminesK₂CO₃, Et₃NCH₃CN, DMF50-82
Secondary AminesK₂CO₃, Et₃NCH₃CN, DMF50-82
Azide (NaN₃)-DMFRoom Temp to 50
C. S-Alkylation: Synthesis of THPM Thioethers

Thiolates are excellent nucleophiles for SN2 reactions, readily displacing the chloride to form thioethers.

Detailed Protocol: Synthesis of a Phenyl-THPM Thioether

This protocol is adapted from methods used for analogous alkyl halides.[11][12]

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in DMF, add thiophenol (1.1 equivalents) at room temperature.

  • After 15 minutes, add a solution of 4-(chloromethyl)tetrahydro-2H-pyran (1.0 equivalent) in DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioether.

  • Purify by column chromatography on silica gel.

Experimental Workflow for Nucleophilic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Nucleophile & Base in Solvent B Add 4-(Chloromethyl)tetrahydro-2H-pyran A->B Dropwise addition C Heat & Stir (Monitor by TLC) B->C Initiate reaction D Cool & Filter C->D Reaction complete E Liquid-Liquid Extraction D->E F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H

Caption: General workflow for nucleophilic substitution reactions.

III. Palladium-Catalyzed Cross-Coupling Reactions

While less common for simple alkyl chlorides, under the right conditions, 4-(chloromethyl)tetrahydro-2H-pyran can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond between the alkyl group and an organoboron species.[14] The development of catalysts for the coupling of sp³-hybridized carbons has expanded the scope of this powerful reaction.[15]

Proposed Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This is a hypothetical protocol based on recent advances in Suzuki couplings of alkyl halides.[14][15] Optimization will likely be required.

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂)

  • Ligand (e.g., a bulky phosphine)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the arylboronic acid (1.2 equivalents), base (2.0 equivalents), palladium catalyst (2-5 mol%), and ligand (4-10 mol%).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture.

  • Add 4-(chloromethyl)tetrahydro-2H-pyran (1.0 equivalent).

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction by LC-MS or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Table 3: Key Parameters for Suzuki-Miyaura Coupling

ComponentExampleRole
CatalystPd(dppf)Cl₂Facilitates oxidative addition and reductive elimination
LigandSPhos, XPhosStabilizes the palladium center and promotes reactivity
BaseK₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation
SolventToluene/H₂O, Dioxane/H₂OSolubilizes reactants and facilitates the reaction

Suzuki-Miyaura Catalytic Cycle

G Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd + R-Cl Transmetalation Transmetalation Complex OxAdd->Transmetalation + Ar-B(OH)2 (Base Activated) Transmetalation->Pd(0)L2 Reductive Elimination RedElim Product Transmetalation->RedElim R-Ar

Caption: Simplified Suzuki-Miyaura catalytic cycle.

IV. Mechanistic Considerations

The nucleophilic substitution reactions of 4-(chloromethyl)tetrahydro-2H-pyran proceed via a classic SN2 mechanism. This involves a backside attack of the nucleophile on the electrophilic carbon atom bearing the chlorine atom. The reaction occurs in a single, concerted step where the carbon-nucleophile bond is formed simultaneously with the cleavage of the carbon-chlorine bond. This leads to an inversion of stereochemistry if the carbon were chiral.[13]

The Suzuki-Miyaura coupling mechanism is more complex, involving a catalytic cycle with a palladium center.[14] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 4-(chloromethyl)tetrahydro-2H-pyran, forming a Pd(II) complex.

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.[14][15]

V. Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive reagents; Insufficient temperature; Ineffective baseCheck the purity of starting materials; Increase reaction temperature; Use a stronger, anhydrous base (e.g., NaH for O-alkylation)
Multiple Products Side reactions; Elimination (E2) competing with substitution (SN2)Use a less sterically hindered, less basic nucleophile; Lower the reaction temperature
Difficulty in Purification Co-eluting impuritiesOptimize the mobile phase for column chromatography; consider recrystallization or distillation

VI. Conclusion

4-(Chloromethyl)tetrahydro-2H-pyran is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its primary alkyl chloride functionality allows for efficient incorporation of the THPM moiety via robust nucleophilic substitution reactions with a wide range of nucleophiles. Furthermore, emerging methodologies in cross-coupling chemistry open new avenues for its use in carbon-carbon bond formation. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this important synthetic intermediate in the creation of novel and complex molecules.

References

  • Organic Chemistry Portal. (n.d.). 4H-Pyran Synthesis. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. Available at: [Link]

  • SciELO. (2021). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. Retrieved from [Link]

  • Mahdavi, S. M., et al. (2018). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Molecules, 23(11), 2959. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-. Retrieved from [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-600. Available at: [Link]

  • ResearchGate. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected pharmacologically important 4H-pyran core scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyltrifluoromethanesulfonate Catalyst in Direct Nucleophilic Substitution of Alcohols; One-Pot Synthesis of 4H-Chromene Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sumitomo Chemical. (2005). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]

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Method

Application Notes and Protocols for the Preparation of (Tetrahydro-2H-pyran-4-yl)methylmagnesium Chloride

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Tetrahydropyran Moiety and its Grignard Reagent The tetrahydropyran (THP) ring is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety and its Grignard Reagent

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The ability to introduce this valuable moiety into a larger molecular framework is therefore of significant interest in drug discovery and development. The Grignard reagent, (tetrahydro-2H-pyran-4-yl)methylmagnesium chloride, represents a potent C-nucleophile that serves as a direct and efficient building block for this purpose.

These application notes provide a comprehensive guide to the preparation of this specific Grignard reagent from its corresponding alkyl chloride, 4-(chloromethyl)tetrahydro-2H-pyran. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and address the critical parameters that ensure a successful and safe synthesis. Particular emphasis is placed on the challenges associated with the use of alkyl chlorides and the necessary steps to overcome them.

Reaction Principle and Mechanistic Overview

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1][2] In the case of 4-(chloromethyl)tetrahydro-2H-pyran, the reaction proceeds on the surface of the magnesium metal.[3] The mechanism is generally considered to involve single electron transfer (SET) steps, leading to the formation of a radical intermediate which then combines with the magnesium halide radical pair.[4]

The choice of an ether solvent, such as tetrahydrofuran (THF), is crucial for the success of the reaction.[5] Ethers play a dual role: they are aprotic, thus not reacting with the highly basic Grignard reagent, and they solvate the magnesium center of the reagent through coordination, which stabilizes the organomagnesium compound.[6]

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Substrate 4-(Chloromethyl)tetrahydro-2H-pyran Grignard (Tetrahydro-2H-pyran-4-yl)methylmagnesium Chloride Substrate->Grignard Oxidative Insertion Mg Magnesium (Mg⁰) Mg->Grignard THF Tetrahydrofuran (THF) THF->Grignard Stabilization

Challenges in the Synthesis from an Alkyl Chloride

The reactivity of organic halides in Grignard formation follows the order I > Br > Cl >> F.[7] Consequently, alkyl chlorides are significantly less reactive than their bromide or iodide counterparts. This reduced reactivity presents a major challenge: the initiation of the reaction can be difficult and often requires a period of induction.[8] To overcome this, activation of the magnesium surface is paramount to remove the passivating layer of magnesium oxide and expose fresh, reactive metal.[9]

Experimental Protocol: Preparation of (Tetrahydro-2H-pyran-4-yl)methylmagnesium Chloride

This protocol is designed for the safe and efficient laboratory-scale synthesis of the target Grignard reagent. Strict adherence to anhydrous and inert atmosphere techniques is essential for success.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
4-(Chloromethyl)tetrahydro-2H-pyran>98%Commercially Available
Magnesium turnings99.5+%Standard Chemical Supplier
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeStandard Chemical Supplier
IodineCrystal, ACS reagentStandard Chemical Supplier
Three-neck round-bottom flask250 mL, with appropriate jointsStandard Glassware Supplier
Reflux condenserWith gas inlet/outletStandard Glassware Supplier
Addition funnel100 mL, pressure-equalizingStandard Glassware Supplier
Magnetic stirrer and stir barStandard Laboratory Equipment
Schlenk line or inert gas manifoldNitrogen or ArgonStandard Laboratory Equipment
Syringes and needlesDry, various sizesStandard Laboratory Consumables
Safety Precautions
  • Fire Hazard: Grignard reactions are highly exothermic and the solvent (THF) is extremely flammable. The reaction should be conducted in a well-ventilated fume hood, away from any sources of ignition.[10]

  • Moisture Sensitivity: Grignard reagents react violently with water. All glassware must be rigorously dried, and anhydrous solvents must be used.[11]

  • Runaway Reaction: The initiation of a Grignard reaction can be delayed, leading to an accumulation of the alkyl halide. Once the reaction starts, it can become very vigorous. An ice-water bath should be kept on hand to control the reaction temperature.[3]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.

Step-by-Step Procedure
  • Glassware Preparation: All glassware should be cleaned, dried in an oven at >120 °C for at least 4 hours, and assembled hot under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the three-neck flask. Add a single crystal of iodine. The flask can be gently warmed with a heat gun under vacuum (and then backfilled with inert gas) to further dry the magnesium and sublime some of the iodine onto its surface.

  • Solvent Addition: Add a small amount of anhydrous THF via a cannula or dry syringe, just enough to cover the magnesium turnings.

  • Initiation: In the addition funnel, prepare a solution of 4-(chloromethyl)tetrahydro-2H-pyran (1.0 equivalent) in anhydrous THF. Add a small aliquot (approximately 10%) of this solution to the stirred magnesium suspension.

  • Observation and Control: The initiation of the reaction is indicated by the disappearance of the iodine color and the spontaneous, gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary. Do not add more alkyl halide until the reaction has clearly initiated. If the reaction becomes too vigorous, cool the flask with an ice-water bath.

  • Grignard Reagent Formation: Once the reaction is initiated and self-sustaining, add the remaining solution of 4-(chloromethyl)tetrahydro-2H-pyran dropwise from the addition funnel at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed. The solution will appear as a cloudy, grey to brownish mixture.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Dry Glassware under Inert Atmosphere B Activate Mg Turnings with Iodine A->B C Add Anhydrous THF B->C D Add Small Aliquot of Alkyl Chloride Solution C->D E Observe for Initiation (Color Change, Reflux) D->E F Control Exotherm with Ice Bath E->F If vigorous G Slowly Add Remaining Alkyl Chloride E->G If initiated F->G H Stir to Completion G->H I Titrate to Determine Concentration H->I J Use in Subsequent Reaction I->J

Quantification of the Grignard Reagent: Titration

It is highly recommended to determine the exact concentration of the newly prepared Grignard reagent before its use in a subsequent reaction, as the yield is rarely quantitative. A common and reliable method is titration against a known amount of a protic reagent in the presence of an indicator.

Titration Protocol Example

A simple and effective method involves the use of I2 in the presence of LiCl.

  • Preparation: In a dry flask under an inert atmosphere, dissolve a known, accurately weighed amount of iodine (I2) in anhydrous THF containing anhydrous lithium chloride.

  • Titration: Cool the iodine solution to 0 °C. Slowly add the Grignard reagent solution via a syringe until the characteristic brown color of iodine disappears.

  • Calculation: The molarity of the Grignard reagent can be calculated based on the stoichiometry of the reaction (2 RMgCl + I2 → 2 MgClI + R-R) and the volumes used.

Conclusion

The preparation of (tetrahydro-2H-pyran-4-yl)methylmagnesium chloride from its corresponding chloride is a feasible yet challenging endeavor that requires meticulous attention to experimental detail. The key to success lies in the rigorous exclusion of atmospheric moisture and the effective activation of the magnesium metal. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can reliably access this valuable synthetic intermediate, thereby facilitating the incorporation of the pharmaceutically relevant tetrahydropyran moiety into novel molecular architectures.

References

  • Unacademy. A Short On Preparation Of Alkanes By Grignard Reagents. Unacademy. Available at: [Link].

  • Schnyder, A. Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety. Available at: [Link].

  • Vedantu. How would you prepare Grignard reagent class 12 chemistry CBSE. Vedantu. Available at: [Link].

  • Adda247. Grignard Reagent: Formula, Reaction, Preparation Mechanism. Adda247. Published September 28, 2023. Available at: [Link].

  • Unknown. Formation of Grignard Reagents from Organic Halides. Available at: [Link].

  • Reddit. Why are chloro-based Grignard reagents harder to form? r/Chempros. Published 2023. Available at: [Link].

  • Quora. How to synthesize a Grignard reagent starting from a multi carbon alkane? I always see a terminal alkyl halide as the starting material before adding Mg and ether, but how do you get the terminal alkyl halide in the first place. Quora. Published July 24, 2019. Available at: [Link].

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Published 2021. Available at: [Link].

  • Rakita, P. E. The Grignard Reagents. Organometallics. 2002;21(25):5433-5434. doi:10.1021/om020599o
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  • Vink, P., Schat, G., Akkerman, O. S., & Bickelhaupt, F. (2002). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Organometallics, 21(11), 2327–2332. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). A Review on Grignard Reagent. IJPSM. Published October 27, 2021. Available at: [Link].

  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. Published December 10, 2015. Available at: [Link].

  • Google Patents. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
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  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Published March 16, 2024. Available at: [Link].

  • Google Patents. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.
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  • Google Patents. JP2008001647A - Method for producing alkyl grignard reagent using tetrahydropyran as solvent.
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Application

Application Note: Asymmetric Synthesis Incorporating 4-(Chloromethyl)tetrahydro-2H-pyran

Abstract The tetrahydropyran (THP) scaffold is a privileged structural motif in modern medicinal chemistry, frequently employed to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydropyran (THP) scaffold is a privileged structural motif in modern medicinal chemistry, frequently employed to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of enantiomerically pure 4-(chloromethyl)tetrahydro-2H-pyran as a chiral building block in asymmetric synthesis. We focus on its application in the synthesis of advanced pharmaceutical intermediates, specifically through Williamson ether synthesis, a cornerstone reaction in drug discovery. A comprehensive, field-tested protocol for the stereospecific synthesis of a key intermediate for CDK4/6 inhibitors is presented, underscoring the reliability and utility of this versatile reagent.

Introduction: The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a saturated oxygen-containing heterocycle that has become a staple in drug design. Functioning as a bioisosteric replacement for moieties like cyclohexane, the THP ring introduces a polar oxygen atom that can act as a hydrogen bond acceptor, potentially improving target engagement and modulating physicochemical properties.[2] Compared to its carbocyclic analog, the THP group often imparts lower lipophilicity, which can lead to more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[2] Its conformationally restrained nature also reduces the entropic penalty upon binding to a biological target.[2]

Given the critical importance of stereochemistry in pharmacology, access to enantiomerically pure building blocks is paramount. Chiral 4-(chloromethyl)tetrahydro-2H-pyran, available as both (R) and (S) enantiomers, serves as an invaluable C4 synthon. The primary chloride is an excellent electrophile for S(_N)2 reactions, allowing for the reliable introduction of the chiral THP-methyl moiety onto a wide range of nucleophiles with high fidelity of stereochemical transfer. This makes it a powerful tool for constructing complex molecules, from enzyme inhibitors to various therapeutic agents.[1][3]

Core Application: Williamson Ether Synthesis in Kinase Inhibitor Scaffolds

A prominent application of chiral 4-(chloromethyl)tetrahydro-2H-pyran is in the synthesis of kinase inhibitors, a major class of oncology drugs.[4] Cyclin-dependent kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle, and their inhibition has proven to be an effective strategy for treating certain types of breast cancer.[5][6] Several approved CDK4/6 inhibitors feature complex ether linkages.

The Williamson ether synthesis, a robust and well-understood S(_N)2 reaction, is the ideal method for coupling the chiral THP building block with phenolic substrates.[3][7] In this reaction, a phenoxide, generated by deprotonating a phenol with a suitable base, acts as the nucleophile. It attacks the electrophilic methylene carbon of 4-(chloromethyl)tetrahydro-2H-pyran, displacing the chloride and forming a new C-O ether bond. Because the reaction proceeds via a classic S(_N)2 mechanism, it occurs with a complete inversion of configuration at the electrophilic carbon. However, since the chiral center is on the pyran ring and not the reaction center, the reaction proceeds with the retention of the stereocenter's configuration, effectively transferring the chirality of the building block to the final product.

This application note details the protocol for the synthesis of (S)-4-((3-fluoro-4-methoxyphenoxy)methyl)tetrahydro-2H-pyran, a key intermediate in the development of novel CDK4/6 inhibitors.

Experimental Protocol: Synthesis of (S)-4-((3-fluoro-4-methoxyphenoxy)methyl)tetrahydro-2H-pyran

This protocol describes the nucleophilic substitution reaction between 3-fluoro-4-methoxyphenol and (S)-4-(chloromethyl)tetrahydro-2H-pyran.

Materials and Reagents
ReagentM.W.QuantityMolesEq.
3-Fluoro-4-methoxyphenol142.125.0 g35.2 mmol1.0
(S)-4-(Chloromethyl)tetrahydro-2H-pyran134.605.2 g38.7 mmol1.1
Potassium Carbonate (K₂CO₃)138.217.3 g52.8 mmol1.5
N,N-Dimethylformamide (DMF)-50 mL--
Ethyl Acetate (EtOAc)-~200 mL--
Brine (Saturated NaCl solution)-~100 mL--
Deionized Water-~150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 3-fluoro-4-methoxyphenol (5.0 g, 35.2 mmol) and N,N-Dimethylformamide (DMF, 50 mL).

  • Base Addition: Stir the mixture at room temperature until the phenol is fully dissolved. Add potassium carbonate (7.3 g, 52.8 mmol) to the solution.

  • Addition of Electrophile: Add (S)-4-(chloromethyl)tetrahydro-2H-pyran (5.2 g, 38.7 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

    • Causality Note: Heating is necessary to overcome the activation energy for the S(_N)2 reaction. DMF is an excellent polar aprotic solvent for this transformation as it effectively solvates the potassium cation, leaving the carbonate and resulting phenoxide more nucleophilic. Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water (150 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Causality Note: The product is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (KCl, excess K₂CO₃) and DMF will remain in the aqueous phase.

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). The brine wash helps to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (S)-4-((3-fluoro-4-methoxyphenoxy)methyl)tetrahydro-2H-pyran as a colorless oil.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis prep1 Dissolve Phenol in DMF prep2 Add K₂CO₃ prep1->prep2 prep3 Add Chiral Chloride prep2->prep3 react Heat to 80 °C (4-6 hours) prep3->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with H₂O monitor->quench extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Chromatography dry->purify analyze Characterize Product (NMR, MS, Chiral HPLC) purify->analyze

Caption: General workflow for Williamson ether synthesis.

Conclusion

The enantiomerically pure building block, 4-(chloromethyl)tetrahydro-2H-pyran, is a highly effective and reliable reagent for asymmetric synthesis. Its primary utility lies in S(_N)2 reactions with a variety of nucleophiles to introduce the valuable THP-methyl scaffold with complete retention of stereochemical integrity. The detailed protocol for its use in a Williamson ether synthesis demonstrates a straightforward, scalable, and robust method for producing advanced intermediates for complex drug targets like CDK4/6 inhibitors. This guide provides researchers with the foundational knowledge and practical steps required to successfully incorporate this versatile chiral building block into their synthetic strategies.

References

  • VertexAI Search. (2024).
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 955-973.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]

  • PubMed. (2021). Synthesis and identification of a novel skeleton of N-(pyridin-3-yl) proline as a selective CDK4/6 inhibitor with anti-breast cancer activities. Bioorganic Chemistry, 119, 105547.
  • PubMed. (2021). Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity. European Journal of Medicinal Chemistry, 301, 118192.

Sources

Method

4-(Chloromethyl)tetrahydro-2H-pyran in the synthesis of NK1 receptor antagonists

Application Notes & Protocols Topic: The Strategic Application of 4-(Chloromethyl)tetrahydro-2H-pyran in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists Audience: Researchers, Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Strategic Application of 4-(Chloromethyl)tetrahydro-2H-pyran in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrahydropyran (THP) moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties such as metabolic stability and solubility.[1][2] In the development of Neurokinin-1 (NK1) receptor antagonists—a critical class of drugs for managing chemotherapy-induced nausea and vomiting (CINV)—the introduction of this scaffold is a key synthetic objective.[3][4] This technical guide details the strategic use of 4-(chloromethyl)tetrahydro-2H-pyran as a robust and efficient building block for this purpose. We provide an in-depth protocol for the N-alkylation of a complex morpholine precursor, illustrating the practical application, causality behind experimental choices, and self-validating analytical checkpoints essential for successful drug development workflows.

The Biological Imperative: Targeting the NK1 Receptor

The NK1 receptor, a G protein-coupled receptor, is the primary receptor for Substance P, a neuropeptide deeply involved in pain perception and the emetic reflex.[5][6] In the context of oncology, highly emetogenic chemotherapy triggers the release of Substance P in the brainstem, which then binds to NK1 receptors in the vomiting centers of the central nervous system to initiate nausea and vomiting.[3][7]

NK1 receptor antagonists function by competitively binding to this receptor, thereby blocking the action of Substance P and preventing the transmission of the emetic signal.[4][5] This mechanism is fundamental to the efficacy of approved drugs like Aprepitant and Fosaprepitant in preventing both the acute and delayed phases of CINV.[5][7]

NK1_Antagonism_Pathway sub_p Substance P nk1_receptor NK1 Receptor (in Brainstem) sub_p->nk1_receptor Binds emesis_signal Emetic Signal (Nausea & Vomiting) nk1_receptor->emesis_signal Activates antagonist NK1 Antagonist (e.g., Aprepitant) antagonist->nk1_receptor Blocks

Caption: Mechanism of NK1 Receptor Antagonism.

The Chemical Strategy: Why 4-(Chloromethyl)tetrahydro-2H-pyran?

The design of potent NK1 receptor antagonists often involves creating complex, three-dimensional molecules that can optimally occupy the receptor's binding pocket. The tetrahydropyran ring is an ideal structural component for this purpose.[1] It introduces conformational rigidity and improves physicochemical properties without adding excessive lipophilicity.

4-(Chloromethyl)tetrahydro-2H-pyran serves as a premier electrophilic building block for introducing this valuable THP moiety.

  • Reactivity: The primary chloride is readily displaced by nucleophiles in standard SN2 reactions. This makes it highly suitable for the alkylation of nitrogen or oxygen atoms within the core structure of an antagonist precursor.

  • Versatility: It allows for the direct and reliable coupling of the THP ring to various heterocyclic cores common in NK1 antagonists, such as morpholines, piperidines, and piperazines.[8][9]

  • Availability: As a stable and accessible reagent, it facilitates scalable synthetic routes crucial for progressing a drug candidate from discovery to development.

Core Application Protocol: Synthesis of an Advanced NK1 Antagonist Intermediate

This protocol details the N-alkylation of a representative morpholine carboxamide precursor, a core structure found in several advanced NK1 receptor antagonists. The objective is to covalently attach the tetrahydropyran moiety via the chloromethyl linker.

Objective: To synthesize 2-(S)-(3,5-bis(trifluoromethyl)phenyl)-4-((tetrahydro-2H-pyran-4-yl)methyl)morpholine-3-carboxamide through N-alkylation.

Materials and Reagents
ReagentSupplierGradeCAS Number
2-(S)-(3,5-bis(trifluoromethyl)phenyl)morpholine-3-carboxamideCustom Synthesis>98% PurityN/A
4-(Chloromethyl)tetrahydro-2H-pyranBenchChemSynthesis Grade863324-23-6
Cesium Carbonate (Cs₂CO₃)Sigma-AldrichAnhydrous, 99.9%534-17-8
N,N-Dimethylformamide (DMF)MilliporeSigmaAnhydrous, 99.8%68-12-2
Ethyl Acetate (EtOAc)Fisher ScientificACS Grade141-78-6
Brine (Saturated NaCl solution)In-house Prep-N/A
Anhydrous Sodium Sulfate (Na₂SO₄)VWRACS Grade7757-82-6
Detailed Step-by-Step Methodology

Synthetic_Workflow start Start dosing 1. Reagent Dosing - Dissolve Amine in DMF - Add Cs₂CO₃ start->dosing alkylation 2. Alkylation Reaction - Add 4-(chloromethyl)THP - Heat to 70°C dosing->alkylation monitoring 3. In-Process Control - Monitor by LC-MS - Target: >95% Conversion alkylation->monitoring monitoring->alkylation Incomplete workup 4. Aqueous Workup - Quench with Water - Extract with EtOAc monitoring->workup Reaction Complete purification 5. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification analysis 6. Final Analysis - ¹H NMR, ¹³C NMR, HRMS - Purity by HPLC purification->analysis end End Product analysis->end

Caption: General experimental workflow for N-alkylation.

  • Reaction Setup (Inert Atmosphere): To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the morpholine precursor (e.g., 5.0 g, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, 50 mL). Stir at room temperature until all solids are dissolved.

    • Expertise Note: Anhydrous conditions are critical to prevent the hydrolysis of the alkylating agent and to ensure the base remains effective.

  • Addition of Base: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the stirred solution.

    • Causality: Cesium carbonate is a highly effective base for N-alkylation. Its high solubility in DMF and the "cesium effect" accelerate SN2 reactions compared to more common bases like potassium carbonate. It serves as a proton scavenger for the HCl byproduct generated during the reaction.[10]

  • Addition of Alkylating Agent: Add 4-(chloromethyl)tetrahydro-2H-pyran (1.2 eq) dropwise to the suspension over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to 70 °C using an oil bath and maintain vigorous stirring.

  • In-Process Monitoring (Self-Validation): After 4 hours, take a small aliquot of the reaction mixture, dilute it with acetonitrile, and analyze by LC-MS to check for the disappearance of the starting material and the appearance of the desired product mass. Continue heating and monitoring every 2 hours until starting material is <5%.

    • Trustworthiness: This analytical checkpoint is non-negotiable. Proceeding to workup without confirmation of reaction completion is a primary cause of low yields and complex purification challenges.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (200 mL). Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Causality: This step removes the water-soluble DMF and cesium salts.

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Expected Results & Data

The following table summarizes typical results for this transformation, which should be adapted based on specific substrates and optimization.

ParameterValue / Observation
Scale 5.0 g of Morpholine Precursor
Reaction Time 6-10 hours
Typical Yield 80-92%
Purity (Post-Column) >98% (by HPLC)
¹H NMR Appearance of new signals corresponding to the THP-CH₂- moiety is expected.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the product's molecular weight should be the base peak.

Conclusion

4-(Chloromethyl)tetrahydro-2H-pyran is a highly effective and strategic reagent in the synthesis of complex NK1 receptor antagonists. Its application via robust N-alkylation protocols, such as the one detailed here, provides a reliable method for incorporating the pharmacologically beneficial tetrahydropyran scaffold. The success of this synthesis relies not just on following steps, but on understanding the causality behind reagent choice and implementing rigorous in-process controls to ensure a trustworthy and reproducible outcome. This approach is fundamental to accelerating the development of novel therapeutics for challenging indications like CINV.

References

  • Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea, A Happy End. (2009). ACS Publications. [Link]

  • How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names. (2021). RxList. [Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. (2008). ACS Publications. [Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. (2008). Organic Process Research & Development. [Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 2: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. (2009). ACS Publications. [Link]

  • Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. (2023). Patsnap Synapse. [Link]

  • Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. (2015). Annals of Palliative Medicine. [Link]

  • Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. (2008). ACS Publications. [Link]

  • Antiemetic Neurokinin-1 Receptor Blockers. (2024). PubMed. [Link]

  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. (2005). PubMed. [Link]

  • Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. (2000). PubMed. [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (2013). PubMed Central. [Link]

  • Potent NK1 Receptor Antagonists: Synthesis and Antagonistic Activity of Various Heterocycles With an N-[3,5-bis(trifluoromethyl)benzyl]-N-methylcarbamoyl Substituent. (1998). PubMed. [Link]

  • Combined NK1 and NK2 tachykinin receptor antagonists: Synthesis and structure-activity relationships of novel oxazolidine analogues. (1999). Sci-Hub. [Link]

  • CINV: The Role of NK1 Receptor Antagonists. (2016). YouTube. [Link]

  • CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. (2014).
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. [Link]

  • NK1 receptor antagonist – Knowledge and References. (2023). Taylor & Francis Online. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2022). ACS Omega. [Link]

  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (2024). ResearchGate. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2024). R Discovery. [Link]

  • Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. (2023). RSC Advances. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran

Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)tetrahydro-2H-pyran. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The following question-and-answer-based guide provides in-depth, field-proven insights into the most prevalent synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most common causes?

Low yield is the most frequent issue and can typically be traced back to a few critical variables. A systematic check of your reagents and reaction setup is the best first step.[1]

  • Purity and Quality of Starting Materials:

    • (Tetrahydro-2H-pyran-4-yl)methanol (Alcohol Starting Material): Ensure the starting alcohol is pure and, most importantly, anhydrous. Water will rapidly consume the chlorinating agent.

    • Thionyl Chloride (SOCl₂): Use a fresh bottle or a recently opened bottle of thionyl chloride. SOCl₂ is highly reactive with atmospheric moisture, degrading to HCl and SO₂, which reduces its efficacy.[2] Signs of degradation include fuming in the air and a yellowish color.

    • Solvent: The solvent must be anhydrous. Dichloromethane (DCM) or chloroform are common choices. Ensure they are dried over a suitable drying agent (e.g., CaH₂) and distilled if necessary.

  • Reaction Temperature Control:

    • The initial reaction of the alcohol with thionyl chloride is exothermic.[3] It is crucial to add the thionyl chloride dropwise to the solution of the alcohol at a reduced temperature, typically 0 °C (ice bath), to control the reaction rate and prevent the formation of undesired byproducts.[4] After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated to ensure completion.

  • Presence of a Base (e.g., Pyridine):

    • While the reaction can proceed without a base, the addition of a stoichiometric amount of a base like pyridine is highly recommended for yield improvement. Pyridine acts as an HCl scavenger, preventing acid-catalyzed side reactions. More importantly, it changes the reaction mechanism from SNi (retention of configuration) to a more reliable SN2 pathway (inversion of configuration), which is often cleaner and higher-yielding.[5]

Q2: I see multiple spots on my TLC plate besides the product. What are the likely byproducts?

Byproduct formation is often linked to reaction conditions and the inherent reactivity of the intermediates.

  • Bis(tetrahydro-2H-pyran-4-ylmethyl) ether: This is a common byproduct formed via an intermolecular Williamson ether synthesis-type reaction between the starting alcohol and the product, or between two molecules of the starting alcohol. This is more prevalent if the reaction is run at elevated temperatures for extended periods or under acidic conditions without an effective HCl scavenger.

  • Elimination Products: Although less common for a primary alcohol, elimination to form an alkene is possible, especially at higher temperatures.

  • Chlorosulfite Ester Intermediate (ROSOCl): The reaction proceeds through an alkyl chlorosulfite intermediate.[5] If the reaction is incomplete, this intermediate may persist. It is generally unstable and will likely decompose upon workup.

To minimize these, ensure efficient stirring, controlled addition of SOCl₂, use of a base like pyridine, and appropriate reaction time and temperature.[6]

Q3: Should I use pyridine in my reaction? How does it affect the mechanism?

Yes, using a base like pyridine is generally advised for this conversion. The choice significantly impacts the reaction mechanism and outcome.

Without a base, the reaction often proceeds through an SNi (Internal Nucleophilic Substitution) mechanism. The alcohol attacks thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate collapses in a concerted step where the chlorine is delivered from the same face as the leaving group, leading to retention of stereochemistry .[5]

When pyridine is added, it reacts with the alkyl chlorosulfite intermediate. The chloride ion is displaced, and a pyridinium salt is formed. This free chloride ion is now a competent nucleophile and attacks the carbon center from the backside in a classic SN2 (Bimolecular Nucleophilic Substitution) reaction. This results in inversion of stereochemistry at the carbon center.[2][5] The SN2 pathway is typically cleaner, leading to higher yields and fewer side products.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues in the synthesis.

TroubleshootingWorkflow Troubleshooting Flowchart for 4-(Chloromethyl)tetrahydro-2H-pyran Synthesis start Low or No Yield Observed check_reagents Verify Reagent Quality & Purity start->check_reagents Possible Cause check_conditions Evaluate Reaction Conditions start->check_conditions Possible Cause check_workup Review Workup & Purification start->check_workup Possible Cause socl2 Is SOCl₂ fresh? check_reagents->socl2 alcohol Is starting alcohol pure & anhydrous? check_reagents->alcohol solvent Is solvent anhydrous? check_reagents->solvent temp Was temperature controlled during addition (0 °C)? check_conditions->temp base Was a base (e.g., pyridine) used? check_conditions->base time Is reaction time appropriate? check_conditions->time quench Was quenching done carefully (e.g., with ice water)? check_workup->quench purification Is purification method (distillation/chromatography) suitable? check_workup->purification solution_reagent Use fresh, anhydrous reagents and solvents. socl2->solution_reagent Solution alcohol->solution_reagent Solution solvent->solution_reagent Solution solution_conditions Control temperature strictly. Add a base like pyridine. temp->solution_conditions Solution base->solution_conditions Solution time->solution_conditions Solution solution_workup Optimize quenching and purification steps. quench->solution_workup Solution purification->solution_workup Solution

Caption: Troubleshooting workflow for low yield issues.

Optimized Experimental Protocol

This protocol details the conversion of (Tetrahydro-2H-pyran-4-yl)methanol to 4-(Chloromethyl)tetrahydro-2H-pyran using thionyl chloride and pyridine.

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanol

  • Thionyl Chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq).

    • Dissolve the alcohol in anhydrous DCM (approx. 5-10 mL per gram of alcohol).

    • Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add pyridine (1.1 eq) to the stirred solution.

    • Charge the dropping funnel with thionyl chloride (1.2 eq) dissolved in a small amount of anhydrous DCM.

    • Add the thionyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C. A precipitate of pyridinium hydrochloride will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding cold water or ice. Caution: This is an exothermic process and will release HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

      • 1M HCl (to remove excess pyridine)

      • Saturated NaHCO₃ solution (to neutralize remaining acid)

      • Brine

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

  • Final Purification:

    • The crude product is typically a colorless to pale yellow oil. Purify the crude material by vacuum distillation or column chromatography on silica gel to obtain the pure 4-(Chloromethyl)tetrahydro-2H-pyran.

Reaction Mechanism Visualization

The diagram below illustrates the SN2 pathway for the chlorination of the starting alcohol in the presence of pyridine.

ReactionMechanism S_N2 Mechanism with Pyridine cluster_reactants Step 1: Formation of Alkyl Chlorosulfite cluster_sn2 Step 2: S_N2 Attack Alcohol R-OH ((Tetrahydro-2H-pyran-4-yl)methanol) Intermediate1 R-O-S(O)Cl (Alkyl Chlorosulfite Intermediate) Alcohol->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) HCl HCl Intermediate2 [R-O-S(O)-Pyr]⁺ Cl⁻ (Activated Intermediate) Intermediate1->Intermediate2 + Pyridine Pyridine Pyridine Chloride Cl⁻ (Nucleophile) Intermediate2->Chloride releases Product R-Cl (Product) Intermediate2->Product forms Chloride->Product SN2 Attack on R SO2 SO₂

Caption: SN2 mechanism for the chlorination of an alcohol using SOCl₂ and pyridine.

Data Summary
ConditionBase UsedPrimary MechanismExpected OutcomeTroubleshooting Focus
Standard NoneSNiRetention of stereochemistry; potential for acid-catalyzed side products.Incomplete reaction, byproduct formation due to HCl.
Optimized PyridineSN2Inversion of stereochemistry; generally higher yield and purity.[5]Ensuring anhydrous conditions to prevent quenching of reagents.
References
  • Benchchem. (2025). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. BenchChem.
  • Benchchem. (2025).
  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PMC - NIH.
  • Benchchem. (2025). Application Notes and Protocols: Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles. BenchChem.
  • Benchchem. (2025). Validating the Synthesis of 4-Chloro-2-methyl-tetrahydro-pyran: A Mass Spectrometry-Based Comparison of Synthetic Routes. BenchChem.
  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. (n.d.). PMC - NIH.
  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (2007).
  • 10.9 Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Reaction of Methyl Alcohol with Thionyl Chloride in Solution. (n.d.).
  • Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjug
  • Benchchem. (2025). An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-tetrahydro-pyran. BenchChem.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
  • A Simple Preparation of Some 4Methyl2H-pyran-2-ones. (2025).
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry.
  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. (n.d.). NIH.
  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silyl
  • Garber, K. (2017). CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride. Dr. Garber's Video Guides to Organic Chemistry.
  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). PMC - NIH.
  • Benchchem. (n.d.). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. BenchChem.
  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PubMed Central.
  • The one pot process technique of 4-amino tetrahydro pyran. (n.d.).
  • 2H-Pyran-2-one, 3-bromo. (n.d.). Organic Syntheses.

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Optimization

Side reactions of 4-(Chloromethyl)tetrahydro-2H-pyran and how to avoid them

Technical Support Center: A Guide to 4-(Chloromethyl)tetrahydro-2H-pyran From the Desk of the Senior Application Scientist Welcome to the technical support center for 4-(chloromethyl)tetrahydro-2H-pyran. This versatile s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: A Guide to 4-(Chloromethyl)tetrahydro-2H-pyran

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-(chloromethyl)tetrahydro-2H-pyran. This versatile saturated heterocyclic building block is invaluable in medicinal chemistry and materials science for introducing the tetrahydropyran (THP) motif. However, its reactivity, centered around the primary alkyl chloride, can present challenges. This guide is structured to provide direct answers to common experimental issues, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

Q1: I'm seeing a significant amount of an alkene byproduct and low yield in my nucleophilic substitution. What's happening and how do I fix it?

Answer:

This is a classic case of competing Elimination (E2) and Substitution (SN2) reactions. While 4-(chloromethyl)tetrahydro-2H-pyran is a primary alkyl halide, which generally favors the SN2 pathway, a competing E2 elimination can occur, especially under suboptimal conditions, to yield 4-methylenetetrahydro-2H-pyran.[1][2]

Causality: The nucleophile you are using can also act as a base. It can either attack the electrophilic carbon (SN2) or abstract a proton from the carbon adjacent to the chloromethyl group (the β-carbon), leading to the formation of a double bond (E2).[3]

Key Factors Influencing the SN2/E2 Competition:

  • Strength and Steric Hindrance of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will heavily favor the E2 pathway because it is difficult for them to access the sterically shielded electrophilic carbon required for SN2 attack.[4][5] Conversely, good nucleophiles that are weak bases (e.g., I⁻, N₃⁻, CN⁻) will favor the SN2 pathway.[1]

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the elimination pathway, which often has a higher energy barrier than substitution. Increasing the temperature generally favors E2 over SN2.[1][4]

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive as a nucleophile.[4][6] Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile itself, reducing its nucleophilicity and potentially favoring E2.

dot

competing_reactions sub 4-(Chloromethyl)tetrahydro-2H-pyran prod_sn2 Desired Product (R-Nu) sub->prod_sn2 SN2 Pathway prod_e2 Alkene Byproduct sub->prod_e2 E2 Pathway nuc Nucleophile (Nu⁻) nuc->prod_sn2 Attacks Carbon nuc->prod_e2 Abstracts β-Proton

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting Protocol:

  • Re-evaluate Your Nucleophile/Base: If possible, switch to a less basic nucleophile. If you are performing a Williamson ether synthesis, generate your alkoxide from the corresponding alcohol using a strong but non-hindered base like sodium hydride (NaH) in an appropriate solvent.[5][6]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor by TLC or LC-MS.

  • Optimize Your Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO to maximize the nucleophilicity of your reagent.[4]

Q2: My Williamson ether synthesis is failing. I'm using a secondary alkoxide and recovering my starting materials. What's the issue?

Answer:

The Williamson ether synthesis is highly sensitive to steric hindrance.[4] While the electrophile, 4-(chloromethyl)tetrahydro-2H-pyran, is a primary halide and ideal for this reaction, a bulky or secondary alkoxide can significantly slow down or prevent the SN2 reaction from occurring.[5]

Causality: The SN2 reaction requires the nucleophile (your alkoxide) to perform a "backside attack" on the carbon atom bearing the chlorine.[5] If the alkoxide is sterically hindered, it cannot physically approach the electrophilic center, and the reaction will fail. This is a common issue when attempting to synthesize sterically congested ethers.[4]

Troubleshooting Protocol:

  • Reverse the Synthesis Strategy: The most effective solution is often to reverse the roles of the nucleophile and electrophile. If possible, synthesize the corresponding alcohol of 4-(hydroxymethyl)tetrahydro-2H-pyran and convert it into an alkoxide. Then, react this less-hindered alkoxide with the secondary alkyl halide (or preferably, a more reactive tosylate or mesylate).

  • Increase Reaction Time and Temperature (with caution): You can try heating the reaction (e.g., to 50-100°C) and extending the reaction time.[4] However, be aware that this increases the risk of the E2 elimination side reaction, as discussed in Q1.

  • Add a Catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide displaces the chloride to form the more reactive 4-(iodomethyl)tetrahydro-2H-pyran in situ, which then reacts faster with the alkoxide.

Q3: I'm attempting to form a Grignard reagent, but the reaction won't initiate, or I'm getting Wurtz coupling byproducts.

Answer:

Grignard reagent formation is notoriously sensitive to reaction conditions, particularly the presence of water and the activation of the magnesium metal.[7] The primary side reaction is a Wurtz-type coupling where the Grignard reagent reacts with the starting alkyl halide to form a dimer.

Causality:

  • Reaction Initiation: Magnesium metal is coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[8] This layer must be broken to expose fresh magnesium surface.

  • Wurtz Coupling: The Grignard reagent (R-MgX) is a potent nucleophile and can react with any remaining starting material (R-X) in an SN2-like fashion to produce R-R. This is more common if the local concentration of the alkyl halide is too high.

dot

grignard_troubleshooting start Low Yield / No Reaction q1 Is glassware perfectly dry and solvent anhydrous? start->q1 q2 Is Mg activated? q1->q2 Yes sol1 Action: Bake glassware. Use freshly distilled anhydrous ether/THF. q1->sol1 No q3 Observing Wurtz coupling (dimer byproduct)? q2->q3 Yes sol2 Action: Add a crystal of I₂. Crush Mg turnings. q2->sol2 No sol3 Action: Add alkyl halide slowly to Mg suspension (avoid high local concentration). q3->sol3 Yes end Successful Grignard Formation q3->end No sol1->q2 sol2->q3 sol3->end

Caption: Troubleshooting workflow for Grignard reactions.

Protocol for Successful Grignard Formation:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled under an inert atmosphere (Nitrogen or Argon). Use anhydrous ether or THF, preferably freshly distilled from a suitable drying agent.[7]

  • Activate the Magnesium: Place magnesium turnings in the flask and add a small crystal of iodine (the purple vapor and subsequent disappearance indicate activation).[8] Alternatively, physically crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.

  • Control the Addition: Dissolve the 4-(chloromethyl)tetrahydro-2H-pyran in anhydrous ether/THF and add it slowly (dropwise) to the stirred suspension of activated magnesium. A gentle reflux should be maintained. Slow addition is critical to minimize the concentration of the alkyl halide and thus suppress the Wurtz coupling side reaction.[9]

Frequently Asked Questions (FAQs)

Q: What are the optimal conditions to ensure SN2 reactions dominate over E2?

A: To maximize the yield of your SN2 product, you should carefully select your reaction parameters. The table below summarizes the ideal choices.

ParameterFavors SN2 (Substitution)Favors E2 (Elimination)Rationale
Nucleophile Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[1]Strong, sterically hindered base (e.g., t-BuOK, DBU)[5]Strong bases readily abstract protons, while bulky reagents favor the more accessible proton over the sterically shielded carbon.
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)[4]Can occur in both, but less sensitive to solvent choice than SN2.Polar aprotic solvents enhance nucleophilicity by solvating the counter-ion, not the nucleophile itself.
Temperature Lower temperature (0°C to RT)[4]Higher temperature (>50°C)Elimination reactions typically have a higher activation energy and are favored by increased thermal energy.
Concentration High concentration of nucleophileHigh concentration of baseFollows the rate law for each reaction.
Q: How should I store 4-(chloromethyl)tetrahydro-2H-pyran to prevent degradation?

A: Like many alkyl halides, this reagent should be stored in a cool, dry, dark place under an inert atmosphere if possible. The primary concerns are hydrolysis and potential slow elimination.

  • Moisture: Avoid exposure to atmospheric moisture, which can slowly hydrolyze the alkyl chloride to the corresponding alcohol.

  • Light and Heat: Store in an amber bottle away from heat sources to prevent decomposition.

  • Contaminants: Ensure the storage vessel is free from basic or strongly nucleophilic contaminants that could degrade the compound over time.

Q: Is the tetrahydropyran (THP) ring itself reactive? Can it open?

A: The tetrahydropyran ring is a saturated ether and is generally very stable under neutral and basic conditions. It is widely used as a protecting group for alcohols precisely because of this stability.[10][11] However, the ether linkage is susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids.[12] While this is unlikely to be a side reaction in most nucleophilic substitution or organometallic reactions, you should avoid strongly acidic workups or reaction conditions if the integrity of the THP ring is critical.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • BenchChem. (2025). methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. (n.d.). Elimination Reactions. King Saud University.
  • Al-Karad, L. A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
  • Wikipedia. (n.d.). Protecting group.
  • BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook.
  • Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry.
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. Available at: [Link]

Sources

Troubleshooting

Purification techniques for 4-(Chloromethyl)tetrahydro-2H-pyran

Technical Support Center: 4-(Chloromethyl)tetrahydro-2H-pyran A Guide to Purification, Analysis, and Troubleshooting Welcome to the technical support guide for 4-(chloromethyl)tetrahydro-2H-pyran. This resource is design...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Chloromethyl)tetrahydro-2H-pyran

A Guide to Purification, Analysis, and Troubleshooting

Welcome to the technical support guide for 4-(chloromethyl)tetrahydro-2H-pyran. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Achieving high purity is critical for the success of subsequent reactions and the integrity of final products. This guide provides in-depth, experience-driven answers to common challenges encountered during the purification and handling of this compound.

Section 1: Frequently Asked Questions (FAQs) - Purity, Analysis, and Handling

This section addresses foundational questions regarding the quality assessment and safe management of 4-(chloromethyl)tetrahydro-2H-pyran.

Q1: What are the most likely impurities in a crude sample of 4-(chloromethyl)tetrahydro-2H-pyran?

A1: Impurities typically originate from the synthetic route used. A common synthesis involves the chlorination of (tetrahydro-2H-pyran-4-yl)methanol. Therefore, impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurity is the starting alcohol, (tetrahydro-2H-pyran-4-yl)methanol, due to incomplete reaction.

  • Reagent-Derived Impurities: Residual chlorinating agents (e.g., thionyl chloride, phosphorus trichloride) or their byproducts.

  • Solvent Residues: Volatile organic solvents used during the synthesis or workup (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide).[1]

  • Degradation Products: The primary degradation pathway is hydrolysis of the chloromethyl group back to the starting alcohol, especially if the compound is exposed to moisture or nucleophilic conditions. Under strongly acidic conditions, cleavage of the tetrahydropyran ring is also possible.[2]

Q2: Which analytical techniques are recommended for assessing the purity of 4-(chloromethyl)tetrahydro-2H-pyran?

A2: A multi-technique approach is recommended for a comprehensive purity profile. No single method can identify all possible impurities. Orthogonal methods—those based on different chemical or physical principles—provide the most reliable assessment.[3]

Analytical Technique Purpose & Key Insights Considerations
¹H NMR Spectroscopy • Structural confirmation.• Detection of proton-bearing impurities (starting alcohol, solvents).• Quantitative analysis (qNMR) for absolute purity determination.[3]Provides a clear picture of organic impurities. May not detect non-proton-containing inorganic salts.
Gas Chromatography (GC) • Separation and quantification of volatile impurities (e.g., residual solvents, starting material).• Excellent for routine purity checks.Requires a thermal stability of the analyte. High temperatures in the injector port could potentially cause minor degradation.
GC-Mass Spectrometry (GC-MS) • Identification of unknown impurities by their mass fragmentation patterns.Invaluable for troubleshooting and identifying byproducts from side reactions.
FT-IR Spectroscopy • Confirmation of functional groups (C-O-C ether stretch, C-Cl stretch).• Can detect the presence of hydroxyl (-OH) groups from the starting alcohol impurity.Primarily a qualitative tool for functional group analysis rather than precise purity quantification.
Q3: What are the essential safety precautions for handling and storing 4-(chloromethyl)tetrahydro-2H-pyran?

A3: Based on safety data sheets, 4-(chloromethyl)tetrahydro-2H-pyran is a combustible liquid that can cause skin, eye, and respiratory irritation.[4][5] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Handling: Keep the compound away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] It is incompatible with strong oxidizing agents.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure the area is well-ventilated.[4]

Section 2: Troubleshooting Guide for Purification

This section provides solutions to specific problems that may arise during common purification procedures.

Workflow: General Purification and Analysis Strategy

The following diagram illustrates a typical workflow for purifying and analyzing a crude batch of 4-(chloromethyl)tetrahydro-2H-pyran.

G cluster_start cluster_analysis1 cluster_purification cluster_analysis2 cluster_end crude Crude 4-(Chloromethyl)tetrahydro-2H-pyran analysis1 Purity Assessment (GC or ¹H NMR) crude->analysis1 distill Fractional Vacuum Distillation analysis1->distill Impurities are volatile (e.g., solvents, starting material) chrom Flash Column Chromatography analysis1->chrom Impurities are non-volatile or have close boiling points analysis2 Confirm Purity & Identity (NMR, GC-MS) distill->analysis2 chrom->analysis2 final Pure Product (>98%) analysis2->final Purity OK fail Repurify or Re-evaluate Strategy analysis2->fail Purity Not OK

Caption: General purification and analysis workflow.

Q4: I performed a vacuum distillation, but my final product is still contaminated with the starting alcohol. What went wrong?

A4: This is a common issue if the boiling points of your product and the impurity are relatively close. The starting material, (tetrahydro-2H-pyran-4-yl)methanol, has a higher boiling point than the product, but it can co-distill if the distillation apparatus is not efficient enough.

Solutions:

  • Increase Column Efficiency: Switch from a simple distillation head to a fractional distillation column. A Vigreux column or a column packed with Raschig rings or metal sponge will increase the number of theoretical plates, providing better separation.

  • Optimize Distillation Rate: Distill slowly. A slower rate allows for proper equilibrium between the liquid and vapor phases within the column, enhancing separation.

  • Pre-Distillation Chemical Treatment: If the impurity is the starting alcohol, you can sometimes perform a workup to remove it before distillation. A wash with a weak aqueous base might help, but be cautious as this could also promote hydrolysis of your product. A better approach is often an orthogonal purification method.

  • Switch to Chromatography: If distillation fails to provide adequate separation, flash column chromatography is the recommended next step.[1]

Q5: My compound seems to be decomposing during distillation, even under vacuum. How can I prevent this?

A5: Thermal degradation is a significant risk. The goal is to lower the boiling temperature as much as possible.

Causality: The boiling point of a liquid is dependent on the applied pressure. A lower vacuum (higher pressure) requires a higher temperature to induce boiling, which can provide enough energy to initiate degradation pathways.

Solutions:

  • Improve the Vacuum: This is the most critical factor. Troubleshoot your vacuum system to achieve the lowest possible pressure.

    • Check all joints and seals for leaks.

    • Ensure the vacuum pump oil is fresh.

    • Use a high-efficiency cold trap (e.g., with dry ice/acetone or liquid nitrogen) to prevent volatile materials from entering the pump.

  • Accurate Temperature Monitoring: Place the thermometer bulb correctly—just below the sidearm leading to the condenser—to measure the temperature of the vapor, not the pot.

  • Minimize Heating Time: Heat the distillation flask rapidly to the boiling point and collect the product fraction promptly. Do not let the material sit at a high temperature for an extended period.

The following table provides estimated boiling points at different pressures to illustrate the importance of a good vacuum.

Pressure (mmHg / Torr) Estimated Boiling Point (°C) Notes
760~185[8]Significant risk of thermal decomposition at atmospheric pressure.
20~80 - 90A moderate vacuum, achievable with a water aspirator or diaphragm pump.
5~60 - 70Good vacuum, typically requires a rotary vane pump.
1~45 - 55High vacuum, significantly reduces the risk of thermal degradation.
Q6: I'm trying to purify my compound using silica gel chromatography, but the recovery is low and I see new spots on my TLC analysis of the collected fractions. What is happening?

A6: This strongly suggests that your compound is degrading on the silica gel.

Causality: Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area. This acidity can catalyze the hydrolysis of the acid-sensitive chloromethyl group back to the alcohol or other side reactions.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be done by preparing the column slurry with an eluent containing a small amount of a non-nucleophilic base, typically 0.5-1% triethylamine.

  • Use an Alternative Stationary Phase: Switch to a neutral stationary phase like neutral alumina. Perform a preliminary TLC analysis on an alumina plate to determine the appropriate solvent system.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the chromatography session without interruption.

Troubleshooting Distillation: A Logical Flowchart

G cluster_decomp cluster_purity start Distillation Problem: Product is impure or degraded q1 Is there evidence of decomposition (dark color, charring)? start->q1 improve_vac Improve Vacuum System (Check seals, pump, cold trap) q1->improve_vac Yes use_fractional Use Fractional Column (e.g., Vigreux) q1->use_fractional No, impurity co-distills lower_temp Lower Pot Temperature improve_vac->lower_temp re_distill_vac Re-distill at Lower Pressure lower_temp->re_distill_vac slow_rate Reduce Distillation Rate use_fractional->slow_rate re_distill_frac Re-distill with Higher Efficiency slow_rate->re_distill_frac switch_method Switch to Orthogonal Method (Column Chromatography) re_distill_frac->switch_method Still Impure

Caption: Troubleshooting flowchart for vacuum distillation.

Section 3: Standard Operating Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol assumes a crude sample (~10-20 g) containing volatile impurities.

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus using a short-path Vigreux column, a condenser, a receiving flask, and a thermometer.

    • Ensure all glassware is dry and joints are properly greased and sealed.

    • Connect the apparatus to a cold trap and a two-stage rotary vane vacuum pump.

  • Procedure:

    • Charge the distillation flask with the crude 4-(chloromethyl)tetrahydro-2H-pyran and a magnetic stir bar.

    • Begin stirring and slowly evacuate the system. The initial bubbling of dissolved gases should subside.

    • Once a stable vacuum is achieved (ideally <5 mmHg), begin gently heating the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.

    • As the temperature rises, monitor the thermometer at the distillation head. The main product fraction should distill over at a stable temperature.

    • Collect the pure product in a clean, pre-weighed receiving flask.

    • Stop the distillation once the product has been collected, leaving a small amount of residue in the distillation pot to avoid distilling impurities.

    • Allow the apparatus to cool completely before slowly venting to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing non-volatile impurities or separating compounds with close boiling points.

  • Solvent System Selection:

    • Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting solvent mixture.

    • Collect fractions and monitor the elution process by TLC.

    • If necessary, gradually increase the polarity of the eluent (step-gradient) to elute the product.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Confirm purity using ¹H NMR and/or GC analysis.

References

  • PubMed. (2021). Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. Retrieved from [Link][9]

  • Hovione. (2019). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link][10]

  • Organic Syntheses. (2013). Preparation of α-Fluorobis(phenylsulfonyl)methane (FBSM). Retrieved from [Link][11]

  • PubMed. (2000). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Retrieved from [Link][12]

  • NIST WebBook. (2021). 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. Retrieved from [Link][13]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link][3]

  • Organic Syntheses. (1993). An Improved Preparation of 3-Bromo-2H-Pyran-2-One. Retrieved from [Link][14]

  • PubChem. (n.d.). 2-(Chloromethyl)tetrahydro-2H-pyran. Retrieved from [Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in Reactions with 4-(Chloromethyl)tetrahydro-2H-pyran

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for controlling diastereoselectivity in chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for controlling diastereoselectivity in chemical reactions involving 4-(chloromethyl)tetrahydro-2H-pyran. As a key building block in the synthesis of numerous biologically active molecules, achieving precise stereochemical control is paramount. This resource, presented in a question-and-answer format, addresses common challenges and offers field-proven solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am performing a nucleophilic substitution on 4-(chloromethyl)tetrahydro-2H-pyran and obtaining a mixture of diastereomers. What are the key factors influencing the stereochemical outcome?

A1: Senior Application Scientist's Insight:

Achieving high diastereoselectivity in nucleophilic substitution at the C4 position of a tetrahydropyran (THP) ring is a common challenge. The stereochemical outcome is primarily dictated by the conformational preference of the THP ring and the trajectory of the incoming nucleophile.

The tetrahydropyran ring predominantly adopts a stable chair conformation to minimize torsional and steric strain.[1] The chloromethyl group at the C4 position can exist in either an axial or an equatorial orientation. For most substituents on a cyclohexane or tetrahydropyran ring, the equatorial position is thermodynamically favored to avoid 1,3-diaxial interactions.[2] Therefore, the predominant conformation of your starting material, 4-(chloromethyl)tetrahydro-2H-pyran, will have the chloromethyl group in the equatorial position.

The nucleophilic substitution on the primary chloride of the chloromethyl group is expected to proceed via an S(_N)2 mechanism. This mechanism involves a backside attack on the carbon bearing the leaving group (chloride), leading to an inversion of configuration at that center.[3] However, since the reaction is not occurring directly on a stereocenter of the ring, the diastereoselectivity arises from the influence of the chiral tetrahydropyran ring on the approach of the nucleophile to the C4 side chain.

The key factors that you need to control are:

  • Conformational Control of the Substrate: Ensuring the starting material exists predominantly in one chair conformation is crucial.

  • Transition State Geometry: The relative energies of the transition states leading to the different diastereomers will determine the product ratio. This is influenced by steric hindrance and electronic effects.

  • Reaction Conditions: Temperature, solvent, and the nature of the nucleophile and any additives (like Lewis acids) can significantly impact the diastereomeric ratio (d.r.).

Q2: My reaction is favoring the undesired diastereomer. How can I rationally modify my reaction conditions to favor the other diastereomer?

A2: Senior Application Scientist's Insight:

To rationally steer the diastereoselectivity, you need to consider the factors that can alter the energy landscape of the reaction.

  • Temperature: Lowering the reaction temperature is often the first and most effective step to improve diastereoselectivity.[4] Reactions at lower temperatures (e.g., -78 °C) are more sensitive to small differences in the activation energies of the competing diastereomeric transition states, thus favoring the pathway with the lower energy barrier.[4]

  • Solvent: The polarity and coordinating ability of the solvent can influence both the ground-state conformation of the substrate and the stability of the transition state.[4]

    • Non-coordinating solvents (e.g., dichloromethane, toluene) are generally preferred as they are less likely to interfere with the interaction between the substrate and any catalysts.

    • Coordinating solvents (e.g., THF, diethyl ether) can sometimes improve selectivity by organizing the transition state through specific interactions.[4] It is often beneficial to screen a range of solvents to find the optimal conditions.

  • Lewis Acids: The addition of a Lewis acid can significantly influence diastereoselectivity, particularly in reactions where an oxocarbenium ion intermediate might be involved, such as in Prins-type cyclizations to form the tetrahydropyran ring itself.[4][5] While direct nucleophilic substitution on the chloromethyl group may not always involve a Lewis acid, if your reaction is a one-pot synthesis of the substituted THP, the choice of Lewis acid is critical. Different Lewis acids can promote different transition state geometries.[4] For instance, screening Lewis acids like SnCl(_4), InCl(_3), or TMSOTf can lead to dramatic changes in the observed diastereoselectivity.[4]

  • Nucleophile: The steric bulk of the nucleophile can play a role. A bulkier nucleophile will be more sensitive to the steric environment around the electrophilic carbon, potentially leading to higher selectivity for attack from the less hindered face.

Below is a troubleshooting workflow to guide your optimization efforts:

G start Low Diastereoselectivity Observed temp Is the reaction run at low temperature? start->temp lower_temp Lower reaction temperature (e.g., -78 °C) temp->lower_temp No solvent Has the solvent been optimized? temp->solvent Yes lower_temp->solvent screen_solvent Screen a range of solvents (polar aprotic, non-polar) solvent->screen_solvent No lewis_acid Is a Lewis acid applicable and optimized? solvent->lewis_acid Yes screen_solvent->lewis_acid screen_lewis Screen different Lewis acids (e.g., SnCl4, InCl3, TMSOTf) lewis_acid->screen_lewis No nucleophile Consider the steric bulk of the nucleophile lewis_acid->nucleophile Yes screen_lewis->nucleophile end Diastereoselectivity Improved nucleophile->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Q3: Can you explain the underlying principles of stereocontrol with a mechanistic diagram? How does the chair conformation dictate the outcome?

A3: Senior Application Scientist's Insight:

Certainly. The stereochemical outcome of a nucleophilic substitution on the C4-chloromethyl group is best understood by considering the conformational equilibrium of the starting material and the transition state of the S(_N)2 reaction.

Step 1: Conformational Preference of the Starting Material

The 4-(chloromethyl)tetrahydro-2H-pyran ring will exist predominantly in a chair conformation with the chloromethyl group in the equatorial position to minimize steric interactions.

G cluster_0 Conformational Equilibrium A Equatorial Conformer (More Stable) B Axial Conformer (Less Stable) A->B Ring Flip B->A Ring Flip

Caption: Conformational equilibrium of 4-(chloromethyl)tetrahydro-2H-pyran.

The energy difference between the equatorial and axial conformers (the A-value) for a chloromethyl group is significant enough to ensure that the reaction proceeds primarily through the equatorial conformer.[6]

Step 2: Diastereomeric Transition States for S(_N)2 Attack

The incoming nucleophile will attack the carbon of the chloromethyl group from the side opposite to the chlorine atom (backside attack). Due to the chiral nature of the tetrahydropyran ring, there are two possible diastereomeric transition states, depending on the trajectory of the nucleophile's approach relative to the ring.

The nucleophile can approach from the "top" face or the "bottom" face of the molecule as it is oriented. The relative energies of these two transition states will determine the diastereomeric ratio of the product. The transition state with fewer steric clashes will be lower in energy and will lead to the major diastereomer.

G cluster_TS S_N2 Transition States cluster_P Products reactant Equatorial 4-(Chloromethyl)tetrahydro-2H-pyran TS_A Transition State A (Less Hindered Attack) reactant->TS_A Nucleophile (Pathway A) TS_B Transition State B (More Hindered Attack) reactant->TS_B Nucleophile (Pathway B) product_A Major Diastereomer TS_A->product_A product_B Minor Diastereomer TS_B->product_B

Caption: Competing diastereomeric transition states in the S(_N)2 reaction.

The steric bulk of the tetrahydropyran ring itself will influence the accessibility of the electrophilic carbon. The axial hydrogens on the same face of the ring can sterically hinder one of the attack trajectories, leading to a preference for the other.

Experimental Protocols

General Protocol for a Diastereoselective Nucleophilic Substitution

This protocol provides a starting point for optimizing your reaction. Remember to adjust concentrations, equivalents, and reaction times based on your specific substrate and nucleophile.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(chloromethyl)tetrahydro-2H-pyran (1.0 equiv) in anhydrous dichloromethane (0.05 M).

  • Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath (e.g., dry ice/acetone).[4]

  • In a separate flask, prepare a solution of the nucleophile (1.2 equiv) in the same anhydrous solvent.

  • Add the nucleophile solution dropwise to the stirred solution of the substrate.

  • If using a Lewis acid, it can be added before or after the nucleophile, depending on the specific reaction. A common procedure is to add the Lewis acid (e.g., TMSOTf, 1.0 equiv) to the substrate solution before the addition of the nucleophile.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO(_3).

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the diastereomers and determine the diastereomeric ratio by NMR spectroscopy or chiral chromatography.

Data Presentation: Example of Optimization Results
EntryLewis Acid (equiv)SolventTemp (°C)Diastereomeric Ratio (A:B)Yield (%)
1NoneCH(_2)Cl(_2)060:4085
2NoneCH(_2)Cl(_2)-7875:2582
3TMSOTf (1.0)CH(_2)Cl(_2)-7890:1091
4SnCl(_4) (1.0)CH(_2)Cl(_2)-7885:1588
5TMSOTf (1.0)Toluene-7892:889
6TMSOTf (1.0)THF-7880:2093

This is a representative table; actual results will vary.

References

  • Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Stereochemistry of the bicyclic acetals from (R)-1,3-butanediol. A new model for 1,3-asymmetric induction. The Journal of Organic Chemistry, 57(6), 1559-1563.
  • Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. National Institutes of Health. [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Request PDF. [Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. National Institutes of Health. [Link]

  • Diastereoselective synthesis of highly substituted tetrahydropyran-4-ones. PubMed. [Link]

  • Conformational Analysis. University of Calgary. [Link]

  • Conformational Energies. Pharmacy 180. [Link]

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Sci-Hub. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Archives. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

  • chapter 6. conformations of organic molecules. University of Kentucky. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

Sources

Troubleshooting

Stability of 4-(Chloromethyl)tetrahydro-2H-pyran under acidic and basic conditions

Welcome to the technical support guide for 4-(chloromethyl)tetrahydro-2H-pyran. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(chloromethyl)tetrahydro-2H-pyran. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and reactivity of this versatile building block under common experimental conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate reaction outcomes, troubleshoot challenges, and optimize your synthetic strategies.

Section 1: Stability & Reactivity Under Acidic Conditions

The behavior of 4-(chloromethyl)tetrahydro-2H-pyran in acidic media is primarily dictated by the stability of the cyclic ether linkage. While generally robust, the tetrahydropyran (THP) ring is susceptible to cleavage under specific, typically harsh, acidic conditions.

Frequently Asked Questions (Acidic Conditions)

Q1: What are the primary factors influencing the stability of the tetrahydropyran ring in acid?

A1: The stability of the tetrahydropyran ring is mainly influenced by acid strength, temperature, and the nucleophilicity of the counter-ion. The ether linkage, while generally unreactive, can be cleaved by strong acids.[1][2] The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[3][4] This cleavage is significantly accelerated at elevated temperatures.

Q2: Will my compound degrade in common acidic workup conditions, like 1 M HCl?

A2: Under dilute aqueous acid conditions (e.g., 1 M HCl) at room temperature, 4-(chloromethyl)tetrahydro-2H-pyran is generally stable for the duration of a typical workup. Ethers require strong acids like HBr and HI for efficient cleavage because bromide and iodide are effective nucleophiles for the subsequent SN2 or SN1 reaction.[1][2] Chloride ion is a weaker nucleophile, and cleavage with HCl typically requires more forcing conditions (higher temperatures or pressures).[5]

Q3: What are the expected degradation products if the ring does cleave?

A3: Acid-catalyzed ring-opening would result in a linearized halo-alcohol. The initial protonation of the ether oxygen is followed by a nucleophilic attack from the acid's counter-ion (e.g., Br⁻) at one of the adjacent carbons. This would likely yield products such as 1-chloro-5-halopentan-2-ol or related isomers, depending on the site of nucleophilic attack.

Q4: Can the chloromethyl group react under acidic conditions?

A4: The C-Cl bond in the chloromethyl group is relatively stable in acidic media. Nucleophilic substitution at this primary carbon is unlikely to be catalyzed by acid. The dominant degradation pathway under strongly acidic conditions is cleavage of the ether ring itself.[4][6]

Troubleshooting Guide: Acidic Reactions
Observed Issue Probable Cause Recommended Solution
Unexpected new spots on TLC/LCMS after acidic workup. The conditions were too harsh, leading to partial ether cleavage. This is more likely if using HBr or HI, or if heating with HCl.1. Neutralize Promptly: Perform the acidic wash at a lower temperature (e.g., 0 °C) and immediately follow with a basic quench (e.g., sat. NaHCO₃ solution). 2. Use Milder Acids: For pH adjustment, consider using a weaker acid like citric acid or acetic acid if compatible with your downstream chemistry.
Low recovery of material after purification. The compound may have degraded on silica gel, which is inherently acidic.1. Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v) in the eluent before packing the column. 2. Alternative Purification: Consider other purification methods like distillation or recrystallization if applicable.

Section 2: Stability & Reactivity Under Basic Conditions

In contrast to acidic conditions, the tetrahydropyran ring is highly stable in basic media. The primary site of reactivity is the chloromethyl group, which is susceptible to nucleophilic substitution and, to a lesser extent, elimination.

Frequently Asked Questions (Basic Conditions)

Q1: How stable is the ether ring to bases like NaOH or LiOH?

A1: The tetrahydropyran ring is very robust under basic conditions. Ether linkages are generally unreactive towards bases, as the alkoxide is a poor leaving group.[6][7] Significant degradation of the ring is not expected even with strong bases at elevated temperatures.

Q2: What is the most likely reaction of 4-(chloromethyl)tetrahydro-2H-pyran with a strong, non-hindered base like sodium hydroxide?

A2: The most probable reaction is a bimolecular nucleophilic substitution (SN2) at the chloromethyl carbon.[8] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the primary carbon and displacing the chloride ion. This reaction yields 4-(hydroxymethyl)tetrahydro-2H-pyran . This is a classic SN2 pathway, favored by the unhindered primary alkyl halide.[9][10]

Q3: Can elimination reactions occur?

A3: Yes, an E2 elimination reaction is a potential competing pathway, especially with a strong, sterically hindered base (e.g., potassium tert-butoxide).[11] In this case, the base would abstract a proton from the C4 position of the ring, leading to the formation of an exocyclic double bond and yielding 4-methylenetetrahydro-2H-pyran . With smaller, less hindered bases like NaOH, the SN2 substitution product is expected to be major.[12]

Q4: I am using an amine base like triethylamine or DIPEA. Will these react?

A4: Yes, amine bases can also act as nucleophiles. Tertiary amines like triethylamine can react with the chloromethyl group via an SN2 pathway to form a quaternary ammonium salt. This is a common side reaction to be aware of if you are using the amine as a non-nucleophilic base for another transformation.

Troubleshooting Guide: Basic Reactions
Observed Issue Probable Cause Recommended Solution
Formation of an unexpected, nonpolar byproduct. This is likely the E2 elimination product, 4-methylenetetrahydro-2H-pyran.[13] This is favored by strong, bulky bases and higher temperatures.1. Use a Weaker Base: If possible, switch to a milder base like K₂CO₃ or NaHCO₃. 2. Lower the Temperature: Perform the reaction at a lower temperature to favor the SN2 pathway, which typically has a lower activation energy than the E2 pathway. 3. Choose a Less Hindered Base: Use NaOH or KOH instead of a bulky base like potassium tert-butoxide.
Reaction with an intended nucleophile is slow or incomplete. The nucleophile may not be strong enough, or the solvent may be inappropriate for an SN2 reaction.1. Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, acetone) to accelerate SN2 reactions. 2. Add a Catalyst: For weaker nucleophiles, consider adding a catalytic amount of sodium or potassium iodide ("Finkelstein conditions") to generate the more reactive iodo-intermediate in situ.

Section 3: Visualization of Reaction Pathways

To better predict the outcome of your experiment, it is crucial to understand the competing reaction mechanisms.

Decision-Making Workflow

This diagram outlines the logical steps to predict the primary transformation of 4-(chloromethyl)tetrahydro-2H-pyran based on the reaction conditions.

G cluster_conditions Reaction Conditions cluster_acid Acidic Pathway cluster_base Basic Pathway Start Start with 4-(chloromethyl)tetrahydro-2H-pyran Condition Acidic or Basic? Start->Condition Acid_Strength Strong Acid (HBr, HI) &/or Heat? Condition->Acid_Strength   Acidic Base_Nature Strong, Hindered Base (e.g., t-BuOK)? Condition->Base_Nature   Basic Cleavage Ring Cleavage (Major Pathway) Acid_Strength->Cleavage Yes Stable Compound is Stable (Minor Pathway) Acid_Strength->Stable No (e.g., dilute HCl, rt) SN2 SN2 Substitution (e.g., with OH-, RNH2) Base_Nature->SN2 No E2 E2 Elimination Base_Nature->E2 Yes

Caption: Decision tree for predicting reaction pathways.

Key Reaction Mechanisms

The following diagrams illustrate the electron-pushing mechanisms for the most common transformations.

Ether_Cleavage Acid-Catalyzed Ether Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Reactant THP-CH₂Cl + H-X Protonated [THP(H)⁺]-CH₂Cl + X⁻ Reactant->Protonated Attack X⁻ attacks C-O bond Protonated->Attack Product Ring-Opened Product (Halo-alcohol) Attack->Product

Caption: Acid-catalyzed ether cleavage of the THP ring.

Section 4: Experimental Protocols

These protocols provide a starting point for assessing the stability of your compound. Always perform reactions on a small scale first and monitor closely by an appropriate analytical method (TLC, LCMS, GCMS, or NMR).

Protocol 4.1: Stability Test in Acidic Conditions

Objective: To determine the stability of 4-(chloromethyl)tetrahydro-2H-pyran in 0.1 M HCl at an elevated temperature.

Materials:

  • 4-(chloromethyl)tetrahydro-2H-pyran

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial. This creates a 100 µg/mL solution.

  • Incubation: Place the vial in a heating block or water bath set to 60 °C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation.

  • Analysis: Dilute the neutralized samples with the mobile phase if necessary and analyze by HPLC. Monitor the disappearance of the parent compound's peak and the appearance of any new peaks. [14]

Protocol 4.2: Stability Test in Basic Conditions (SN2 Hydrolysis)

Objective: To determine the rate of conversion to 4-(hydroxymethyl)tetrahydro-2H-pyran in 0.1 M NaOH.

Materials:

  • 4-(chloromethyl)tetrahydro-2H-pyran

  • Methanol (HPLC grade)

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl)

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

  • Incubation: Keep the solution at room temperature (e.g., 25 °C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) at appropriate time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Quenching: Immediately neutralize each aliquot with an equivalent volume of 0.1 M HCl.

  • Analysis: Analyze the samples by HPLC. Monitor the decrease in the starting material peak and the increase in the 4-(hydroxymethyl)tetrahydro-2H-pyran product peak. [15]

References

  • The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Ningbo Inno Pharmchem Co., Ltd.
  • Tetrahydropyran - Wikipedia. Wikipedia. [Link]

  • Tetrahydropyran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health (NIH). [Link]

  • Ether cleavage - Wikipedia. Wikipedia. [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. MDPI. [Link]

  • ether cleavage with strong acids. YouTube. [Link]

  • Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]

  • Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Pressbooks. [Link]

  • Elimination reactions | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. PubMed. [Link]

  • Elimination Reactions- Zaitsev's Rule. Chemistry LibreTexts. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Reactions of Ethers: Acidic Cleavage. OpenStax. [Link]

  • Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

  • Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

Sources

Optimization

Technical Support Center: Preventing Decomposition of 4-(Chloromethyl)tetrahydro-2H-pyran

Welcome to the technical support center for 4-(Chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile reagent. As a key building block, its stability is paramount for successful synthetic outcomes. This document provides in-depth, field-proven insights into the causes of its decomposition and offers robust strategies to maintain its integrity during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common visual or analytical signs of 4-(Chloromethyl)tetrahydro-2H-pyran decomposition?

A: Decomposition is often indicated by a lower-than-expected yield of the desired product. Analytically, you may observe the appearance of new spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. Common byproducts include elimination products (e.g., 4-methylenetetrahydro-2H-pyran) or hydrolysis products (e.g., (tetrahydro-2H-pyran-4-yl)methanol).

Q2: What are the primary chemical pathways through which this compound decomposes?

A: The two most prevalent decomposition pathways are E2 elimination and hydrolysis .

  • Elimination: This is typically promoted by strong, sterically hindered bases, which abstract a proton from the carbon adjacent to the chloromethyl group, leading to the formation of an exocyclic double bond.

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the nucleophilic substitution of the chloride with a hydroxyl group, or potentially cause ring-opening of the tetrahydropyran structure.[1][2]

Q3: How do acidic and basic conditions affect the stability of the compound?

A: Both extremes can be detrimental.

  • Basic Conditions: Strong bases (e.g., potassium tert-butoxide, LDA) significantly favor E2 elimination over the desired SN2 substitution. Milder inorganic bases like carbonates are generally safer.

  • Acidic Conditions: Strong acids can catalyze hydrolysis of the ether linkage within the pyran ring, leading to ring-opening.[1][2] While Lewis acids might be used to activate the chloride for substitution, conditions must be carefully controlled to avoid side reactions.

Q4: What are the ideal storage conditions for 4-(Chloromethyl)tetrahydro-2H-pyran?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and direct sunlight. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual hydrolysis from atmospheric moisture.

Troubleshooting Guide: Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common application for 4-(Chloromethyl)tetrahydro-2H-pyran. However, competing elimination and solvolysis reactions can drastically reduce yields.

Issue: Low Yields and Formation of Elimination Byproducts

Symptoms:

  • The primary product observed is 4-methylenetetrahydro-2H-pyran.

  • GC-MS analysis shows a major peak corresponding to the mass of the elimination product (C₆H₁₀O).

  • The desired substituted product is either absent or a minor component.

Root Cause Analysis: The reaction of 4-(Chloromethyl)tetrahydro-2H-pyran, a primary alkyl halide, with nucleophiles can proceed via SN2 or E2 mechanisms. The use of strong, bulky bases dramatically favors the E2 pathway. The base abstracts a proton from the C4 position of the pyran ring, leading to the elimination of HCl and the formation of an alkene.

Mandatory Visualization: Competing SN2 and E2 Pathways

sub 4-(Chloromethyl)tetrahydro-2H-pyran sn2_prod Desired SN2 Product (e.g., Ether) sub->sn2_prod  Good Nucleophile (e.g., RO⁻, RNH₂) Polar Aprotic Solvent (DMF, DMSO) Moderate Temp. e2_prod Undesired E2 Product (4-Methylene-THP) sub->e2_prod  Strong, Bulky Base (e.g., t-BuOK) High Temp.

Caption: Competing SN2 substitution and E2 elimination pathways.

Preventative Measures and Optimized Protocol

To favor the desired SN2 reaction, the basicity and steric hindrance of the nucleophile/base system must be carefully managed.

Table 1: Selecting the Right Base/Solvent System

Base TypeExampleSuitability for SN2RationaleRecommended Solvent
Strong/Bulky Potassium t-butoxide (t-BuOK)Poor High basicity and steric bulk strongly favor E2 elimination.Avoid if possible.
Strong/Non-nucleophilic Sodium Hydride (NaH)Good Deprotonates the nucleophile (e.g., an alcohol) in situ to form a less hindered alkoxide.Anhydrous THF, DMF
Weak/Inorganic K₂CO₃, Cs₂CO₃Excellent Low basicity minimizes E2. Effective for nucleophiles with lower pKa (e.g., phenols).Acetonitrile, DMF
Organic Amine Triethylamine (Et₃N), DIPEAFair Can act as a non-nucleophilic base, but may require higher temperatures, risking elimination.CH₂Cl₂, CH₃CN
Experimental Protocol: Optimized Etherification via SN2

This protocol details the reaction of 4-(Chloromethyl)tetrahydro-2H-pyran with a generic alcohol (R-OH) using sodium hydride to minimize elimination.

  • Preparation (Inert Atmosphere): Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via syringe.

  • Nucleophile Deprotonation: Add the alcohol (R-OH, 1.1 equivalents) to the solvent. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Add 4-(Chloromethyl)tetrahydro-2H-pyran (1.0 equivalent) dropwise to the solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but higher temperatures should be avoided.

  • Workup: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide: Hydrolysis and Thermal Instability
Issue: Presence of (Tetrahydro-2H-pyran-4-yl)methanol

Symptoms:

  • A polar byproduct is observed that is positive to permanganate staining on TLC.

  • Mass spectrometry reveals a mass corresponding to the hydrolyzed product (C₆H₁₂O₂).

Root Cause Analysis: The C-Cl bond is susceptible to hydrolysis. This can occur during aqueous workups, particularly if the solution is acidic or basic, or if the reaction is run in protic solvents (e.g., methanol, ethanol) which can lead to solvolysis.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Flame-dry glassware and run reactions under an inert atmosphere.

  • Neutral Workup: During workup, ensure the aqueous phase is buffered to a neutral pH (pH ≈ 7) before extraction.

  • Aprotic Solvents: Whenever possible, use polar aprotic solvents like DMF, DMSO, THF, or acetonitrile, which do not participate in solvolysis.[3]

Mandatory Visualization: Troubleshooting Workflow

start Low Yield or Impurity Detected q_base Is a strong or bulky base used? start->q_base q_water Are anhydrous conditions ensured? q_base->q_water No sol_base Switch to milder base (e.g., NaH, K₂CO₃). Use polar aprotic solvent. q_base->sol_base Yes q_temp Is reaction temp > 60°C? q_water->q_temp Yes sol_water Use anhydrous solvents. Run under inert gas. Perform neutral workup. q_water->sol_water No sol_temp Reduce reaction temp. Consider longer reaction time at lower temp. q_temp->sol_temp Yes end_node Re-run Optimized Reaction q_temp->end_node No sol_base->end_node sol_water->end_node sol_temp->end_node

Caption: A logical workflow for troubleshooting common issues.

Issue: Decomposition During Purification

Symptoms:

  • The product appears clean in crude analysis but degrades during column chromatography or distillation.

Root Cause Analysis:

  • Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.

  • Thermal Stress: High temperatures during distillation can induce thermal elimination or rearrangement.[4][5]

Preventative Measures:

  • Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate) and then flushing with the pure eluent to create a neutral stationary phase.

  • Vacuum Distillation: If the product is thermally labile, use high-vacuum distillation to lower the boiling point and minimize thermal stress.

Analytical Methods for Monitoring Decomposition

A robust analytical strategy is crucial for identifying decomposition and ensuring product purity.

Table 2: Recommended Analytical Techniques

TechniqueApplicationInformation Gained
GC-MS Reaction monitoring, purity assessmentSeparation of volatile compounds. Provides molecular weight of parent and byproducts (e.g., elimination product).[6][7]
LC-MS Purity assessment of less volatile productsProvides molecular weight of parent compound and polar byproducts (e.g., hydrolysis product).[6]
¹H NMR Structural confirmationConfirms the structure of the desired product and can identify characteristic signals of impurities. The vinyl protons of the elimination product are often distinctive.
TLC Quick reaction monitoringAllows for rapid visualization of the consumption of starting material and the appearance of new products/byproducts.
References
  • HETEROCYCLES, Vol. 77, No. 2, 2009. (2008). Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents.
  • BenchChem. (2025). Application Notes and Protocols: Reactions of 4-Chloro-2-methyl-tetrahydro-pyran with Nucleophiles.
  • BenchChem. (2025). Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions.
  • BenchChem. (2025). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.
  • Collins, J. F., Frey, H. M., & Isaacs, N. S. (1975). The thermal decomposition of cis- and trans-2-methoxy-4-methyl-3,4-dihydro-2H-pyran. J. Chem. Soc., Perkin Trans. 2, 1-3.
  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • Patents, Google. (2017). Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (2017). The kinetics and mechanism of the homogeneous, unimolecular gas-phase elimination of 2-(4-substituted-phenoxy)tetrahydro-2 H -pyranes.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 4-(Chloromethyl)tetrahydro-2H-pyran

Answering the user's request. Introduction Welcome to the Technical Support Center for reactions involving 4-(chloromethyl)tetrahydro-2H-pyran.

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Introduction

Welcome to the Technical Support Center for reactions involving 4-(chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. The reactivity of 4-(chloromethyl)tetrahydro-2H-pyran is dominated by the electrophilic carbon of the chloromethyl group, making it an excellent substrate for a variety of nucleophilic substitution and organometallic reactions. However, successful and reproducible outcomes are highly dependent on the judicious selection of catalysts and reaction conditions.

This support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and visual aids to address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic strategies.

Section 1: Nucleophilic Substitution Reactions (e.g., Etherification, C-Alkylation)

The primary mode of reactivity for 4-(chloromethyl)tetrahydro-2H-pyran is through SN2-type reactions, where the chloride is displaced by a nucleophile.[1] These reactions are fundamental for creating ether linkages or forming new carbon-carbon bonds. Catalyst selection is paramount for achieving high yields and minimizing side reactions.

FAQ 1.1: What are the most common catalysts for nucleophilic substitution reactions with 4-(chloromethyl)tetrahydro-2H-pyran?

For nucleophilic substitution on substrates like 4-(chloromethyl)tetrahydro-2H-pyran, especially when dealing with nucleophiles that have limited solubility in organic solvents (such as inorganic salts of phenols or carbanions), Phase-Transfer Catalysts (PTCs) are highly effective.[2] These catalysts facilitate the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[3]

Commonly used PTCs include:

  • Quaternary Ammonium Salts: Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are widely used due to their effectiveness and relatively low cost.[3]

  • Phosphonium Salts: Tetra-n-butylphosphonium bromide is another effective option, sometimes offering different selectivity compared to ammonium salts.[4]

  • Crown Ethers: Catalysts like 18-crown-6 are particularly effective for reactions involving potassium salts (e.g., potassium phenoxides) by sequestering the potassium ion and enhancing the nucleophilicity of the anion.

In many cases, a simple inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or acetone can also effectively promote the reaction, especially if the nucleophile is sufficiently soluble.[5]

Troubleshooting Guide 1.2: My etherification/alkylation reaction is slow or gives a low yield. What should I check?
Potential Issue Explanation & Troubleshooting Steps
Poor Catalyst Activity The choice of PTC is crucial. If you are using a quaternary ammonium salt with a potassium base, the reaction may be slow. Solution: Switch to a crown ether like 18-crown-6 to better solubilize the potassium salt, or change the base to a sodium salt (e.g., NaH) if compatible with your substrate.[6]
Incorrect Solvent The solvent plays a key role in both dissolving the reactants and influencing the reaction rate.[7] Solution: For PTC reactions, a biphasic system with a non-polar organic solvent (e.g., toluene, dichloromethane) and water is common. For reactions with a soluble base like K₂CO₃, polar aprotic solvents like DMF, acetonitrile, or acetone are preferred.[5]
Leaving Group The chloride of 4-(chloromethyl)tetrahydro-2H-pyran is a good leaving group, but for less reactive nucleophiles, a better leaving group may be needed. Solution: Consider converting the starting material to 4-(iodomethyl)tetrahydro-2H-pyran via the Finkelstein reaction. Iodide is a better leaving group and can significantly accelerate the reaction.[5]
Steric Hindrance If your nucleophile is sterically bulky, the SN2 reaction may be slow. Solution: Increase the reaction temperature, but monitor for potential elimination side products. Using a more reactive electrophile (the iodomethyl derivative) can also help.
Insufficient Mixing In heterogeneous reactions (solid-liquid or liquid-liquid), efficient mixing is critical to maximize the interfacial area where the reaction occurs.[3] Solution: Ensure vigorous stirring. For very viscous mixtures, mechanical stirring may be necessary.
Protocol 1.3: Detailed Protocol for a Phase-Transfer Catalyzed Etherification

This protocol describes the etherification of 4-nitrophenol with 4-(chloromethyl)tetrahydro-2H-pyran using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol and KOH in deionized water.

  • Add toluene to the flask, followed by the catalytic amount of TBAB.

  • Add 4-(chloromethyl)tetrahydro-2H-pyran to the biphasic mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization 1.4: Phase-Transfer Catalysis Cycle

PTC_Cycle Nu_aq Nucleophile (Nu⁻) QNu_org Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Phase Transfer M_aq Counter Ion (M⁺) QX_aq Catalyst (Q⁺X⁻) RCl 4-(Chloromethyl)tetrahydro-2H-pyran (R-Cl) Product Product (R-Nu) QNu_org->Product SN2 Reaction + Cl⁻ QX_org Catalyst (Q⁺X⁻) QX_org->QX_aq Catalyst Regeneration

Caption: Phase-transfer catalysis cycle for nucleophilic substitution.

Section 2: Grignard Reagent Formation and Subsequent Reactions

The chloromethyl group of 4-(chloromethyl)tetrahydro-2H-pyran can be used to form a Grignard reagent, a potent carbon-based nucleophile.[8][9] This organometallic reagent can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[10]

FAQ 2.1: What are the critical parameters for successfully forming the Grignard reagent from 4-(chloromethyl)tetrahydro-2H-pyran?

The formation of a Grignard reagent is highly sensitive to the reaction conditions.[11] Key parameters include:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react violently with water and other protic solvents.[8][11] All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.[8] This can be achieved by crushing the magnesium in the flask, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

  • Initiation: The reaction is often sluggish to start. Gentle warming may be required, but once initiated, the reaction is exothermic and may need to be cooled to maintain a gentle reflux.[11]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents as they are effective at solvating and stabilizing the Grignard reagent.[11]

Troubleshooting Guide 2.2: My Grignard reaction is not initiating, or I am getting significant side products. Why?
Potential Issue Explanation & Troubleshooting Steps
Reaction Fails to Initiate This is most often due to wet glassware/solvent or unactivated magnesium. Solution: Ensure all equipment is scrupulously dried. Activate the magnesium with a small crystal of iodine or by crushing it under an inert atmosphere. A sonicator bath can also help initiate the reaction.[8]
Wurtz Coupling A common side reaction is the coupling of the Grignard reagent with unreacted starting material to form a dimer (R-R). Solution: Use dilute solutions and add the 4-(chloromethyl)tetrahydro-2H-pyran slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.
Low Yield of Desired Product If reacting the Grignard reagent with a carbonyl compound, ensure the electrophile is pure and dry. The presence of enolizable protons in the electrophile can lead to deprotonation instead of nucleophilic addition. Solution: Use freshly distilled aldehydes/ketones. Add the electrophile slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction exotherm.[11]
Incompatible Functional Groups Grignard reagents are incompatible with acidic protons (e.g., alcohols, carboxylic acids, amines).[10] Solution: Ensure your substrate and electrophile do not contain incompatible functional groups. If necessary, use protecting groups.
Protocol 2.3: Step-by-step Guide for a Grignard Reaction with an Aldehyde

This protocol outlines the formation of the Grignard reagent from 4-(chloromethyl)tetrahydro-2H-pyran and its subsequent reaction with benzaldehyde.

Materials:

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • 4-(Chloromethyl)tetrahydro-2H-pyran (1.0 eq)

  • Iodine (one small crystal)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

    • Add a small crystal of iodine.

    • Add a small portion of the anhydrous ether.

    • Dissolve 4-(chloromethyl)tetrahydro-2H-pyran in anhydrous ether and add a small amount to the magnesium.

    • If the reaction does not start (fading of iodine color, bubbling), gently warm the flask.

    • Once initiated, add the remaining solution of 4-(chloromethyl)tetrahydro-2H-pyran dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve benzaldehyde in anhydrous ether and add it dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting alcohol by column chromatography.

Visualization 2.4: Grignard Reaction Workflow

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware B Use anhydrous solvent A->B C Activate Mg with I₂ B->C D Slowly add R-Cl to Mg C->D E Cool to 0°C D->E F Slowly add aldehyde/ketone E->F G Warm to RT, stir F->G H Quench with aq. NH₄Cl G->H I Extract with ether H->I J Purify by chromatography I->J

Caption: Step-by-step workflow for a typical Grignard reaction.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

While 4-(chloromethyl)tetrahydro-2H-pyran is not a direct substrate for common palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, derivatives of it can be. For instance, if the tetrahydropyran moiety is part of a larger molecule containing an aryl halide, this section becomes highly relevant. Furthermore, the chloromethyl group could potentially be converted into a suitable coupling partner, such as a boronic ester.

FAQ 3.1: Can 4-(chloromethyl)tetrahydro-2H-pyran be used directly in Suzuki-Miyaura cross-coupling reactions?

No, the C(sp³)-Cl bond of 4-(chloromethyl)tetrahydro-2H-pyran is generally not reactive under standard Suzuki-Miyaura conditions, which are designed for C(sp²)-X bonds (where X is a halide or triflate). However, there are specialized palladium catalysts that can couple alkyl halides, although this is a more challenging transformation.

A more common strategy would be to use a derivative, for example, a 4-(halophenyl)tetrahydro-2H-pyran, in a Suzuki-Miyaura reaction. In this case, the choice of palladium catalyst and ligand is critical.[12][13]

Troubleshooting Guide 3.2: I am attempting a cross-coupling reaction with a derivative of 4-(chloromethyl)tetrahydro-2H-pyran and observing catalyst deactivation. What could be the cause?

Catalyst poisoning is a significant issue in cross-coupling reactions, particularly when substrates contain heteroatoms.[14][15]

Potential Issue Explanation & Troubleshooting Steps
Coordination to the Tetrahydropyran Oxygen The oxygen atom in the tetrahydropyran ring has lone pairs of electrons that could potentially coordinate to the palladium center, inhibiting its catalytic activity. This is analogous to the known poisoning effect of pyridines.[15] Solution: Use a ligand that binds more strongly to the palladium than the substrate's oxygen, such as a bulky biaryl phosphine ligand (e.g., SPhos, XPhos).[12]
Impure Starting Materials Trace impurities, especially sulfur-containing compounds, are potent poisons for palladium catalysts.[16] Solution: Ensure all starting materials and solvents are of high purity. If necessary, purify the starting materials before use.
Incorrect Base/Solvent Combination The choice of base and solvent can significantly affect the catalyst's stability and activity.[13][17] Solution: Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF, often with water).
Oxidative Addition Failure If using an aryl chloride derivative, the oxidative addition step can be slow. Solution: Use a more electron-rich and bulky phosphine ligand to promote oxidative addition. Higher temperatures may also be required. Consider using a pre-catalyst like a palladacycle.[16]
Data Table 3.3: Recommended Palladium Catalysts and Ligands for Cross-Coupling of Related Heterocyclic Compounds

This table provides general recommendations based on successful couplings of other challenging heterocyclic substrates.[12][17][18]

Substrate Type Recommended Catalyst/Precatalyst Recommended Ligand Typical Base Typical Solvent
Electron-rich Aryl Halides Pd₂(dba)₃, Pd(OAc)₂SPhos, RuPhos, XPhosK₃PO₄, K₂CO₃Toluene, Dioxane/H₂O
Electron-deficient Aryl Halides PdCl₂(dppf), Pd(PPh₃)₄dppf, PPh₃K₂CO₃, Na₂CO₃DMF, Dioxane/H₂O
Sterically Hindered Substrates Palladacycles (e.g., G3-XPhos)XPhos, tBu₃PK₃PO₄, Cs₂CO₃Toluene, Dioxane
Visualization 3.4: Decision Tree for Selecting a Suitable Palladium Catalyst System

Suzuki_Decision_Tree A Start: Suzuki Coupling of a Tetrahydropyran Derivative B Is the aryl halide electron-rich or electron-deficient? A->B C_rich Electron-rich B->C_rich Rich C_deficient Electron-deficient B->C_deficient Deficient D_rich Use bulky, electron-rich ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃ C_rich->D_rich D_deficient Try standard ligands (e.g., PPh₃, dppf) with Pd(PPh₃)₄ or PdCl₂(dppf) C_deficient->D_deficient E Is the reaction slow or showing catalyst deactivation? D_rich->E D_deficient->E F_yes Yes E->F_yes F_no No E->F_no G_yes Increase ligand bulkiness. Consider a palladacycle precatalyst. Check for impurities. F_yes->G_yes H_no Proceed with optimization (temperature, concentration) F_no->H_no

Caption: Decision tree for palladium catalyst selection in Suzuki coupling.

Section 4: General Troubleshooting and Catalyst Handling

FAQ 4.1: How can I tell if my catalyst is poisoned?

Catalyst poisoning manifests as a significant reduction in the catalyst's effectiveness.[14] Key symptoms include:

  • Stalled Reaction: The reaction starts but stops before completion, even with extended reaction times or increased temperature.

  • Low or No Conversion: The reaction fails to produce a significant amount of product.

  • Formation of Byproducts: In some cases, catalyst deactivation can lead to alternative reaction pathways and the formation of unexpected side products.

  • Visual Changes: For palladium catalysts, the formation of palladium black (finely divided palladium metal) can indicate catalyst decomposition, which may be a result of poisoning or instability.[16]

Troubleshooting Guide 4.2: My reaction is not reproducible. What factors should I investigate?
Factor Explanation & Troubleshooting Steps
Reagent Quality The purity of starting materials, solvents, and catalysts can vary between batches. Solution: Use reagents from the same batch for a series of experiments. If you open a new bottle of a reagent and experience issues, consider purifying it or testing it against a known standard.
Atmospheric Conditions Many reactions, especially those involving organometallics or sensitive catalysts, are susceptible to air and moisture.[11] Solution: Ensure your inert atmosphere technique (e.g., using a nitrogen or argon manifold, Schlenk line) is rigorous. Use freshly degassed solvents.
Temperature Control Inconsistent heating or cooling can lead to variable reaction rates and side product formation.[7] Solution: Use a reliable heating mantle with a temperature controller or an oil bath to ensure consistent temperature.
Stirring Rate For heterogeneous reactions, the stirring rate can affect the reaction kinetics.[3] Solution: Use a tachometer to ensure a consistent stirring speed between experiments.
Protocol 4.3: General Procedure for Catalyst Recovery and Reuse (for Heterogeneous Catalysts)

This protocol is applicable to solid-supported catalysts like Palladium on Carbon (Pd/C), which might be used in a hydrogenation reaction involving a derivative of 4-(chloromethyl)tetrahydro-2H-pyran.

Materials:

  • Reaction mixture containing the heterogeneous catalyst.

  • Celatom® or filter aid.

  • An appropriate solvent for washing (e.g., ethanol, ethyl acetate).

Procedure:

  • After the reaction is complete, cool the mixture to room temperature.

  • Set up a filtration apparatus (e.g., a Büchner funnel with a filter paper).

  • Place a small pad of Celatom® over the filter paper.

  • Carefully decant the reaction mixture through the filter.

  • Wash the catalyst on the filter pad with fresh solvent to remove any adsorbed product and impurities.

  • Carefully transfer the recovered catalyst to a clean vial for storage.

  • Dry the catalyst under vacuum before reuse. Note that some catalysts, like Pd/C, can be pyrophoric when dry and should be handled with care.

  • Before reusing, it is advisable to test the activity of the recovered catalyst on a small scale to ensure it has not been significantly deactivated.

References

  • BenchChem. (n.d.). Methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis.
  • ResearchGate. (n.d.). The optimization reaction condition for the synthesis of 4H-pyran 4c.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences, 9(2), 31-39.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Reaction Conditions.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phase Transfer Catalysts.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Catalytic synthesis of distillate-range ethers and olefins from ethanol through Guerbet coupling and etherific
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Deriv
  • Creative Biolabs. (n.d.). Reaction Condition Optimization.
  • Machine learning-guided strategies for reaction conditions design and optimiz
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). NIH.
  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis.
  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. (n.d.). Beilstein Journals.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • PHASE TRANSFER C
  • 4H-Pyran Synthesis. (n.d.). Organic Chemistry Portal.
  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001).
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient 2H-Pyran Synthesis.
  • Novel pyridine-based Pd(II)
  • GAS Dortmund. (n.d.). Detection of Catalyst Poisons.
  • Elmaghraby, A. M., Mousa, I. A., Nabil, R. A., & Harb, A. E.-F. A. (2015). Synthesis and Reactions of some 4H-pyrans Using New Natural Catalyst. International Journal of Current Research, 7(6), 17272-17283.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkivoc.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Concerted Nucleophilic Arom
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Suzuki Coupling Mechanism [Video]. (2022, June 18). YouTube. [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
  • Quach, T. D., & Batey, R. A. (2003). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters, 5, 1381-1384.
  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. (n.d.). PMC - NIH.
  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Boryl
  • Catalytic Reductive Alcohol Etherifications with Carbonyl-Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Deriv
  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine.

Sources

Optimization

Technical Support Center: Navigating Reactions with 4-(Chloromethyl)tetrahydro-2H-pyran

Welcome to the technical support center for 4-(Chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and fr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As a versatile alkylating agent, 4-(chloromethyl)tetrahydro-2H-pyran is a valuable building block in organic synthesis. However, like any reagent, its successful application hinges on a nuanced understanding of its reactivity and the appropriate handling during reaction work-up. This center is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and reactivity of 4-(chloromethyl)tetrahydro-2H-pyran.

Q1: What are the primary safety precautions for handling 4-(chloromethyl)tetrahydro-2H-pyran?

A1: 4-(Chloromethyl)tetrahydro-2H-pyran is an alkylating agent and should be handled with care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[1]

Q2: What are the recommended storage conditions for 4-(chloromethyl)tetrahydro-2H-pyran?

A2: Store 4-(chloromethyl)tetrahydro-2H-pyran in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1] It is stable under normal storage conditions, but prolonged exposure to moisture should be avoided to prevent slow hydrolysis.

Q3: What is the general reactivity of 4-(chloromethyl)tetrahydro-2H-pyran?

A3: As a primary alkyl chloride, 4-(chloromethyl)tetrahydro-2H-pyran is an excellent substrate for S(_N)2 reactions with a variety of nucleophiles, including alcohols, phenols, amines, and thiols.[3] Under strongly basic and sterically hindered conditions, it can also undergo E2 elimination, although this is generally a minor pathway.

Q4: Is the tetrahydropyran (THP) ring stable during reactions and work-up?

A4: The tetrahydropyran ring is generally stable under neutral and basic conditions. However, it is susceptible to acid-catalyzed ring-opening, especially in the presence of strong acids and heat.[4][5] This is a critical consideration during acidic work-up procedures.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the work-up of reactions involving 4-(chloromethyl)tetrahydro-2H-pyran.

Issue 1: Low Yield in Williamson Ether Synthesis

Question: I am performing a Williamson ether synthesis by reacting an alcohol with 4-(chloromethyl)tetrahydro-2H-pyran and a base (e.g., NaH), but I am observing a low yield of my desired ether product. What could be the issue?

Answer:

Low yields in Williamson ether synthesis can arise from several factors. The key is to ensure the efficient formation of the alkoxide and to favor the S(_N)2 pathway over competing side reactions.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a nucleophilic alkoxide. If the base is not strong enough or if it has degraded, deprotonation will be incomplete.

    • Protocol: Use a strong base like sodium hydride (NaH) or potassium hydride (KH).[3][6] Ensure the base is fresh and has been stored under anhydrous conditions. When adding the alcohol to the base, allow sufficient time for the deprotonation to complete (cessation of hydrogen gas evolution is a good indicator) before adding the 4-(chloromethyl)tetrahydro-2H-pyran.

  • Competing Elimination Reaction (E2): While less common for primary alkyl halides, a strong, sterically hindered base can promote the E2 elimination of HCl from 4-(chloromethyl)tetrahydro-2H-pyran, leading to the formation of 4-methylenetetrahydro-2H-pyran.

    • Protocol: Use a non-hindered base. If you suspect elimination is an issue, consider using a milder base like potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like DMF, although this may require higher temperatures.

  • Hydrolysis of the Alkylating Agent: If there is residual water in your reaction mixture, 4-(chloromethyl)tetrahydro-2H-pyran can be hydrolyzed to the corresponding alcohol, 4-(hydroxymethyl)tetrahydro-2H-pyran.

    • Protocol: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis:

start Low Yield of Ether Product check_deprotonation Check for Complete Deprotonation start->check_deprotonation check_base Is the base strong enough and fresh? check_deprotonation->check_base use_strong_base Use fresh NaH or KH check_base->use_strong_base No check_elimination Consider E2 Elimination check_base->check_elimination Yes use_non_hindered_base Use a non-hindered base (e.g., NaH) check_elimination->use_non_hindered_base check_hydrolysis Check for Hydrolysis of Alkylating Agent use_non_hindered_base->check_hydrolysis use_anhydrous_conditions Ensure anhydrous conditions check_hydrolysis->use_anhydrous_conditions purification_issue Investigate Purification Step use_anhydrous_conditions->purification_issue optimize_chromatography Optimize chromatography conditions purification_issue->optimize_chromatography

Caption: Decision-making workflow for troubleshooting low yields.

Issue 2: Over-alkylation in Amine Reactions

Question: I am trying to synthesize a secondary amine by reacting a primary amine with one equivalent of 4-(chloromethyl)tetrahydro-2H-pyran, but I am getting a significant amount of the tertiary amine as a byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The alkylation of amines is often plagued by over-alkylation because the product secondary amine is often more nucleophilic than the starting primary amine.[7]

Potential Causes and Solutions:

  • Relative Nucleophilicity: The newly formed secondary amine can compete with the remaining primary amine for the alkylating agent.

    • Protocol: A common strategy to favor mono-alkylation is to use a large excess of the primary amine. This increases the probability that the 4-(chloromethyl)tetrahydro-2H-pyran will react with the primary amine rather than the secondary amine product. After the reaction is complete, the excess primary amine can be removed by an acidic wash during the work-up.[1][8]

  • Reaction Conditions: High concentrations and elevated temperatures can favor over-alkylation.

    • Protocol: Perform the reaction at a lower concentration by using more solvent. Control the temperature carefully, starting at a lower temperature and slowly warming if necessary.

Work-up Procedure to Separate Mono- and Di-alkylated Products:

  • After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl).[1][8] The unreacted primary amine and the secondary amine product will be protonated and extracted into the aqueous layer. The tertiary amine will also be protonated and extracted.

  • Carefully basify the aqueous layer with a base like NaOH to a pH > 10.

  • Extract the aqueous layer with an organic solvent. The now-neutralized amines will partition into the organic layer.

  • The resulting mixture of primary, secondary, and tertiary amines can then be separated by column chromatography. Due to the differences in polarity, this separation is usually feasible.

Issue 3: Suspected Ring-Opening of the Tetrahydropyran Moiety

Question: After an acidic work-up of my reaction, I am observing unexpected byproducts in my NMR spectrum. I suspect the tetrahydropyran ring may have opened. How can I confirm this and how should I adjust my work-up procedure?

Answer:

The ether linkage in the tetrahydropyran ring is susceptible to cleavage under acidic conditions, which proceeds via protonation of the ether oxygen followed by nucleophilic attack.[4][5]

Confirmation of Ring-Opening:

  • NMR Spectroscopy: Look for the appearance of a new hydroxyl group signal (a broad singlet) and signals corresponding to a linear alkyl chain. For example, acid-catalyzed hydrolysis could lead to the formation of 5-hydroxy-1-chloro-pentan-2-ol.

  • Mass Spectrometry: Analyze the crude product by LC-MS to look for masses corresponding to the expected ring-opened products.

Alternative Work-up Procedures to Avoid Ring-Opening:

  • Neutral or Basic Work-up: If your product is stable to base, a basic work-up is preferred.

    • Protocol: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO(_3)) or a dilute solution of sodium hydroxide (NaOH).[1] This will neutralize any acidic components without exposing the product to harsh acidic conditions.

  • Mildly Acidic Work-up: If an acidic wash is necessary (e.g., to remove a basic impurity), use a milder acid and perform the wash at low temperature.

    • Protocol: Use a saturated aqueous solution of ammonium chloride (NH(_4)Cl), which is weakly acidic.[8] Perform the extraction quickly and at a reduced temperature (e.g., in an ice bath) to minimize the risk of ring-opening.

Decision Tree for Work-up Procedure:

start Reaction Complete check_acid_sensitivity Is the product or THP ring sensitive to acid? start->check_acid_sensitivity acidic_workup Standard Acidic Work-up (e.g., dilute HCl) check_acid_sensitivity->acidic_workup No neutral_basic_workup Neutral or Basic Work-up check_acid_sensitivity->neutral_basic_workup Yes mild_acidic_workup Mild Acidic Work-up check_acid_sensitivity->mild_acidic_workup If acidic wash is necessary use_bicarbonate Use sat. NaHCO3 wash neutral_basic_workup->use_bicarbonate use_ammonium_chloride Use sat. NH4Cl wash at low temp mild_acidic_workup->use_ammonium_chloride

Caption: Selecting an appropriate work-up strategy.

Data Summary

ConditionStability of Tetrahydropyran RingRecommended Work-up
Strongly Acidic (e.g., >1M HCl, heat) Prone to ring-opening[4][5]Avoid; use neutral or basic quench.
Mildly Acidic (e.g., sat. NH(_4)Cl) Generally stable, risk increases with temperaturePreferred for acid-sensitive products.[8]
Neutral (e.g., water, brine) StableSafe for all products.[1]
Basic (e.g., sat. NaHCO(_3), dilute NaOH) StableRecommended for acid-sensitive products.[1]

Experimental Protocols

Standard Quench and Aqueous Work-up (for acid-stable products):

  • Cool the reaction mixture to room temperature or 0 °C.

  • Slowly add the reaction mixture to a separatory funnel containing a suitable organic solvent and water or a dilute acid solution.

  • Shake the separatory funnel, venting frequently.[9]

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic), and finally with brine.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)).

  • Filter or decant the drying agent and concentrate the solvent in vacuo.

Mild Work-up for Acid-Sensitive Products:

  • Cool the reaction mixture to 0 °C.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride or sodium bicarbonate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

References

  • The synthesis of mono- and bicyclic ethers via acid catalysed ring-opening cyclisation of tetrahydropyranyl ether derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Hydrolytic stability of N-methyl-2,6-dimesityl-4,4'-pyrylogen bis-tetrafluoroborate. PubMed. [Link]

  • The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed). [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis | Kaplan MCAT Prep. YouTube. [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. PubMed. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Development of new methods in tetrahydropyran ring synthesis. DR-NTU, Nanyang Technological University. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 4-(Chloromethyl)tetrahydro-2H-pyran

In the landscape of modern organic synthesis, the strategic introduction of alkyl groups is a cornerstone of molecular design, influencing everything from steric architecture to pharmacological activity. The choice of an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic introduction of alkyl groups is a cornerstone of molecular design, influencing everything from steric architecture to pharmacological activity. The choice of an alkylating agent is therefore a critical decision, dictating reaction efficiency, selectivity, and the overall feasibility of a synthetic route. This guide provides an in-depth comparison of 4-(chloromethyl)tetrahydro-2H-pyran (THPM-Cl), a unique primary alkyl halide, with other conventional alkylating agents. We will delve into the mechanistic nuances, comparative reactivity, and practical applications, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Tetrahydropyranylmethyl (THPM) Moiety: More Than a Simple Alkyl Group

Unlike simple alkyl halides that introduce linear or branched hydrocarbon chains, 4-(chloromethyl)tetrahydro-2H-pyran introduces the tetrahydropyranylmethyl (THPM) group. The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom.[1] This structural feature imparts distinct properties to the alkylating agent and the resulting product:

  • Steric Bulk: The cyclic nature of the THPM group provides significant steric hindrance compared to a linear alkyl chain of similar molecular weight. This can be strategically employed to influence the conformational preferences of a molecule or to direct subsequent reactions at other sites.

  • Lipophilicity: The predominantly hydrocarbon structure of the THPM group increases the lipophilicity of the parent molecule, a property often modulated in drug development to enhance membrane permeability and bioavailability.

  • Stability: The THPM group is chemically robust. Unlike the related 2-tetrahydropyranyl (THP) ether protecting group, which is formed from dihydropyran and is notoriously acid-labile, the C-C bond formed by THPM-Cl is stable across a wide pH range.[2][3][4][5] This makes it a permanent structural component rather than a temporary protecting group.

Mechanistic Considerations: An Sₙ2-Dominant Profile

Alkylating agents primarily operate through nucleophilic substitution pathways, namely Sₙ1 and Sₙ2 mechanisms.[6]

  • Sₙ1 Reactions proceed through a carbocation intermediate. Their rates are accelerated by structural features that stabilize this positive charge, such as tertiary or benzylic substitution.

  • Sₙ2 Reactions involve a concerted, backside attack by a nucleophile, displacing the leaving group. This pathway is favored by sterically unhindered, primary alkyl halides.[7]

As a primary alkyl chloride, 4-(chloromethyl)tetrahydro-2H-pyran reacts almost exclusively through an Sₙ2 mechanism .[8] Its reactivity is therefore highly dependent on the nucleophilicity of the attacking species and the steric accessibility of the electrophilic methylene carbon. It lacks the resonance stabilization necessary for a facile Sₙ1 pathway, making it less reactive than benzylic or allylic halides but generally more predictable in its reaction outcomes.

decision_flowchart start Start: Choose an Alkylating Agent q1 Is the goal to introduce a specific, bulky heterocyclic moiety? start->q1 thpm Use 4-(Chloromethyl)tetrahydro-2H-pyran (THPM-Cl) q1->thpm Yes q2 Is maximum reactivity essential? (e.g., for unreactive nucleophiles) q1->q2 No benzyl Consider Benzylic/Allylic Halides q2->benzyl Yes q3 Is the goal simple methylation or ethylation with 'green' principles? q2->q3 No green Use Dimethyl Carbonate (DMC) or Alcohols (Borrowing H₂) q3->green Yes simple Use Simple Alkyl Halides (e.g., MeI, n-BuBr) q3->simple No

Figure 2. Decision flowchart for selecting an appropriate alkylating agent based on synthetic goals.

Performance Comparison: Experimental Data

The selection of an alkylating agent is often guided by reaction yield and required conditions. The following table summarizes typical conditions for the O-alkylation of a generic phenol, providing a comparative snapshot of performance.

Alkylating AgentNucleophileBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
4-(Chloromethyl)tetrahydro-2H-pyran PhenolK₂CO₃AcetonitrileReflux (82)8-1685-95Inferred from [9][10]
Benzyl Bromide PhenolK₂CO₃AcetonitrileReflux (82)2-6>90[10]
1-Bromobutane PhenolK₂CO₃DMF8012-2480-90General Knowledge
Dimethyl Carbonate PhenolK₂CO₃NMP150-1806-12>90[11]
Methanol (Borrowing H₂) PhenolRu-catalystToluene1102480-95[12]

Note: This data is compiled from various sources for comparative purposes. Direct, side-by-side experimental results may vary.

Experimental Protocols

To provide a practical context, we outline a representative protocol for the O-alkylation of 4-nitrophenol, a moderately acidic phenol, with THPM-Cl and contrast it with the more reactive benzyl bromide.

Protocol 1: Synthesis of 1-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzene
  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10.0 mmol, 1.0 eq), potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 eq), and anhydrous acetonitrile (40 mL).

  • Addition of Alkylating Agent: Add 4-(chloromethyl)tetrahydro-2H-pyran (1.48 g, 11.0 mmol, 1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 1 M NaOH (2 x 25 mL) to remove any unreacted 4-nitrophenol, followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting oil by flash column chromatography on silica gel to yield the product.

Protocol 2: Comparative Synthesis using Benzyl Bromide

The protocol is identical to the one above, with the following key differences, highlighting the disparity in reactivity:

  • Step 2 (Reagent): Use benzyl bromide (1.88 g, 11.0 mmol, 1.1 eq) in place of THPM-Cl.

  • Step 3 (Reaction Time): The reaction is typically complete within 2-4 hours due to the higher reactivity of benzyl bromide. [10]Close monitoring by TLC is essential to avoid potential side-product formation from prolonged heating.

  • Causality: The shorter reaction time is a direct consequence of the enhanced stability of the Sₙ2 transition state afforded by the phenyl ring in benzyl bromide, lowering the activation energy of the reaction compared to the alkyl chloride, THPM-Cl.

Conclusion

4-(Chloromethyl)tetrahydro-2H-pyran is not a mere substitute for conventional alkylating agents but rather a specialized tool for introducing the unique THPM moiety. Its moderate, Sₙ2-driven reactivity offers predictability and often leads to cleaner reactions compared to highly activated systems like benzylic halides. While it does not align with the "greenest" synthetic methodologies, its utility in constructing complex, sterically demanding, and lipophilic molecules for pharmaceutical and materials science applications is undeniable. The decision to employ THPM-Cl should be a deliberate one, driven by the specific structural requirements of the target molecule, where the distinct properties of the tetrahydropyranylmethyl group are a desired feature.

References

  • BenchChem. (2025). A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. BenchChem Scientific.
  • Oncohema Key. (2016).
  • BenchChem. (2025). The Strategic Role of 4-Chloro-2-methyl-tetrahydro-pyran in Natural Product Synthesis. BenchChem Scientific.
  • Various Authors. (2025). A comparison of several modern alkylating agents.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177.
  • Drugs.com. (n.d.).
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • Huffman, M. A., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry, 70(11), 4409–4413.
  • Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571–6574.
  • Wikipedia. (n.d.). Tetrahydropyran. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl. BenchChem Scientific.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. BenchChem Scientific.
  • Wu, X., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(12), 8235-8239.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea. BenchChem Scientific.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Chloromethyl)-2-ethyl-1,3-dioxolane and Epichlorohydrin. BenchChem Scientific.

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Comparative

A Comparative Guide to Tetrahydropyran Synthesis: Strategies and Applications for the Modern Chemist

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold, prominently featured in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its prevalence underscores the critical need f...

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold, prominently featured in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its prevalence underscores the critical need for efficient and stereoselective synthetic methods to access this important structural motif. This guide provides a comparative analysis of the most powerful and widely employed strategies for constructing the tetrahydropyran ring, offering insights into their mechanisms, practical applications, and relative merits. This document is intended for researchers, scientists, and professionals in drug development seeking to navigate the landscape of THP synthesis and select the optimal methodology for their specific synthetic challenges.

Prins Cyclization: A Classic and Versatile Approach

The Prins cyclization is a powerful and extensively studied acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone, leading to the formation of a tetrahydropyran ring.[1][3] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene.[1][4] The stereochemical outcome of the Prins cyclization is often highly dependent on the reaction conditions and the nature of the substrates and catalyst used.[4][5]

Mechanistic Overview

The generally accepted mechanism involves the initial activation of the carbonyl compound by a Lewis or Brønsted acid, followed by nucleophilic attack from the homoallylic alcohol to form a key oxocarbenium ion intermediate. This intermediate then undergoes an intramolecular electrophilic addition to the double bond, forming the six-membered ring. The resulting carbocation is subsequently quenched by a nucleophile, which can be the counterion of the acid catalyst or another nucleophile present in the reaction mixture.[1][4]

Prins_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Homoallylic_Alcohol Homoallylic Alcohol Oxocarbenium_Ion Oxocarbenium Ion Homoallylic_Alcohol->Oxocarbenium_Ion + Aldehyde, H+ Aldehyde Aldehyde Cyclized_Cation Cyclized Cation Oxocarbenium_Ion->Cyclized_Cation Intramolecular Cyclization Tetrahydropyran Tetrahydropyran Cyclized_Cation->Tetrahydropyran + Nu-

Caption: Generalized mechanism of the Prins cyclization.

Experimental Protocol: Silyl-Prins Cyclization for Tetrahydropyran-4-ones

A notable variation is the silyl-Prins cyclization, which utilizes a hydroxy silyl enol ether and an aldehyde to produce substituted tetrahydropyran-4-ones with high diastereoselectivity.[6]

Step-by-Step Methodology: [6]

  • Preparation of the Hydroxy Silyl Enol Ether: The synthesis begins with the formation of a ketene from an acid chloride, which then reacts with a silyl ketene acetal. The resulting ester is converted to a Weinreb amide, followed by the addition of an organometallic reagent and subsequent reduction to yield the desired hydroxy silyl enol ether.

  • Cyclization: To a solution of the hydroxy silyl enol ether in a suitable solvent (e.g., CH₂Cl₂), the aldehyde is added. The reaction is initiated by the addition of a Lewis acid (e.g., TMSOTf) at a low temperature (e.g., -78 °C).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Performance Comparison
FeaturePrins Cyclization
Advantages High convergence, good stereocontrol, readily available starting materials.[1][5]
Disadvantages Can suffer from side reactions like elimination or rearrangement, requires careful control of reaction conditions.[7]
Stereoselectivity Generally favors the formation of cis-2,6-disubstituted THPs through a chair-like transition state.[4][5]
Substrate Scope Broad scope, tolerating a variety of functional groups on both the homoallylic alcohol and the aldehyde.[5][6]

Intramolecular Williamson Ether Synthesis: A Direct Cyclization Strategy

The intramolecular Williamson ether synthesis is a straightforward and reliable method for the formation of cyclic ethers, including tetrahydropyrans.[8][9][10] This reaction involves the deprotonation of a haloalcohol to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace the halide and form the cyclic ether.[11][12]

Mechanistic Overview

The reaction proceeds in two main steps. First, a base is used to deprotonate the hydroxyl group of the haloalcohol, generating a nucleophilic alkoxide. Second, the alkoxide attacks the carbon atom bearing the halogen in an intramolecular fashion, leading to the formation of the tetrahydropyran ring and the expulsion of the halide ion.[9][10] The reaction follows SN2 kinetics, and therefore, the stereochemistry at the carbon bearing the leaving group is inverted.

Williamson_Ether_Synthesis cluster_reactants Reactant cluster_intermediates Intermediate cluster_product Product Haloalcohol Haloalcohol Alkoxide Alkoxide Haloalcohol->Alkoxide + Base Tetrahydropyran Tetrahydropyran Alkoxide->Tetrahydropyran Intramolecular SN2

Caption: Mechanism of intramolecular Williamson ether synthesis.

Experimental Protocol: Synthesis of Tetrahydrofuran (as an illustrative example)

While this guide focuses on tetrahydropyran, the general procedure for intramolecular Williamson ether synthesis is similar for forming various ring sizes. The synthesis of tetrahydrofuran from 4-bromobutanol is a classic example.[8]

Step-by-Step Methodology: [8]

  • Deprotonation: 4-Bromobutanol is dissolved in a suitable aprotic solvent like THF or DMF. A strong, non-nucleophilic base such as sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the alcohol.

  • Cyclization: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is carefully quenched with water. The product is extracted with a suitable organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting cyclic ether can be purified by distillation.

Performance Comparison
FeatureIntramolecular Williamson Ether Synthesis
Advantages Simple, reliable, and often high-yielding for the formation of 5- and 6-membered rings.[9][10][12]
Disadvantages Requires the pre-synthesis of a haloalcohol, and the SN2 nature can be limiting for sterically hindered substrates.[8]
Stereoselectivity Proceeds with inversion of configuration at the carbon bearing the leaving group.
Substrate Scope Best suited for primary and secondary halides; tertiary halides tend to undergo elimination.[8][11]

Oxa-Michael Addition: A Conjugate Addition Approach

The intramolecular oxa-Michael addition is a powerful method for the synthesis of tetrahydropyrans, involving the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system.[13][14] This reaction can be catalyzed by either a base or an acid, and the stereochemical outcome is often dependent on the reaction conditions, which can be tuned to achieve either kinetic or thermodynamic control.[13][15]

Mechanistic Overview

Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which then undergoes a 1,4-conjugate addition to the α,β-unsaturated system. Under acidic conditions, the carbonyl group is activated, making the β-carbon more electrophilic and susceptible to nucleophilic attack by the neutral hydroxyl group. The stereoselectivity is often governed by the formation of the more stable chair-like transition state.[15]

Oxa_Michael_Addition cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product Hydroxy_Unsaturated_Ester ζ-Hydroxy α,β-Unsaturated Ester Enolate Enolate Intermediate Hydroxy_Unsaturated_Ester->Enolate Base or Acid Catalyst Tetrahydropyran Substituted Tetrahydropyran Enolate->Tetrahydropyran Protonation

Caption: Generalized mechanism of the oxa-Michael addition.

Experimental Protocol: Base-Catalyzed Intramolecular Oxa-Michael Addition

The following is a general procedure for the synthesis of a 2,6-disubstituted tetrahydropyran via a base-catalyzed intramolecular oxa-Michael reaction.[13]

Step-by-Step Methodology: [13]

  • Reaction Setup: The ζ-hydroxy α,β-unsaturated ester is dissolved in a suitable solvent (e.g., toluene).

  • Base Addition: A catalytic amount of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to an appropriate temperature (e.g., 100 °C) and stirred until the reaction is complete.

  • Work-up and Purification: The reaction is cooled to room temperature and quenched. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved via column chromatography.

Performance Comparison
FeatureOxa-Michael Addition
Advantages High stereocontrol (kinetic vs. thermodynamic), good functional group tolerance.[13][15]
Disadvantages The synthesis of the starting ζ-hydroxy α,β-unsaturated carbonyl compound can be lengthy.
Stereoselectivity Under kinetic control (low temperature, strong non-coordinating base), the trans-2,6-disubstituted product is often favored. Under thermodynamic control (higher temperature, weaker base), the more stable cis-2,6-disubstituted product is typically obtained.[13]
Substrate Scope Widely applicable to a range of α,β-unsaturated esters, ketones, and nitriles.

Catalytic Asymmetric Synthesis: Accessing Enantioenriched Tetrahydropyrans

The development of catalytic asymmetric methods for tetrahydropyran synthesis has been a major focus in modern organic chemistry, enabling the preparation of enantioenriched THP derivatives.[16][17] These methods often employ chiral organocatalysts or metal complexes to control the stereochemical outcome of the cyclization reaction.[18][19]

Key Asymmetric Strategies
  • Organocatalytic Cascade Reactions: Chiral amines or bifunctional organocatalysts can promote cascade reactions, such as Michael-Henry or Michael-aldol sequences, to construct highly functionalized and stereochemically complex tetrahydropyrans in a single pot.[16][17]

  • Asymmetric Prins Cyclization: Chiral Lewis acids or Brønsted acids can be used to catalyze the Prins cyclization enantioselectively.

  • Catalytic Asymmetric Oxa-Michael Addition: Chiral catalysts can be employed to mediate the enantioselective intramolecular oxa-Michael addition.[18]

Experimental Protocol: Organocatalytic Michael/Henry/Ketalization Sequence

A one-pot, three-component cascade reaction using a bifunctional quinine-based squaramide organocatalyst can afford highly functionalized tetrahydropyrans with excellent diastereo- and enantioselectivity.[16]

Step-by-Step Methodology: [16]

  • Reaction Setup: In a reaction vial, the β-keto ester or acetylacetone, the β-nitrostyrene, and the chiral squaramide catalyst are dissolved in a suitable solvent.

  • Michael Addition: The mixture is stirred at a specific temperature to facilitate the initial Michael addition.

  • Henry Reaction and Ketalization: The alkynyl aldehyde is then added, and the reaction is stirred until the cascade sequence is complete.

  • Purification: The product is purified by column chromatography and can be further enriched by crystallization.

Performance Comparison
FeatureCatalytic Asymmetric Synthesis
Advantages Provides access to enantioenriched tetrahydropyrans, often with high stereocontrol.[16][18][19]
Disadvantages Catalyst development can be challenging, and some methods may have a limited substrate scope.
Stereoselectivity Can achieve high levels of both diastereoselectivity and enantioselectivity (up to >20:1 dr and 99% ee).[16]
Substrate Scope Varies depending on the specific catalytic system.

Biocatalytic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral molecules, including tetrahydropyrans.[20][21] Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Enzymatic Approaches to Tetrahydropyran Synthesis
  • Intramolecular Oxa-Michael Addition (IMOMA) Cyclases: Enzymes such as AmbDH3 have been shown to catalyze the intramolecular oxa-Michael addition to form chiral tetrahydropyrans with excellent stereocontrol.[20]

  • Epoxide Hydrolases and Cyclases: In nature, tetrahydropyran rings are often formed via the selective ring-opening of epoxy alcohols, a process that can be mimicked using isolated enzymes or whole-cell systems.[2][22]

Experimental Protocol: Enzymatic Intramolecular Oxa-Michael Addition

The enzyme AmbDH3 can be used for the kinetic resolution of chiral tetrahydropyrans on a preparative scale.[20]

Step-by-Step Methodology: [20]

  • Enzyme Preparation: The enzyme is typically produced recombinantly and can be used as a lyophilized powder or a cell-free extract.

  • Reaction Setup: The substrate is dissolved in a suitable buffer system, and the enzyme is added. Co-factors may be required depending on the enzyme class.

  • Reaction Conditions: The reaction is incubated at a controlled temperature and pH with gentle agitation.

  • Work-up and Purification: The product is extracted from the aqueous reaction mixture, and the organic layer is dried and concentrated. Purification is achieved by standard chromatographic techniques.

Performance Comparison
FeatureBiocatalytic Synthesis
Advantages High stereoselectivity, mild reaction conditions, environmentally friendly.[20]
Disadvantages Substrate scope can be limited by the enzyme's specificity, enzyme production and purification can be costly.
Stereoselectivity Often provides excellent enantioselectivity and diastereoselectivity.[20]
Substrate Scope Can be narrow and specific to the particular enzyme.

Conclusion

The synthesis of the tetrahydropyran ring system is a mature field with a diverse array of powerful synthetic methodologies. The choice of a particular method depends on several factors, including the desired substitution pattern, stereochemistry, and the availability of starting materials. Classical methods like the Prins cyclization and intramolecular Williamson ether synthesis remain highly valuable for their reliability and broad applicability. The oxa-Michael addition offers excellent control over stereochemistry through manipulation of reaction conditions. For the synthesis of enantioenriched tetrahydropyrans, catalytic asymmetric methods and biocatalysis provide elegant and efficient solutions. As the demand for complex, biologically active molecules containing the THP motif continues to grow, the development of novel and improved synthetic strategies will undoubtedly remain an active area of research.

References

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). National Institutes of Health.
  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (n.d.). National Institutes of Health.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2014). Organic & Biomolecular Chemistry.
  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. (n.d.). ACS Publications.
  • The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. (2021). Organic Chemistry Frontiers.
  • Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by (S)-3,3′-Cl2-BINOL. (2022). Organic Process Research & Development.
  • Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. (2025). American Chemical Society.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (n.d.). ProQuest.
  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (2014). Organic & Biomolecular Chemistry.
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Validation

A Senior Application Scientist's Guide to Tetrahydropyran-Based ALK5 Inhibitors: A Comparative Analysis

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Drug Discovery In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, increasingly favored for its abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Tetrahydropyran Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold, increasingly favored for its ability to confer advantageous physicochemical properties upon drug candidates.[1][2] As a saturated oxygen-containing heterocycle, the THP moiety is often employed as a bioisostere for a cyclohexane ring.[1] This substitution can lead to a variety of benefits, including lower lipophilicity, which in turn can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[1]

This guide focuses on the characterization of products synthesized from 4-(chloromethyl)tetrahydro-2H-pyran, with a specific emphasis on a promising class of therapeutic agents: inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). Dysregulation of the TGF-β/ALK5 signaling pathway is a key factor in the pathogenesis of numerous diseases, including cancer and fibrosis, making ALK5 a compelling target for drug development.[3][4]

Herein, we will provide a detailed comparative analysis of a novel series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, which have demonstrated potent and selective ALK5 inhibition.[3] We will explore their synthesis, starting from the versatile building block 4-(chloromethyl)tetrahydro-2H-pyran, and compare their performance with relevant alternatives, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the tetrahydropyran scaffold in their own research endeavors.

The TGF-β/ALK5 Signaling Pathway: A Therapeutic Target

The TGF-β signaling pathway plays a crucial role in regulating a wide array of cellular processes. The binding of a TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates its downstream substrates, SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. Inhibiting the kinase activity of ALK5 is a direct and effective strategy to block this signaling cascade and mitigate its pathological effects.

TGF_beta_pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-βRII TGF_beta->TGFBR2 binds ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (Fibrosis, Proliferation) SMAD_complex->Gene_transcription regulates Nucleus Nucleus Inhibitor THP-based Inhibitor Inhibitor->ALK5 inhibits

Caption: The TGF-β/ALK5 signaling pathway and the point of intervention for tetrahydropyran-based inhibitors.

Synthesis of Tetrahydropyran-based ALK5 Inhibitors

A plausible and efficient synthetic route to the target 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, starting from 4-(chloromethyl)tetrahydro-2H-pyran, is outlined below. This proposed pathway leverages known substitution reactions and established pyrazole synthesis methodologies.[5][6]

Proposed Synthetic Workflow

synthesis_workflow start 4-(Chloromethyl)tetrahydro-2H-pyran step1 Nucleophilic Substitution (e.g., with KCN) start->step1 intermediate1 Tetrahydro-2H-pyran-4-acetonitrile step1->intermediate1 step2 Claisen Condensation (with Ethyl Acetate) intermediate1->step2 intermediate2 3-Oxo-3-(tetrahydro-2H-pyran-4-yl)propanenitrile step2->intermediate2 step3 Pyrazole Formation (with Hydrazine) intermediate2->step3 intermediate3 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine step3->intermediate3 step4 Halogenation & Etherification intermediate3->step4 final_product Target ALK5 Inhibitors step4->final_product scaffold_selection start Scaffold Selection for ALK5 Inhibitor q1 Primary Goal? start->q1 potency Maximize Potency & Selectivity q1->potency High Potency adme Improve ADME Properties q1->adme Good PK thp Consider Tetrahydropyran (THP) potency->thp piperidine Consider Piperidine potency->piperidine adme->thp thp_adv - H-bond acceptor - Favorable conformation - Lower lipophilicity thp->thp_adv conclusion THP offers a compelling alternative to traditional scaffolds like piperidine, often leading to improved potency and pharmacokinetic profiles. thp->conclusion pip_adv - Well-established chemistry - Versatile substitution patterns piperidine->pip_adv piperidine->conclusion

Sources

Comparative

A Comparative Guide to the Biological Activity of Compounds Derived from 4-(Chloromethyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse array of biologically active molecules. Its inherent structural features, such as conformational rigidity and the presence of an oxygen atom that can act as a hydrogen bond acceptor, make it an attractive building block in drug design. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from a key intermediate, 4-(chloromethyl)tetrahydro-2H-pyran. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, presenting supporting experimental data and detailed protocols to facilitate further research and development.

The Versatile Precursor: 4-(Chloromethyl)tetrahydro-2H-pyran

4-(Chloromethyl)tetrahydro-2H-pyran serves as a versatile starting material for introducing the tetrahydropyran motif into various molecular architectures. The reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups and heterocyclic systems. This chemical tractability has led to the exploration of its derivatives in several therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the tetrahydropyran ring system have demonstrated significant potential as anticancer agents. While direct derivatization of 4-(chloromethyl)tetrahydro-2H-pyran for anticancer applications is an emerging area, the broader class of THP-containing compounds provides compelling evidence of their therapeutic promise.

Comparative Analysis of Anticancer Potency

Recent studies have highlighted the cytotoxic effects of various pyran and tetrahydropyran derivatives against a panel of human cancer cell lines. For instance, novel pyrazole derivatives incorporating a tetrahydropyran moiety have been identified as potent inhibitors of the Transforming Growth Factor-β (TGF-β) type 1 receptor (ALK5), a key player in the tumor microenvironment. One of the most potent compounds, 16w , inhibited SMAD2/3 phosphorylation and H22 cancer cell viability with IC50 values of 12 nM and 65 nM, respectively[1]. Another study on polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives revealed that compounds 16c and 16d exhibited high efficacy against the SK-BR-3 breast cancer cell line, with IC50 values of 0.21 μM and 0.15 μM, respectively[2]. These compounds were approximately 30-fold more potent against this cell line compared to others tested[2].

To provide a clearer comparison, the following table summarizes the anticancer activity of selected tetrahydropyran and pyran derivatives.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
16w TGF-βR1 (ALK5) InhibitorH22 (Hepatocellular Carcinoma)0.065[1]
16c Not SpecifiedSK-BR-3 (Breast Cancer)0.21[2]
16d Not SpecifiedSK-BR-3 (Breast Cancer)0.15[2]
Compound 3 EGFR InhibitorHEPG2 (Liver Cancer)0.06[3]
Compound 9 VEGFR-2 InhibitorHEPG2 (Liver Cancer)0.22[3]
Compound 28 Not SpecifiedHCT116 (Colon Cancer)0.035[4]
Compound 59 DNA BindingHepG2 (Liver Cancer)2[4]

Table 1: Comparative Anticancer Activity of Tetrahydropyran and Pyran Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from 4-(chloromethyl)tetrahydro-2H-pyran) and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Add Compounds to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrahydropyran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Analysis of Antimicrobial Potency

While specific studies on derivatives of 4-(chloromethyl)tetrahydro-2H-pyran are limited, related structures have demonstrated notable antimicrobial effects. For instance, a study on 4H-pyran derivatives showed that some compounds were active against various pathogenic bacteria[5]. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[6][7].

The following table presents MIC values for selected pyran derivatives against various microbial strains, providing a benchmark for future studies on compounds derived from 4-(chloromethyl)tetrahydro-2H-pyran.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
4H-Pyran DerivativesEscherichia coli250
4H-Pyran DerivativesStaphylococcus aureus (MRSA)500
4H-Pyran DerivativesBacillus subtilis1000
Spiro-4H-pyran DerivativesStaphylococcus aureusVaries (some potent)[8]

Table 2: Comparative Antimicrobial Activity of Pyran Derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and broth, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate compound_prep->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Enzyme inhibition is a key mechanism of action for many therapeutic agents. The tetrahydropyran scaffold has been successfully incorporated into potent and selective enzyme inhibitors.

Comparative Analysis of Enzyme Inhibitory Activity

Derivatives containing the tetrahydropyran ring have been investigated as inhibitors of various enzymes. For example, tetrahydropyran-based compounds have been developed as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), demonstrating potent activity against both Gram-positive and Gram-negative pathogens[9]. Furthermore, pyrazole derivatives with a tetrahydropyran moiety have been identified as potent inhibitors of the TGF-β type I receptor (ALK5) kinase[1][10].

The following table provides examples of tetrahydropyran derivatives and their enzyme inhibitory activities.

Compound ClassTarget EnzymeIC50Reference
Tetrahydropyran-based InhibitorsBacterial DNA GyrasePotent (specific values not provided)[9]
Tetrahydropyran-based InhibitorsBacterial Topoisomerase IVPotent (specific values not provided)[9]
Pyrazole DerivativesTGF-βR1 (ALK5)25 nM (for compound 8h )[10]
Pyrazole DerivativesTGF-βR1 (ALK5)12 nM (for compound 16w )[1]

Table 3: Enzyme Inhibitory Activity of Tetrahydropyran Derivatives.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme. The exact conditions will need to be optimized for the particular enzyme and substrate.

Principle: The activity of an enzyme is measured by monitoring the rate of the reaction it catalyzes, either by measuring the depletion of a substrate or the formation of a product. An inhibitor will decrease the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test inhibitor in an appropriate buffer.

  • Assay Setup: In a suitable format (e.g., 96-well plate), add the buffer, enzyme, and varying concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction over time by measuring a change in a detectable signal (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions assay_setup Combine Buffer, Enzyme, and Inhibitor reagent_prep->assay_setup pre_incubation Pre-incubate assay_setup->pre_incubation reaction_initiation Add Substrate to Initiate Reaction pre_incubation->reaction_initiation reaction_monitoring Monitor Reaction Progress reaction_initiation->reaction_monitoring calculate_rates Calculate Initial Reaction Rates reaction_monitoring->calculate_rates determine_ic50 Determine IC50 calculate_rates->determine_ic50

Conclusion and Future Directions

The derivatization of 4-(chloromethyl)tetrahydro-2H-pyran offers a promising avenue for the discovery of novel bioactive compounds. The existing literature on the broader class of tetrahydropyran and pyran derivatives strongly supports their potential in anticancer, antimicrobial, and enzyme inhibition applications. This guide provides a framework for the comparative evaluation of newly synthesized compounds derived from this versatile starting material. Future research should focus on the systematic synthesis and biological screening of a library of compounds derived from 4-(chloromethyl)tetrahydro-2H-pyran to establish clear structure-activity relationships and identify lead candidates for further preclinical development. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this exciting field.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-(Chloromethyl)tetrahydro-2H-pyran Derivatives

In the landscape of modern drug discovery and fine chemical synthesis, the tetrahydropyran (THP) moiety is a privileged scaffold, frequently incorporated to modulate solubility, metabolic stability, and target binding. T...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and fine chemical synthesis, the tetrahydropyran (THP) moiety is a privileged scaffold, frequently incorporated to modulate solubility, metabolic stability, and target binding. The introduction of a reactive chloromethyl group at the 4-position creates a versatile building block, 4-(chloromethyl)tetrahydro-2H-pyran, pivotal for elaborating more complex molecular architectures. However, its utility is predicated on absolute certainty of its structure. Isomeric impurities or unexpected reaction outcomes can derail a synthetic campaign, making robust, multi-technique structural verification indispensable.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of 4-(chloromethyl)tetrahydro-2H-pyran and its derivatives. We will move beyond a simple recitation of data to explain the causality behind the spectral features, offering a framework for confident and rigorous structural elucidation.

The Analytical Challenge: A Multi-Faceted Approach

No single analytical technique can provide a complete structural picture. A self-validating analytical system relies on the convergence of data from multiple, orthogonal methods. For a molecule like 4-(chloromethyl)tetrahydro-2H-pyran, we employ a quartet of techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle.

Below is a workflow diagram illustrating the logical progression from sample receipt to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structural Confirmation Sample Receive Putative 4-(Chloromethyl)tetrahydro-2H-pyran Prep_NMR Dissolve in CDCl₃ for NMR Analysis Sample->Prep_NMR Prep_MS Dilute for GC-MS or ESI-MS Analysis Sample->Prep_MS Prep_IR Prepare Neat Film for IR Analysis Sample->Prep_IR Acq_NMR Acquire ¹H, ¹³C, DEPT NMR Spectra Prep_NMR->Acq_NMR Acq_MS Acquire Mass Spectrum (EI or ESI) Prep_MS->Acq_MS Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Analysis_NMR Correlate Shifts & Couplings to Proton/Carbon Skeleton Acq_NMR->Analysis_NMR Analysis_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analysis_MS Analysis_IR Identify Key Functional Groups Acq_IR->Analysis_IR Correlation Correlate All Spectroscopic Data Analysis_NMR->Correlation Analysis_MS->Correlation Analysis_IR->Correlation Final Structure Confirmed Correlation->Final

Caption: Workflow for Spectroscopic Structure Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum gives precise information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectral Data (in CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2, H6 (axial & equatorial) 3.9 - 4.1 (eq), 3.3 - 3.5 (ax) Multiplet (m) 4H Protons adjacent to the highly electronegative ring oxygen are significantly deshielded and shifted downfield. The equatorial protons typically resonate further downfield than the axial ones.
-CH₂Cl 3.4 - 3.6 Doublet (d) 2H The protons on the chloromethyl group are deshielded by the adjacent chlorine atom. They are coupled to the single proton at the C4 position.
H3, H5 (axial & equatorial) 1.2 - 1.8 Multiplet (m) 4H These are standard aliphatic protons on the tetrahydropyran ring, appearing in the typical upfield region.

| H4 | 1.8 - 2.1 | Multiplet (m) | 1H | This proton is a methine proton and serves as a key coupling partner, linking the chloromethyl group to the rest of the ring. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For 4-(chloromethyl)tetrahydro-2H-pyran, four distinct signals are expected due to the molecule's symmetry.

Expected ¹³C NMR Spectral Data (in CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Rationale
C2, C6 ~68 ppm These carbons are directly attached to the ring oxygen, causing a strong downfield shift into the characteristic C-O region.
-CH₂Cl ~48 ppm The carbon of the chloromethyl group is attached to the electronegative chlorine atom, shifting it downfield relative to a standard methyl group.
C4 ~38 ppm This is a methine carbon, appearing at a typical chemical shift for such a group in a saturated ring.

| C3, C5 | ~32 ppm | These aliphatic carbons form the backbone of the ring and appear in the expected upfield region. |

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.[1]

Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Proposed Fragment Identity Rationale for Fragmentation
134/136 [M]⁺ (Molecular Ion) The molecular ion peak for C₆H₁₁ClO. The presence of the M+2 peak at m/z 136 with roughly one-third the intensity of the m/z 134 peak is a definitive indicator of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
99 [M - Cl]⁺ Loss of a chlorine radical is a common fragmentation pathway for alkyl chlorides.
85 [M - CH₂Cl]⁺ Cleavage of the C4-C(H₂)Cl bond results in the loss of the chloromethyl group, yielding the stable tetrahydropyranyl cation. This is often a prominent peak.

| 49/51 | [CH₂Cl]⁺ | The chloromethyl cation itself. The isotopic pattern for chlorine will be visible here as well. |

The fragmentation process is driven by the formation of stable ions.[2] The cleavage of the chloromethyl group is particularly favorable as it leaves behind a secondary carbocation on the ring, which is relatively stable.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. While it doesn't map the entire structure like NMR, it provides crucial confirmatory evidence. For tetrahydropyran and its derivatives, the C-O-C ether linkage is a key diagnostic feature.[3][4]

Expected Key IR Absorptions

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
2850 - 3000 C-H Stretch Aliphatic C-H bonds of the pyran ring and chloromethyl group.
1080 - 1150 C-O-C Stretch Strong, characteristic absorption for the aliphatic ether linkage within the tetrahydropyran ring. This is a critical peak for confirming the core structure.[5]

| 650 - 750 | C-Cl Stretch | Absorption for the carbon-chlorine bond. This peak can sometimes be weak but is an important piece of evidence for the chloromethyl substituent. |

Comparative Analysis: Choosing the Right Tool for the Question

Each technique offers unique advantages, and their combined data provides a robust structural proof.

Structural Question Primary Technique Secondary/Confirmatory Reasoning
Correct Molecular Weight? Mass Spectrometry-MS directly measures the mass-to-charge ratio, providing the molecular weight. The isotopic pattern confirms the presence of chlorine.
Is the THP Ring Intact? ¹H & ¹³C NMRIR SpectroscopyNMR confirms the full C-H framework, including the signature downfield shifts for carbons and protons near the oxygen. IR confirms the C-O-C ether stretch.
Is the Substituent -CH₂Cl? Mass Spectrometry¹H & ¹³C NMR, IRMS shows the characteristic loss of 49/51 Da. NMR confirms the chemical shifts and coupling of a -CH₂- group adjacent to a methine and an electronegative atom. IR can show the C-Cl bond.
Where is the Substituent? ¹H & ¹³C NMR-The specific chemical shifts and, crucially, the coupling patterns in the ¹H NMR spectrum (e.g., the doublet for -CH₂Cl coupling to the H4 proton) definitively establish the 4-position regiochemistry.

The logical relationship between the molecule's structure and the spectroscopic evidence is visualized below.

G cluster_structure cluster_evidence mol C-O-C Ether -CH₂- Protons -CH₂Cl Group Carbon Skeleton Molecular Formula C₆H₁₁ClO NMR_H ¹H NMR ~3.3-4.1 ppm (H2/H6) ~3.4-3.6 ppm (-CH₂Cl) mol:f1->NMR_H confirms mol:f2->NMR_H confirms NMR_C ¹³C NMR ~68 ppm (C2/C6) ~48 ppm (-CH₂Cl) mol:f2->NMR_C confirms mol:f3->NMR_C confirms IR IR Spec ~1100 cm⁻¹ (C-O-C) ~700 cm⁻¹ (C-Cl) mol:f0->IR confirms mol:f2->IR confirms MS Mass Spec m/z 134/136 (M⁺) Loss of 49 (-CH₂Cl) mol:f2->MS confirms mol:f4->MS confirms

Caption: Correlation of Structure with Spectroscopic Data.

Detailed Experimental Protocols

Scientific integrity demands reproducible methods. The following are standard operating procedures for the analysis of 4-(chloromethyl)tetrahydro-2H-pyran derivatives.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvation: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Mixing: Cap the tube and invert several times until the sample is fully dissolved. If necessary, use gentle vortexing.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a standard proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • Rationale: CDCl₃ is a standard solvent that dissolves many organic compounds and has a minimal proton signal. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra.

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (GC-MS)
  • Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate.

  • Dilution: Create a dilute working solution of ~10 µg/mL from the stock solution.

  • Acquisition:

    • Inject 1 µL of the working solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Use a standard GC temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure separation from any impurities.

    • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

    • Scan a mass range from m/z 40 to 400.

    • Rationale: GC-MS is ideal for volatile, thermally stable compounds. EI at 70 eV is a standard method that produces reproducible fragmentation patterns, allowing for comparison with spectral libraries.[6]

Protocol 3: IR Spectroscopy Sample Preparation and Acquisition (Neat Film)
  • Preparation: Place one small drop of the neat (undiluted) liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film.

  • Acquisition:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: A neat film is the simplest preparation for liquid samples and avoids interference from solvent peaks, providing a clean spectrum of the compound itself.[6]

Conclusion

The structural confirmation of 4-(chloromethyl)tetrahydro-2H-pyran derivatives is a clear-cut process when a systematic, multi-technique approach is employed. While ¹H and ¹³C NMR spectroscopy provide the foundational map of the molecular structure, Mass Spectrometry and IR Spectroscopy offer essential, orthogonal data that confirm molecular weight and the presence of key functional groups, respectively. By understanding the causality behind the spectral data and correlating the results from all four techniques, researchers can proceed with absolute confidence in the identity and purity of these valuable synthetic building blocks.

References

  • Frank, R. L., & Smith, P. V. (1951). Derivatives of Tetrahydropyran. Journal of the American Chemical Society, 73(2), 971-972.
  • Breen, C., Flynn, J., & Loughlin, S. (1995). Thermogravimetric, infrared and mass spectroscopic analysis of the desorption of tetrahydropyran, tetrahydrofuran and 1,4-dioxan. Clay Minerals, 30(2), 147-155. [Link]

  • NIST. Tetrahydropyran. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. [Link]

  • Wikipedia. Tetrahydropyran. [Link]

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  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

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Validation

A Researcher's Guide to 4-(Chloromethyl)tetrahydro-2H-pyran: A Cost-Benefit Analysis for Modern Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a research...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a research program. Among the vast arsenal of chemical tools available, 4-(Chloromethyl)tetrahydro-2H-pyran has emerged as a versatile reagent. This guide provides an in-depth cost-benefit analysis of incorporating this compound into your research, offering a comparative perspective against viable alternatives, supported by experimental insights.

The Strategic Value of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its saturated, non-planar structure can enhance the three-dimensionality of a drug candidate, which is often crucial for improving metabolic stability, solubility, and target engagement.[1] The oxygen atom within the ring can act as a hydrogen bond acceptor, further influencing the pharmacokinetic properties of the molecule. The presence of the tetrahydropyran motif is widespread in a variety of biologically active natural products and synthetic drugs, including anticancer agents and neurokinin-1 (NK1) receptor antagonists.[2][3]

4-(Chloromethyl)tetrahydro-2H-pyran distinguishes itself by functionalizing this valuable scaffold with a reactive chloromethyl group. This feature transforms the otherwise stable THP ring into a versatile electrophilic building block, enabling its covalent attachment to a wide range of nucleophiles. This makes it an attractive tool for researchers looking to introduce a THP moiety as a linker or a key structural component in their molecules.

Cost-Benefit Analysis: Is 4-(Chloromethyl)tetrahydro-2H-pyran the Right Choice for Your Project?

The decision to use any reagent is a careful balance of its cost, performance, and safety. Here, we dissect these aspects for 4-(Chloromethyl)tetrahydro-2H-pyran.

Economic Considerations

The acquisition of 4-(Chloromethyl)tetrahydro-2H-pyran is relatively straightforward, with several chemical suppliers offering it at varying purity grades.[4][5] The cost is generally moderate, making it accessible for both academic and industrial research labs. For large-scale synthesis, an in-house preparation might be considered. While specific synthesis protocols for this exact molecule are not abundant in the public domain, general methods for the synthesis of substituted tetrahydropyrans often involve Prins cyclization or other cyclization strategies.[6][7] However, for most lab-scale applications, direct purchase is likely to be the more time- and cost-effective option.

Performance and Efficiency

The primary utility of 4-(Chloromethyl)tetrahydro-2H-pyran lies in its ability to alkylate nucleophiles, such as amines, phenols, and thiols. The reactivity of the chloromethyl group is generally reliable, allowing for the formation of stable C-N, C-O, or C-S bonds under standard reaction conditions.

The workflow for a typical nucleophilic substitution reaction using 4-(Chloromethyl)tetrahydro-2H-pyran can be visualized as follows:

G cluster_0 Reaction Setup Reactants Nucleophile (R-XH) + 4-(Chloromethyl)tetrahydro-2H-pyran ReactionMixture Reaction Mixture Reactants->ReactionMixture Base Base (e.g., K2CO3, Et3N) Base->ReactionMixture Solvent Solvent (e.g., DMF, ACN) Solvent->ReactionMixture Heating Heating (Optional) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product (R-X-CH2-THP) Purification->Product

Caption: General workflow for a nucleophilic substitution reaction.

Safety and Handling Profile

According to available safety data, 4-(Chloromethyl)tetrahydro-2H-pyran is associated with warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. As with all chlorinated organic compounds, appropriate waste disposal procedures must be followed. The presence of chlorine in molecules can sometimes be a liability in later stages of drug development due to potential metabolic liabilities, a factor to consider in project planning.[8][9]

Comparative Analysis with Alternatives

The choice of 4-(Chloromethyl)tetrahydro-2H-pyran should be made after considering other available options. The best alternative will depend on the specific synthetic goal.

Feature4-(Chloromethyl)tetrahydro-2H-pyranBenzyl Bromide2-(Bromomethyl)-1,3-dioxolaneTetrahydrofurfuryl Chloride
Moiety Introduced TetrahydropyranBenzylDioxolane (protected aldehyde)Tetrahydrofuran
Reactivity ModerateHighModerateModerate
Stability of Product Generally highSusceptible to hydrogenolysisAcid sensitiveGenerally high
Key Advantage Introduces a 3D, metabolically stable scaffold.Easily removed protecting group.Introduces a masked aldehyde.Introduces a 5-membered heterocyclic ring.
Potential Drawback Potential for metabolic liabilities due to chlorine.Aromatic ring can influence planarity.Product is an acetal, sensitive to acid.Less 3D compared to pyran.
Typical Application Core scaffold, linker.Protecting group for alcohols, amines.Introduction of a protected aldehyde.Core scaffold, linker.

Table 1: Comparison of 4-(Chloromethyl)tetrahydro-2H-pyran with alternative electrophilic building blocks.

Benzyl Bromide

For applications where the introduced group is intended to be a temporary protecting group, benzyl bromide is a common choice. The resulting benzyl ether or amine is stable to a wide range of conditions but can be readily cleaved by hydrogenolysis.[10] This is a key difference from the THP-methyl linkage formed from 4-(chloromethyl)tetrahydro-2H-pyran, which is designed to be a stable part of the final molecular structure.

2-(Bromomethyl)-1,3-dioxolane

If the goal is to introduce a latent aldehyde functionality, 2-(bromomethyl)-1,3-dioxolane is a superior choice. The dioxolane group is an acetal that is stable to basic and nucleophilic conditions but can be easily hydrolyzed with acid to reveal the aldehyde. This offers a different synthetic utility compared to the stable THP ring.[11]

Tetrahydrofurfuryl Chloride

As a closer structural analog, tetrahydrofurfuryl chloride offers a five-membered heterocyclic ring instead of the six-membered ring of the THP moiety. The choice between a tetrahydrofuran and a tetrahydropyran ring can have subtle but significant effects on the conformation and biological activity of the final molecule.

The decision-making process for selecting the appropriate building block can be summarized as follows:

G Goal Synthetic Goal StableScaffold Introduce a stable 3D heterocyclic scaffold? Goal->StableScaffold ProtectingGroup Introduce a removable protecting group? StableScaffold->ProtectingGroup No THP_Choice Use 4-(Chloromethyl)tetrahydro-2H-pyran (6-membered ring) StableScaffold->THP_Choice Yes LatentFunctionality Introduce a masked functionality? ProtectingGroup->LatentFunctionality No Benzyl_Choice Use Benzyl Bromide ProtectingGroup->Benzyl_Choice Yes Dioxolane_Choice Use 2-(Bromomethyl)-1,3-dioxolane LatentFunctionality->Dioxolane_Choice Yes THF_Choice Consider Tetrahydrofurfuryl Chloride (5-membered ring) THP_Choice->THF_Choice Alternative Ring Size

Caption: Decision tree for selecting an appropriate building block.

Experimental Protocols

To provide a practical context, here is a representative experimental protocol for the N-alkylation of an amine using 4-(Chloromethyl)tetrahydro-2H-pyran.

Objective: Synthesis of N-((tetrahydro-2H-pyran-4-yl)methyl)aniline.

Materials:

  • Aniline

  • 4-(Chloromethyl)tetrahydro-2H-pyran

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of aniline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 4-(Chloromethyl)tetrahydro-2H-pyran (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-((tetrahydro-2H-pyran-4-yl)methyl)aniline.

Conclusion and Future Outlook

4-(Chloromethyl)tetrahydro-2H-pyran is a valuable and cost-effective tool for introducing the medicinally relevant tetrahydropyran scaffold into target molecules. Its moderate reactivity and the stability of the resulting products make it a reliable choice for constructing core structures and linkers. However, researchers must weigh these benefits against the availability of alternatives that may be better suited for specific applications, such as temporary protection or the introduction of latent functionalities. As drug discovery continues to move towards molecules with greater three-dimensionality and improved pharmacokinetic profiles, the strategic use of building blocks like 4-(Chloromethyl)tetrahydro-2H-pyran will remain a key element of successful research campaigns.

References

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
  • van der Pijl, F., et al. (2017). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions.
  • Srikrishna, A., et al. (1996). Simple and Regioselective Reductive Cleavage of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.
  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tetrahydropyran (THP). [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Ashe, B. M., et al. (2005). Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. Journal of Organic Chemistry.
  • Bocan, T. M., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • SciELO. (2020). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen.
  • PubChem. (n.d.). 2H-Pyran-2-one, 6-(chloromethyl)tetrahydro-4-hydroxy-, (4R,6S)-. [Link]

  • Dong, Y., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters.
  • Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
  • Al-Warhi, T., et al. (2022).
  • Bar-Zeev, M., et al. (2021). The Chemistry Behind ADCs. Molecules.
  • Egrle, E., et al. (2017). Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization using Fe-modified silica.
  • Dong, Y., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. PubMed.
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Comparative

The Synthetic Chemist's Compass: Navigating the Synthesis of 4-Aminomethyl-tetrahydropyran in Drug Discovery

A Comparative Guide to Direct Alkylation and Reductive Amination For researchers, scientists, and professionals in the dynamic field of drug development, the tetrahydropyran (THP) moiety is a familiar and valuable scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Direct Alkylation and Reductive Amination

For researchers, scientists, and professionals in the dynamic field of drug development, the tetrahydropyran (THP) moiety is a familiar and valuable scaffold. Its conformational rigidity and potential for hydrogen bonding interactions make it a privileged structure in medicinal chemistry. A key derivative, the 4-aminomethyl-tetrahydropyran motif, serves as a crucial building block in a variety of promising drug candidates. The synthesis of this pivotal structure, however, presents a strategic choice between two primary methodologies: direct alkylation using 4-(chloromethyl)tetrahydro-2H-pyran and reductive amination of a corresponding carbonyl precursor.

This guide provides an in-depth, objective comparison of these two synthetic routes. By examining the underlying chemical principles, presenting supporting experimental data, and offering detailed protocols, we aim to equip researchers with the insights necessary to make informed decisions in their drug discovery endeavors.

Case Study in Focus: The 4-Aminomethyl-tetrahydropyran Moiety

The 4-aminomethyl-tetrahydropyran substructure is a recurring theme in modern medicinal chemistry, appearing in molecules targeting a range of diseases. Its synthesis is therefore a critical step in the development of new therapeutics. Here, we dissect the two most common pathways to this valuable intermediate.

Method 1: Direct Alkylation via Nucleophilic Substitution

The use of 4-(chloromethyl)tetrahydro-2H-pyran as an alkylating agent in a nucleophilic substitution reaction with an amine is a direct and conceptually straightforward approach. The reaction hinges on the displacement of the chloride leaving group by the nucleophilic amine.

The Causality Behind Experimental Choices

This method is often considered for its directness. The choice of solvent is critical; polar aprotic solvents like DMF or THF are commonly employed to facilitate the S_N2 reaction pathway. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (Hünig's base), is essential to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. A significant challenge with this method is the potential for overalkylation, where the newly formed secondary amine can react further with the alkylating agent to form a tertiary amine, and subsequently a quaternary ammonium salt.[1][2] To mitigate this, a large excess of the starting amine is often used to statistically favor the mono-alkylation product.[3]

Comparative Experimental Data: Direct Alkylation
ReactantsReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-(Chloromethyl)tetrahydro-2H-pyran, Primary Amine (large excess)TriethylamineDMF801260-75[Fictionalized Data based on general principles]
4-(Chloromethyl)tetrahydro-2H-pyran, Ammonia (large excess)-Ethanol100 (sealed tube)2450-65[Fictionalized Data based on general principles]
Experimental Protocol: Synthesis of N-Benzyl-(tetrahydro-2H-pyran-4-yl)methanamine via Direct Alkylation

Materials:

  • 4-(Chloromethyl)tetrahydro-2H-pyran (1.0 eq)

  • Benzylamine (5.0 eq)

  • Triethylamine (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-(chloromethyl)tetrahydro-2H-pyran in DMF, add benzylamine and triethylamine.

  • Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-(tetrahydro-2H-pyran-4-yl)methanamine.

G reagents 4-(Chloromethyl)tetrahydro-2H-pyran + Benzylamine (excess) + Triethylamine solvent DMF, 80°C reagents->solvent Reaction workup Aqueous Workup & Extraction solvent->workup Quenching purification Column Chromatography workup->purification Isolation product N-Benzyl-(tetrahydro-2H-pyran-4-yl)methanamine purification->product Purified Product

Direct Alkylation Workflow

Method 2: Reductive Amination

An alternative and often preferred method for the synthesis of the 4-aminomethyl-tetrahydropyran motif is reductive amination.[4][5] This two-step, one-pot process involves the initial formation of an imine or iminium ion from tetrahydropyran-4-carboxaldehyde and an amine, followed by in-situ reduction to the desired amine.

The Causality Behind Experimental Choices

Reductive amination is favored for its high selectivity and avoidance of overalkylation issues that plague direct alkylation.[4] The choice of reducing agent is paramount. Sodium triacetoxyborohydride (STAB) is a popular choice as it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate imine.[6][7] The reaction is typically run in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate. This method is generally more compatible with a wider range of functional groups.

Comparative Experimental Data: Reductive Amination
ReactantsReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Tetrahydropyran-4-carboxaldehyde, Primary AmineSodium TriacetoxyborohydrideDichloromethaneRoom Temp4-885-95[Fictionalized Data based on general principles]
Tetrahydropyran-4-carboxaldehyde, AmmoniaSodium Cyanoborohydride, NH4ClMethanolRoom Temp1275-85[Fictionalized Data based on general principles]
Experimental Protocol: Synthesis of N-Benzyl-(tetrahydro-2H-pyran-4-yl)methanamine via Reductive Amination

Materials:

  • Tetrahydropyran-4-carboxaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of tetrahydropyran-4-carboxaldehyde in DCM, add benzylamine and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity, but can be further purified by column chromatography if necessary.

G reagents Tetrahydropyran-4-carboxaldehyde + Benzylamine imine_formation Imine Formation (in situ) reagents->imine_formation Condensation reduction Sodium Triacetoxyborohydride (STAB) imine_formation->reduction Reduction workup Aqueous Workup & Extraction reduction->workup Quenching product N-Benzyl-(tetrahydro-2H-pyran-4-yl)methanamine workup->product Isolation

Reductive Amination Workflow

Performance Comparison: Direct Alkylation vs. Reductive Amination

FeatureDirect Alkylation with 4-(Chloromethyl)tetrahydro-2H-pyranReductive Amination
Selectivity Prone to overalkylation, often requiring a large excess of the amine nucleophile.[1][2]High selectivity for mono-alkylation, avoiding the formation of tertiary amines and quaternary salts.[4]
Yield Generally moderate, can be lowered by the formation of byproducts and purification challenges.Typically high, with cleaner reaction profiles leading to easier isolation.
Reaction Conditions Often requires elevated temperatures.Can usually be performed at room temperature.
Substrate Scope Less tolerant of sensitive functional groups that may react with the alkyl halide or base.Broader functional group tolerance due to milder conditions and the selectivity of the reducing agent.
Atom Economy Lower, due to the use of a large excess of the amine.Higher, with more efficient incorporation of the amine.
Safety & Handling 4-(Chloromethyl)tetrahydro-2H-pyran is a reactive alkylating agent requiring careful handling.Aldehydes can be volatile; some reducing agents like sodium cyanoborohydride are toxic and can release HCN gas under acidic conditions.[8]

Conclusion: A Strategic Choice for Drug Discovery

Both direct alkylation with 4-(chloromethyl)tetrahydro-2H-pyran and reductive amination offer viable pathways to the valuable 4-aminomethyl-tetrahydropyran scaffold. However, a critical evaluation of their respective strengths and weaknesses points towards reductive amination as the more robust and often superior strategy in a drug discovery context. Its high selectivity, milder reaction conditions, and broader functional group tolerance generally lead to higher yields and cleaner products, streamlining the synthetic process.

While direct alkylation may appear more straightforward, the challenges of controlling overalkylation and the often harsher reaction conditions can complicate its application, particularly in the synthesis of complex, multi-functional molecules. Ultimately, the choice of synthetic route will depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and comparative data to empower researchers to make the most strategic and efficient choice for their drug discovery programs.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (ACS Catalysis, 2021). [URL: https://pubs.acs.org/doi/10.
  • Imine Reductases and Reductive Aminases in Organic Synthesis. (ACS Catalysis). [URL: https://pubs.acs.org/doi/10.
  • Large-scale reductive amination and synthesis applications. (ResearchGate). [URL: https://www.researchgate.
  • Reductive Amination, and How It Works. (Master Organic Chemistry, 2017). [URL: https://www.masterorganicchemistry.
  • Reductive amination. (Wikipedia). [URL: https://en.wikipedia.
  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (DTIC). [URL: https://apps.dtic.
  • Reductive Amination & Amide Synthesis (IOC 40). (YouTube, 2022). [URL: https://www.youtube.
  • Chapter 2: Synthetic Methods for Alkyl Amines. (Books). [URL: https://books.google.com/books?id=...]
  • Amine alkylation. (Wikipedia). [URL: https://en.wikipedia.
  • (a) Amine alkylation and reductive amination are classical synthetic... (ResearchGate). [URL: https://www.researchgate.net/figure/a-Amine-alkylation-and-reductive-amination-are-classical-synthetic-methods-for-amine_fig1_333464522]
  • Reductive Amination - Common Conditions. (Organic Chemistry Portal). [URL: https://www.organic-chemistry.
  • comparative analysis of different reducing agents in amination. (Benchchem). [URL: https://www.benchchem.com/product/B5829]
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (NIH, 2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407335/]
  • General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. (EPub Bayreuth). [URL: https://epub.uni-bayreuth.de/7719/]
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Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 4-(Chloromethyl)tetrahydro-2H-pyran

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Chloromethyl)tetrahydro-2H-pyran (CAS No. 863324-23-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(Chloromethyl)tetrahydro-2H-pyran (CAS No. 863324-23-6). As a halogenated cyclic ether, this compound requires careful handling to mitigate potential health risks. This document moves beyond a simple checklist, offering a framework for building a culture of safety and operational excellence within your laboratory.

Understanding the Inherent Risks

4-(Chloromethyl)tetrahydro-2H-pyran is classified with the following hazards, mandating stringent adherence to safety protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal standard for communicating the hazards of chemical products.

Hazard StatementClassificationSignal WordPictogram
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

The GHS pictograms and hazard statements provide an immediate visual and written indication of the primary risks associated with handling this compound.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling 4-(Chloromethyl)tetrahydro-2H-pyran. Each component of your protective ensemble serves a specific purpose, and their combined use provides comprehensive protection.

Eye and Face Protection: The First Line of Defense

Mandatory: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes.

Recommended: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated material, supplement your safety goggles with a face shield. This provides an additional layer of protection for your entire face.

Hand Protection: Preventing Dermal Exposure

Recommended Glove Types:

  • Nitrile Gloves: Offer good resistance to a range of chemicals and are a common choice for laboratory work. Ensure a minimum thickness of 4 mil. For prolonged contact, consider double-gloving.

  • Neoprene Gloves: Provide excellent resistance to a broad spectrum of chemicals, including some halogenated organic compounds.

Crucial Glove Practices:

  • Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or punctures.

  • Proper Removal: Learn and practice the correct technique for removing gloves to avoid contaminating your skin.

  • Frequent Changes: Do not wear the same pair of gloves for extended periods. Change them immediately if you suspect contamination.[1]

Body Protection: Shielding Against Accidental Contact

A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned to provide maximum coverage. For procedures with a higher risk of splashes, consider a chemically resistant apron worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection: When Engineering Controls Are Not Enough

Primary protection from respiratory exposure should always be through engineering controls, such as a certified chemical fume hood. However, in certain situations, respiratory protection may be necessary.

When to Use Respiratory Protection:

  • If you are working outside of a fume hood where there is a potential for aerosol generation.

  • During a spill cleanup.

  • If you experience any irritation of the respiratory tract, even when working in a fume hood, as this may indicate insufficient airflow.

Recommended Respirator:

  • A half-mask or full-face respirator equipped with an organic vapor (OV) cartridge is appropriate for protection against the vapors of this compound.[2][3] Ensure the respirator is properly fitted and that you have been trained in its use.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this chemical in your laboratory will minimize the risk of exposure and incidents.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Ensure the storage location is clearly labeled as a hazardous chemical storage area.

Handling Procedures
  • All work with 4-(Chloromethyl)tetrahydro-2H-pyran should be conducted in a properly functioning chemical fume hood.

  • Before starting any work, ensure that an eyewash station and safety shower are readily accessible.

  • Use the smallest quantity of the chemical necessary for your experiment.

  • Keep containers tightly closed when not in use.

Emergency Response: Preparedness is Key

Accidents can happen, but a well-rehearsed emergency plan can significantly mitigate their consequences.

Spill Response Protocol

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. If the spill is large or you feel it is unsafe to handle, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator, chemical-resistant gloves, and eye/face protection.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.[4][5][6]

  • Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to your institution's guidelines.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of 4-(Chloromethyl)tetrahydro-2H-pyran and any associated contaminated materials is a critical final step.

  • Waste Collection: Collect all waste containing this chemical in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not pour this chemical down the drain.[7][8]

Visualizing Safety Workflows

To further clarify the decision-making process for safety procedures, the following diagrams illustrate key workflows.

PPE_Selection_Workflow start Handling 4-(Chloromethyl)tetrahydro-2H-pyran fume_hood Work in a certified chemical fume hood? start->fume_hood splash_risk Significant risk of splashing? fume_hood->splash_risk Yes ppe_base Minimum PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_base No (Still recommended) splash_risk->ppe_base No face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Potential for aerosol generation or spill outside hood? respirator Add OV Respirator aerosol_risk->respirator Yes end_ppe Proceed with work aerosol_risk->end_ppe No ppe_base->aerosol_risk face_shield->ppe_base respirator->end_ppe

Caption: PPE selection workflow based on the experimental context.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Risk spill->assess is_major Is it a major spill (large volume, outside containment)? assess->is_major minor_spill Minor Spill Protocol is_major->minor_spill No major_spill Major Spill Protocol Contact EHS/Emergency Response is_major->major_spill Yes don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) minor_spill->don_ppe end_spill Incident Reported and Documented major_spill->end_spill contain Contain spill with inert absorbent don_ppe->contain absorb Absorb material contain->absorb collect Collect waste in a sealed container absorb->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose dispose->end_spill

Caption: Step-by-step workflow for responding to a chemical spill.

References

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • Toolup. (2025, March 21). 3M Respirator Selection Guide: Finding the Right Protection for the Job. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Edvotek. (2023, January 17). Cleaning up chemical spills in the laboratory. Retrieved from [Link]

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  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2023, September 19). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

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  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 2-(Chloromethyl)tetrahydropyran. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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